Product packaging for 1,4-Piperazinediethanol(Cat. No.:CAS No. 122-96-3)

1,4-Piperazinediethanol

Cat. No.: B089762
CAS No.: 122-96-3
M. Wt: 174.24 g/mol
InChI Key: VARKIGWTYBUWNT-UHFFFAOYSA-N
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Description

1,4-Piperazinediethanol is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O2 B089762 1,4-Piperazinediethanol CAS No. 122-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol
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InChI

InChI=1S/C8H18N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h11-12H,1-8H2
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InChI Key

VARKIGWTYBUWNT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CN(CCN1CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18N2O2
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DSSTOX Substance ID

DTXSID3029158
Record name 1,4-Piperazinediethanol
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Molecular Weight

174.24 g/mol
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Physical Description

Liquid, White crystalline powder; [Acros Organics MSDS]
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CAS No.

122-96-3
Record name 1,4-Piperazinediethanol
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Record name 1,4-DI(2-HYDROXYETHYL)PIPERAZINE
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Piperazinediethanol (CAS: 122-96-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Piperazinediethanol (CAS No. 122-96-3), a versatile bifunctional molecule. This document details its physicochemical properties, toxicological data, and key applications, with a particular focus on its role as a precursor in the synthesis of pharmaceuticals and as a component in polymer chemistry. Detailed experimental protocols for its synthesis and its application as a chain extender in polyurethane formation are provided. This guide is intended to be a valuable resource for professionals in research, development, and manufacturing who utilize or are considering the use of this compound.

Core Properties of this compound

This compound, also known as N,N'-Bis(2-hydroxyethyl)piperazine, is an organic compound featuring a central piperazine ring with two hydroxyethyl substituents attached to the nitrogen atoms.[1] This structure imparts both amine and alcohol functionalities, making it a valuable building block in organic synthesis. It typically appears as a white to pale yellow crystalline solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[1][2] It is known to be soluble in water and various organic solvents.[1][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₁₈N₂O₂[1][4]
Molecular Weight 174.24 g/mol [5][6]
Melting Point 133.5 - 140 °C[2][6][7]
Boiling Point 215 - 220 °C at 50 mmHg; 305.7 °C at 760 mmHg[6][7][8]
Density Approximately 1.1 ± 0.1 g/cm³[7]
Water Solubility Soluble[1][3]
LogP (Octanol/Water Partition Coefficient) -1.14 to -1.92[7][9]
Appearance White to pale yellow crystalline powder/solid[2][10]
Toxicological and Safety Information

A summary of the available toxicological and safety data for this compound is presented below. It is classified as an irritant and may cause serious eye damage.[5][8] Standard laboratory safety precautions should be followed when handling this compound.

ParameterValueSpeciesReference(s)
Oral LD50 3730 µL/kgRat[7][10]
Dermal LD50 > 10 mL/kgRabbit[4][10]
GHS Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation.N/A[8]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338N/A[8]

Synthesis and Experimental Protocols

This compound is primarily synthesized from readily available starting materials. The most common industrial synthesis involves the reaction of diethanolamine. Other reported methods include the reaction of piperazine with ethylene oxide.

Synthesis from Diethanolamine

This method involves the catalytic cyclization of diethanolamine.

G DEA Diethanolamine PDE This compound DEA->PDE Reaction Catalyst Catalyst A Catalyst->PDE Heat_Pressure Heat (180-200°C) Pressure (H₂) Heat_Pressure->PDE Purification Purification (e.g., Distillation) PDE->Purification

Caption: Synthesis of this compound from Diethanolamine.

Experimental Protocol: Synthesis of this compound from Diethanolamine [10]

  • Materials:

    • Diethanolamine (100 g)

    • Catalyst A (10 g) (Note: The specific catalyst is proprietary in the cited patent but is a hydrogenation catalyst)

    • Hydrogen gas

  • Apparatus:

    • Autoclave or a suitable high-pressure reactor

    • Gas chromatograph (GC) with a suitable column (e.g., 30m RTX Amin) for reaction monitoring

  • Procedure:

    • Charge the autoclave with 100 g of diethanolamine and 10 g of Catalyst A.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen.

    • Pressurize the reactor with hydrogen to 60006 Torr.

    • Heat the reaction mixture to a temperature of 180-200 °C.

    • Maintain the reaction at this temperature and pressure for 10 hours, with appropriate stirring.

    • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography to confirm the conversion of diethanolamine.

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • The crude product is then purified, typically by distillation under reduced pressure, to yield this compound. The reported yield under these conditions is approximately 79%.[10]

Applications in Research and Industry

This compound serves as a versatile intermediate in various chemical industries due to its bifunctional nature.

Pharmaceutical Synthesis

The piperazine ring is a common scaffold in many active pharmaceutical ingredients (APIs). This compound is utilized as a precursor in the synthesis of more complex drug molecules, including certain kinase inhibitors.[11]

Polymer Chemistry: Polyurethane Synthesis

As a diol, this compound can act as a chain extender in the synthesis of polyurethanes.[12] The hydroxyl groups react with isocyanate groups to form urethane linkages, incorporating the piperazine moiety into the polymer backbone. This can influence the final properties of the polyurethane, such as its thermal stability and mechanical strength.

G Diisocyanate Diisocyanate (e.g., MDI, TDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (Soft Segment) Polyol->Prepolymer Reaction Step 1 Polyurethane Polyurethane Prepolymer->Polyurethane PDE This compound (Chain Extender) PDE->Polyurethane Chain Extension (Reaction Step 2)

Caption: Role of this compound as a chain extender in polyurethane synthesis.

Experimental Protocol: Representative Synthesis of a Polyurethane using this compound as a Chain Extender (Adapted from general polyurethane synthesis procedures[13][14])

  • Materials:

    • Polyol (e.g., Polypropylene glycol, PPG)

    • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

    • This compound

    • Solvent (e.g., Dimethylformamide, DMF, dried)

    • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Apparatus:

    • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

    • Heating mantle with a temperature controller.

  • Procedure:

    • Step 1: Prepolymer Formation

      • In the three-necked flask, charge the polyol and heat it under vacuum to remove any residual water.

      • Cool the polyol to the desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere.

      • Add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1).

      • Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating for the NCO content.

    • Step 2: Chain Extension

      • Dissolve the this compound in the solvent.

      • Add the solution of the chain extender to the prepolymer mixture. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

      • Add a catalytic amount of DBTDL to the reaction mixture.

      • Continue stirring at the reaction temperature until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.

      • The resulting polyurethane can then be precipitated in a non-solvent (e.g., water or methanol), filtered, and dried under vacuum.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical and polymer sciences. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for a wide range of chemical transformations. The experimental protocols provided in this guide offer a practical starting point for researchers and developers working with this compound. As with all chemical reagents, adherence to appropriate safety protocols is paramount.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,4-bis(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-bis(2-hydroxyethyl)piperazine, also known as 1,4-piperazinediethanol, is a versatile organic compound with significant applications in various scientific and industrial fields. Its unique molecular structure, featuring a central piperazine ring with two hydroxyethyl substituents, imparts a range of desirable physicochemical properties. These properties are fundamental to its use as a chemical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the production of polymers like polyurethanes.[1] Furthermore, it serves as a humectant in cosmetic formulations and an agent for desulfurization and decarbonization in gas treatment processes.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-bis(2-hydroxyethyl)piperazine, complete with detailed experimental protocols for their determination and structured data for easy reference.

Physicochemical Properties

The key physicochemical properties of 1,4-bis(2-hydroxyethyl)piperazine are summarized in the tables below. These values have been compiled from various sources and represent a range of reported data.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₈N₂O₂
Molecular Weight 174.24 g/mol
Appearance White to almost white crystalline powder
Melting Point 133.5-136 °C[5][6][7][8]
136-140 °C
Boiling Point 215-220 °C at 50 mmHg[5][6][8]
278 °C
Density 1.097 g/cm³[5][6]
Flash Point 166 °C[5][6]
Vapor Pressure 0.004 Pa at 20 °C[5][6]
Solubility and Partitioning
PropertyValueSource
Water Solubility Soluble[5][6]
Solubility in other solvents DMSO (Slightly), Methanol (Slightly)[6][7]
LogP (Octanol/Water Partition Coefficient) -1.92 at 20 °C[6]
Acidity/Basicity
PropertyValueSource
pKa 14.66 ± 0.10 (Predicted)[5][6]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 1,4-bis(2-hydroxyethyl)piperazine.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 1,4-bis(2-hydroxyethyl)piperazine transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the 1,4-bis(2-hydroxyethyl)piperazine sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band and immerse it in the oil bath.

  • Heat the apparatus rapidly at first to get an approximate melting point, then allow it to cool.

  • For an accurate measurement, begin heating again at a slow, controlled rate (approximately 2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

  • The recorded range is the melting point of the sample. A narrow range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of liquid 1,4-bis(2-hydroxyethyl)piperazine equals the atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block heater or oil bath)

  • Stand and clamp

Procedure:

  • Place a few milliliters of molten 1,4-bis(2-hydroxyethyl)piperazine into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[5][6]

  • Attach the test tube to a thermometer and clamp it in a heating apparatus, ensuring the thermometer bulb is level with the sample.

  • Heat the apparatus gently.[5]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] Record this temperature.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of solid 1,4-bis(2-hydroxyethyl)piperazine.

Apparatus:

  • Pycnometer (a flask with a specific volume)

  • Analytical balance

  • A liquid in which the compound is insoluble (e.g., a hydrocarbon solvent)

  • Spatula

Procedure:

  • Weigh a clean, dry pycnometer (W1).

  • Add a sample of 1,4-bis(2-hydroxyethyl)piperazine to the pycnometer and weigh it again (W2).

  • Fill the pycnometer containing the sample with the chosen insoluble liquid and weigh it (W3).

  • Empty and clean the pycnometer, then fill it with only the insoluble liquid and weigh it (W4).

  • The density is calculated using the following formula: Density = [(W2 - W1) * Density of the liquid] / [(W4 - W1) - (W3 - W2)]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of 1,4-bis(2-hydroxyethyl)piperazine in water.

Apparatus:

  • Flask with a stopper

  • Analytical balance

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., syringe filter)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of 1,4-bis(2-hydroxyethyl)piperazine to a known volume of water in a flask.

  • Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand, permitting the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Quantify the concentration of 1,4-bis(2-hydroxyethyl)piperazine in the filtered solution using a suitable analytical method that has been calibrated with standards of known concentrations.

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of 1,4-bis(2-hydroxyethyl)piperazine.

Apparatus:

  • pH meter with an electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

  • Calibrate the pH meter using standard buffer solutions at the desired temperature.[10]

  • Prepare a dilute aqueous solution of 1,4-bis(2-hydroxyethyl)piperazine of known concentration (e.g., 0.01 M).[10]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Slowly titrate the solution with the standardized strong acid from the burette, adding the titrant in small, known increments.[10]

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa values can be determined from the midpoints of the buffer regions on the titration curve. For a diprotic base like piperazine, there will be two equivalence points and two pKa values.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of an organic compound such as 1,4-bis(2-hydroxyethyl)piperazine.

experimental_workflow start Start: Pure Sample of 1,4-bis(2-hydroxyethyl)piperazine melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density solubility Solubility Assessment start->solubility end Complete Physicochemical Profile melting_point->end boiling_point->end density->end pka pKa Determination solubility->pka pka->end

Physicochemical Property Determination Workflow

References

An In-depth Technical Guide to 1,4-Piperazinediethanol: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Piperazinediethanol, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a precursor in the development of therapeutic agents.

Molecular Structure and Chemical Formula

This compound, also known as 1,4-bis(2-hydroxyethyl)piperazine, is a disubstituted piperazine derivative. The molecule consists of a central six-membered piperazine ring with two ethanol groups attached to the nitrogen atoms at positions 1 and 4.

Chemical Formula: C₈H₁₈N₂O₂

IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol[1]

CAS Number: 122-96-3[1]

Molecular Representations:

  • SMILES: C(CO)N1CCN(CCO)CC1[2]

  • InChI: 1S/C8H18N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h11-12H,1-8H2[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight174.24 g/mol [1][2][3]
AppearanceWhite to almost white crystalline powder[4]
Melting Point133.5-136 °C[2][3]
Boiling Point215-220 °C at 50 mmHg[2][3]
Water SolubilitySoluble[5]

Table 2: Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier/Source
¹H NMR Spectra Sigma-Aldrich Co. LLC.[1]
GC-MS NIST Mass Spectrometry Data Center[1]
FTIR Spectra Aldrich Chemical Company, Inc.[1]
Raman Spectra John Wiley & Sons, Inc.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for piperazine derivatives.

Synthesis of this compound from Diethanolamine

A common method for the synthesis of this compound involves the dimerization of diethanolamine. The following protocol is a general procedure based on this reaction.

Reaction Scheme:

G reactant 2 x Diethanolamine product This compound reactant->product Heat, Catalyst byproduct 2 x H₂O product->byproduct + G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 This compound step1 Intermediate Synthesis start1->step1 start2 Other Reagents start2->step1 step2 Coupling Reaction step1->step2 product Ranolazine step2->product G cluster_drug Drug Action cluster_cellular Cellular Events cluster_effect Physiological Effect ranolazine Ranolazine late_ina Late Inward Sodium Current (INa) ranolazine->late_ina Inhibits na_overload Intracellular Na⁺ Overload ca_overload Intracellular Ca²⁺ Overload ischemia Myocardial Ischemia relaxation Improved Myocardial Relaxation ranolazine->relaxation Promotes late_ina->na_overload Leads to ncx Na⁺/Ca²⁺ Exchanger (Reverse Mode) na_overload->ncx Activates ncx->ca_overload Increases ca_overload->ischemia Contributes to oxygen Reduced Myocardial Oxygen Consumption relaxation->oxygen Leads to angina Relief of Angina oxygen->angina Results in

References

An In-depth Technical Guide to the Solubility of 1,4-Piperazinediethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Piperazinediethanol (CAS No. 122-96-3), a versatile piperazine derivative. A thorough review of available literature indicates a notable scarcity of precise quantitative solubility data in various organic solvents. However, this document compiles the existing qualitative information and furnishes a detailed, generalized experimental protocol for determining the solubility of this compound.

Introduction to this compound

This compound, also known as N,N'-Bis(2-hydroxyethyl)piperazine, is a white crystalline powder.[1][2] Its chemical structure, featuring a central piperazine ring with two hydroxyethyl substituents, imparts a degree of polarity to the molecule. This structure is crucial in determining its solubility characteristics in different solvent systems. The solubility of this compound is a critical parameter in various applications, including its use as an intermediate in the synthesis of pharmaceuticals.[3]

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents at various temperatures. The available information is primarily qualitative.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various solvents as reported in the literature.

SolventCAS NumberSolubilityReference(s)
Water7732-18-5Soluble[3][4][5]
Methanol67-56-1Slightly Soluble[1][3]
Ethanol64-17-5Soluble[1]
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble[1][3]

It is important to note that the term "slightly soluble" is not a quantitative measure and can vary between different sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocols, based on the isothermal shake-flask method and gravimetric analysis, are recommended.

Isothermal Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Securely seal the vials and place them in an orbital shaker with a precisely controlled temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. If necessary, the vials can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Sample Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed.

Objective: To determine the solubility of this compound in a solvent by mass determination.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent

  • Sealed glass vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Evaporating dish

  • Drying oven

Procedure:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1 and 2).

  • Sample Collection: After equilibration and phase separation, carefully transfer a known mass of the clear supernatant to a pre-weighed evaporating dish.

  • Solvent Evaporation: Gently evaporate the solvent from the evaporating dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the boiling point of this compound to prevent its degradation or sublimation.

  • Drying: Once the solvent has evaporated, dry the evaporating dish containing the solid residue to a constant mass in a drying oven at an appropriate temperature.

  • Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_analysis Analysis Method start Start: Define Scope (Solute, Solvent, Temperature) prep_materials Material Preparation (High Purity Solute & Solvent) start->prep_materials saturate Saturation (Add excess solute to solvent) prep_materials->saturate equilibrate Equilibration (Isothermal Shaking) saturate->equilibrate phase_sep Phase Separation (Settling / Centrifugation) equilibrate->phase_sep sample_collect Sample Collection (Withdraw & Filter Supernatant) phase_sep->sample_collect analytical_method Analytical Method (e.g., HPLC) sample_collect->analytical_method gravimetric_method Gravimetric Method sample_collect->gravimetric_method dilute Dilution (If necessary) analytical_method->dilute evaporate Solvent Evaporation gravimetric_method->evaporate analyze Analysis (Measure Concentration) dilute->analyze calculate_analytical Calculate Solubility (from concentration) analyze->calculate_analytical dry_weigh Dry & Weigh Residue evaporate->dry_weigh calculate_gravimetric Calculate Solubility (from mass) dry_weigh->calculate_gravimetric end_report End: Report Data (Solubility, Temp, Method) calculate_analytical->end_report calculate_gravimetric->end_report

References

An In-depth Technical Guide to the Synthesis of 1,4-Piperazinediethanol from Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,4-Piperazinediethanol, a key intermediate in the pharmaceutical and polymer industries, from the readily available starting material, diethanolamine. This document details reaction methodologies, catalytic conditions, and presents quantitative data to facilitate laboratory-scale synthesis and process development.

Introduction

This compound, also known as N,N'-bis(2-hydroxyethyl)piperazine, is a symmetrical diamine-diol with a wide range of applications, notably as a building block in the synthesis of pharmacologically active molecules and as a monomer in the production of specialty polymers.[1] Its synthesis from diethanolamine represents an atom-economical and industrially viable approach. This guide explores the most prevalent and effective methods for this conversion, focusing on catalytic cyclization and reactions involving activating agents.

Synthetic Strategies

The synthesis of this compound from diethanolamine primarily proceeds through the intermolecular dehydration and cyclization of two diethanolamine molecules. This transformation can be achieved through several distinct methodologies, each with its own set of advantages and reaction parameters.

Catalytic Dehydration and Cyclization

The direct catalytic conversion of diethanolamine is a prominent method for the synthesis of this compound. This process typically involves heating diethanolamine in the presence of a heterogeneous catalyst under an inert atmosphere or hydrogen pressure. A variety of catalysts have been explored for this reaction, with copper-based systems demonstrating high efficacy.

One documented method utilizes a copper-comprising, chromium-free heterogeneous catalyst. In a solvent-free approach, heating diethanolamine with this catalyst results in high yields of the desired product.[2] Another approach involves the use of a copper-nickel-chromium oxide catalyst in the presence of ammonia and hydrogen.[3]

Reaction with Urea and its Derivatives

An alternative synthetic route involves the reaction of diethanolamine with urea or its pyrolysis products, such as biuret, triuret, or cyanuric acid.[4] This method proceeds by heating the reactants, leading to the formation of this compound and ammonia as a byproduct. The reaction can be carried out at atmospheric pressure, and the temperature is a critical parameter to control the reaction rate and minimize the formation of side products.[4]

Reaction with Oxamide

A high-yield synthesis of this compound can also be achieved by reacting diethanolamine with oxamide.[5] This process involves heating a mixture of the two reactants, with the molar ratio of diethanolamine to oxamide being a key factor for optimizing the yield. The reaction can be performed in a single step at elevated temperatures.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for producing this compound from diethanolamine.

Table 1: Catalytic Dehydration and Cyclization

CatalystTemperature (°C)PressureSolventReaction Time (h)Diethanolamine Conversion (%)This compound Yield (%)Reference
Copper-comprising, chromium-free180 - 20060006 TorrNone10Quantitative79[2][6]
Copper-nickel-chromium oxide240750 psig (H₂)None (with NH₃)1.58937[3]

Table 2: Reaction with Urea and Oxamide

ReactantMolar Ratio (Diethanolamine:Reactant)Temperature (°C)SolventReaction Time (h)This compound Yield (%)Reference
Urea2.1:1150None8Not specified[4]
Cyanuric Acid2:1205 - 225None8~79.5[4]
Oxamide>2160 - 220NoneNot specifiedHigh[5]

Experimental Protocols

The following are detailed experimental protocols for two of the key synthetic methods.

Protocol for Catalytic Dehydration (Solvent-Free)

Materials:

  • Diethanolamine (100 g)

  • Catalyst A (a copper-comprising, chromium-free heterogeneous catalyst, 10 g)[2][6]

  • High-pressure autoclave reactor

  • Gas chromatograph with a suitable column (e.g., 30 m RTX Amin)[2][6]

Procedure:

  • Charge a high-pressure autoclave reactor with 100 g of diethanolamine and 10 g of Catalyst A.[6]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to create an inert atmosphere.

  • Pressurize the reactor with hydrogen to 60006 Torr.[6]

  • Heat the reactor to a temperature range of 180-200°C while stirring.[6]

  • Maintain these conditions for 10 hours.[6]

  • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography to confirm the complete conversion of diethanolamine.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • The reaction mixture can be purified by distillation to isolate the 1,4-bis(hydroxyethyl)piperazine. The product is a white crystalline powder.[7]

Protocol for Reaction with Cyanuric Acid

Materials:

  • Diethanolamine (315 g)

  • Cyanuric acid (129 g)

  • Reaction flask equipped with a stirrer and a nitrogen inlet

  • Heating mantle

  • Acetone for washing

Procedure:

  • In a suitable reaction flask, combine 315 g of diethanolamine and 129 g of cyanuric acid.[4]

  • Begin stirring the mixture and purge the flask with a slow stream of nitrogen.[4]

  • Heat the mixture to a temperature of 205-225°C and maintain this temperature for 8 hours with continuous stirring.[4]

  • After 8 hours, cool the reaction mixture to room temperature. A precipitate will form.[4]

  • Filter the precipitate and wash it thoroughly with acetone.[4]

  • Dry the washed solid to obtain N,N'-diethanol piperazine. The reported yield is approximately 79.5%.[4]

Visualizations

Reaction Pathway

The following diagram illustrates the overall chemical transformation of diethanolamine into this compound.

ReactionPathway DEA 2 x Diethanolamine (C₄H₁₁NO₂) Product This compound (C₈H₁₈N₂O₂) DEA->Product -2H₂O Catalyst or Reagent Heat Water 2 x Water (H₂O)

Caption: General reaction scheme for the synthesis of this compound from diethanolamine.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis and purification of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Charge Reactants (Diethanolamine & Catalyst/Reagent) Reaction Heat and Stir (Controlled Temperature & Pressure) Reactants->Reaction Monitoring Monitor Reaction (e.g., GC analysis) Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Filtration Filter (if solid catalyst/product) Cooling->Filtration Distillation Purify by Distillation Filtration->Distillation Characterization Characterize Product (e.g., Melting Point, Spectroscopy) Distillation->Characterization

References

An In-depth Technical Guide to 1,4-Piperazinediethanol: Synonyms, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Piperazinediethanol (CAS No. 122-96-3), a versatile chemical intermediate. This document details its key synonyms, physicochemical properties, synthesis and purification protocols, and analytical methods, making it an essential resource for professionals in research, development, and quality control.

Chemical Identity and Synonyms

This compound is a symmetrical, difunctional piperazine derivative. Due to its structure and wide range of applications, it is known by numerous synonyms in chemical literature and commercial databases. A comprehensive list of these synonyms is provided in Table 1 to facilitate literature searches and material sourcing.

Table 1: Key Synonyms for this compound

Primary Name Systematic & IUPAC Names Common Abbreviations & Trade Names Other Names
This compound2,2'-(Piperazine-1,4-diyl)diethanolBHEP1,4-Bis(2-hydroxyethyl)piperazine
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanol1,4-Bis(β-hydroxyethyl)piperazine
N,N'-Bis(2-hydroxyethyl)piperazine
N,N'-Bis(β-hydroxyethyl)piperazine
1,4-Di(2-hydroxyethyl)piperazine
N,N'-Dihydroxyethylpiperazine
Di(hydroxyethyl)piperazine
Piperazine-1,4-diethanol
N,N'-Piperazinediethanol

Sources:[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in various chemical processes. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 122-96-3[1][2][3][4][5][6][7][8][9][10][11][13][14][15][16][17][18][19][20]
Molecular Formula C₈H₁₈N₂O₂[1][21][2][3][4][5][6][7][8][9][10][11][13][14][15][16][17][18][19][20]
Molecular Weight 174.24 g/mol [1][21][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Appearance White crystalline powder[8][10][11][14][15][18][20]
Melting Point 133.5-136 °C[2][3][14][15][18][20]
Boiling Point 215-220 °C at 50 mmHg[2][3][14][15][20]
Solubility Soluble in water[2][13][14][16][20]

Experimental Protocols

Synthesis of this compound from Diethanolamine

A common method for the synthesis of this compound involves the self-condensation of diethanolamine in the presence of a catalyst.[14][20]

Materials:

  • Diethanolamine

  • Catalyst (e.g., as described in patent literature, often a mixed metal oxide)

  • Hydrogen (for reactions under pressure)

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel (e.g., autoclave)

Procedure:

  • Charge the reaction vessel with diethanolamine and the catalyst.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 60006 Torr).

  • Heat the mixture to the reaction temperature (e.g., 180-200 °C) and maintain for a specified duration (e.g., 10 hours).

  • Monitor the reaction progress by techniques such as gas chromatography to confirm the conversion of diethanolamine.

  • Upon completion, cool the reaction mixture and process it for product isolation and purification.

A reported yield for this process is approximately 79% of 1,4-bis(hydroxyethyl)piperazine.[1][10][14][20]

Synthesis_Workflow DEA Diethanolamine Reactor Autoclave DEA->Reactor Catalyst Catalyst Catalyst->Reactor Heating Heating (180-200°C) Pressure (H₂) Reactor->Heating Reaction Reaction (10 hours) Heating->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Figure 1. General workflow for the synthesis of this compound.
Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like this compound.[3][5][6][9][10] The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures. Acetone is a commonly used solvent for the recrystallization of piperazine derivatives.[12]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Acetone)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask.

  • If colored impurities are present, they can be removed by adding a small amount of activated carbon and hot filtering the solution.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be further cooled in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Dry the purified crystals, for instance, in a vacuum oven, to remove residual solvent.

Analytical Methods

Gas Chromatography (GC)

Gas chromatography is a suitable technique for assessing the purity of this compound and for monitoring the progress of its synthesis.[1][10][14][20]

Typical GC Conditions:

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is often suitable for analyzing polar compounds like diols and amines. A 30m RTX Amin column has been reported.[1][10][14][20]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: An initial temperature of around 100-150 °C, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 250-280 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.

¹H NMR (in D₂O):

  • δ ~3.73 ppm (t): Protons on the carbons adjacent to the hydroxyl group (-CH₂-OH).

  • δ ~2.59 ppm (t): Protons on the carbons adjacent to the nitrogen atom in the ethyl chain (-N-CH₂-).

  • δ ~2.58 ppm (s): Protons on the carbons of the piperazine ring.[1]

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule, providing further structural confirmation.

NMR_Analysis cluster_1H ¹H NMR Spectral Data cluster_13C ¹³C NMR Structural Confirmation H_alpha δ ~3.73 ppm (-CH₂-OH) H_beta δ ~2.59 ppm (-N-CH₂) H_ring δ ~2.58 ppm (Piperazine Ring) C_alpha Carbon α to -OH C_beta Carbon β to -OH C_ring Piperazine Ring Carbons Structure This compound Structure Structure->H_alpha Structure->H_beta Structure->H_ring Structure->C_alpha Structure->C_beta Structure->C_ring

Figure 2. Logical relationship of NMR data to the structure of this compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, with two secondary amine groups within a heterocyclic ring and two primary alcohol groups, allows for a wide range of chemical modifications.

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in many drugs, and the hydroxyl groups of this compound offer convenient points for further functionalization.[2][14][20]

  • Polymers: This compound is used in the polymer industry, for example, as a chain extender or cross-linking agent in the production of polyurethanes and other polymers.[2]

While the direct involvement of this compound in specific signaling pathways is not extensively documented, the broader class of piperazine derivatives is known to interact with various biological targets. For instance, many piperazine-containing compounds exhibit activity at neurotransmitter receptors.[21][2] Further research into the biological activity of this compound and its derivatives could uncover novel therapeutic applications.

Applications cluster_Pharma Pharmaceutical Industry cluster_Polymer Polymer Chemistry BHEP This compound API Active Pharmaceutical Ingredient Synthesis BHEP->API Polyurethane Polyurethane Production BHEP->Polyurethane Scaffold Piperazine Scaffold in Drugs API->Scaffold Crosslinker Cross-linking Agent Polyurethane->Crosslinker

Figure 3. Key application areas of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Piperazinediethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data on the thermal decomposition of pure 1,4-Piperazinediethanol. This guide synthesizes the available information, including data on its use in polymers and the thermal behavior of the parent compound, piperazine, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as N,N'-bis(2-hydroxyethyl)piperazine, is a symmetrical diamine and diol with a central piperazine ring. Its chemical structure, featuring two reactive hydroxyl groups and two tertiary amine functionalities, makes it a valuable building block in various applications, including as a chain extender in the synthesis of polyurethanes, a precursor for pharmaceuticals, and a component in CO2 capture solvents.[1][2] Understanding its thermal stability and decomposition pathways is critical for defining safe handling and processing temperatures, predicting degradation products, and ensuring the stability of materials in which it is incorporated.

Physicochemical and Thermal Properties

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively reported, some fundamental properties are known.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 122-96-3[3]
Molecular Formula C₈H₁₈N₂O₂[3]
Molecular Weight 174.24 g/mol [3]
Appearance White crystalline powder or liquid[3]
Melting Point 134-138 °C[3]
Boiling Point Decomposes before boiling at atmospheric pressure
Enthalpy of Sublimation (ΔsubH) 128.0 ± 1.0 kJ/mol at 375 K[4]

Thermal Stability in Polyurethane Formulations

This compound is frequently used as a chain extender in the synthesis of polyurethanes, where it reacts with isocyanates to form the hard segment of the polymer. The thermal stability of these resulting polyurethanes has been studied, providing an indirect indication of the temperature range at which the this compound moiety begins to degrade within a polymer matrix.

Thermogravimetric analysis (TGA) of polyurethanes containing this compound shows that significant weight loss typically begins above 250 °C.

Table 2: Thermal Stability of Polyurethanes Containing this compound

Polymer TypeTemperature for 5% Weight Loss (Td₅%)Reference
Linear Polyurethanes250–280 °C[5][6]
Cross-linked Polyurethanes295–320 °C[5][6]

This data suggests that the urethane linkages and the overall polymer structure are stable up to these temperatures. The decomposition of the this compound unit itself contributes to the degradation profile of the polymer at these elevated temperatures.

Anticipated Thermal Decomposition Pathway

Specific studies detailing the decomposition mechanism of this compound are not available. However, insights can be drawn from the well-documented thermal degradation of its parent compound, piperazine (PZ), particularly in the context of CO₂ capture systems where it is subjected to thermal stress.

For aqueous piperazine, thermal degradation is believed to be initiated by a nucleophilic attack of one piperazine molecule on a protonated piperazine molecule, leading to ring-opening.[7] This is followed by a series of Sₙ2 substitution reactions that produce a variety of products.[8]

For this compound, the decomposition is likely to be more complex due to the presence of the two hydroxyethyl side chains. A hypothetical decomposition could involve:

  • Side-Chain Degradation: Cleavage of the C-N or C-C bonds in the hydroxyethyl side chains. Homolytic cleavage could generate various radical species.

  • Piperazine Ring Opening: Similar to piperazine, the piperazine ring could undergo cleavage, especially at high temperatures.

  • Oxidation: In the presence of air (oxidative conditions), the tertiary amines and alcohol groups are susceptible to oxidation, leading to the formation of N-oxides, aldehydes, and carboxylic acids, which would further decompose.

The primary hazardous decomposition products expected upon heating to high temperatures, particularly during combustion, are oxides of carbon (CO, CO₂) and nitrogen (NOx).[9]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and analysis of evolved gases (e.g., by TGA-FTIR or TGA-MS) would be required.

Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization and to quantify these mass losses.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) or an oxidative gas (e.g., Air) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the first derivative of the TGA curve, DTG), and the percentage of residual mass.

Objective: To measure heat flow associated with thermal transitions as a function of temperature, identifying the melting point, enthalpy of fusion, and any exothermic or endothermic decomposition events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) past its melting point and into the decomposition region (e.g., to 350 °C).

  • Data Analysis: Record the differential heat flow between the sample and reference. Determine the onset temperature and peak temperature of the melting endotherm and calculate the enthalpy of fusion (ΔHf). Analyze any exothermic peaks in the higher temperature range, which would indicate decomposition.

Visualizing the Experimental Workflow

The logical flow for a comprehensive thermal analysis of a compound like this compound can be visualized as follows.

G Compound This compound Sample TGA Thermogravimetric Analysis (TGA) Compound->TGA Inert/Oxidative Atmosphere DSC Differential Scanning Calorimetry (DSC) Compound->DSC Inert Atmosphere TGA_FTIR_MS Evolved Gas Analysis (TGA-FTIR/MS) TGA->TGA_FTIR_MS Evolved Gas Transfer Data_TGA Mass Loss vs. Temperature (TGA/DTG Curves) TGA->Data_TGA Data_DSC Heat Flow vs. Temperature (DSC Curve) DSC->Data_DSC Data_EGA Identification of Decomposition Products TGA_FTIR_MS->Data_EGA Analysis Data Interpretation and Kinetic Analysis Data_TGA->Analysis Data_DSC->Analysis Data_EGA->Analysis Report Thermal Stability Report Analysis->Report

Caption: Workflow for Thermal Analysis.

Conclusion

While specific experimental data on the thermal decomposition of pure this compound is sparse in the current literature, a composite understanding can be built from its known physicochemical properties, its behavior within polymer systems, and the degradation pathways of its parent molecule, piperazine. It is a thermally stable solid with a melting point above 130 °C. When incorporated into polyurethanes, the resulting polymers show stability up to approximately 250 °C. The decomposition of the pure compound at higher temperatures is expected to involve both the degradation of the hydroxyethyl side chains and the eventual cleavage of the piperazine ring, producing oxides of carbon and nitrogen in the presence of air. A definitive characterization of its thermal stability and decomposition products requires dedicated experimental analysis using standard techniques such as TGA and DSC, coupled with evolved gas analysis.

References

Spectroscopic Profile of 1,4-Piperazinediethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-Piperazinediethanol (CAS No. 122-96-3), a symmetrical diamine with applications in the synthesis of pharmaceuticals and polymers.[1][2][3] The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, offering a foundational dataset for its identification and characterization.

Molecular Structure and Properties

  • IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol[4]

  • Molecular Formula: C₈H₁₈N₂O₂[1][4]

  • Molecular Weight: 174.24 g/mol [4]

  • Synonyms: 1,4-Bis(2-hydroxyethyl)piperazine, N,N'-Bis(2-hydroxyethyl)piperazine[5]

Mass Spectrometry Data

Mass spectrometry of this compound typically employs electron ionization (EI) for fragmentation analysis. The resulting mass spectrum is characterized by several key fragments that are indicative of the molecule's structure.

Table 1: Key Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio) Interpretation
174Molecular Ion [M]⁺
143Loss of a CH₂OH group
70Fragment corresponding to the piperazine ring with one ethyl group
56Fragment corresponding to the piperazine ring
42Fragment corresponding to a C₂H₄N moiety

Note: The relative intensities of these peaks can vary depending on the specific instrumentation and experimental conditions.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl and amine groups, along with the alkyl framework, gives rise to a distinct spectral fingerprint.

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200O-H stretching (broad)Hydroxyl (-OH)
2940 - 2800C-H stretchingAlkyl (C-H)
1460 - 1440C-H bendingAlkyl (CH₂)
1100 - 1000C-N stretchingAmine (C-N)
1050 - 1000C-O stretchingAlcohol (C-O)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple due to the molecule's symmetry.

Table 3: ¹H NMR Chemical Shift Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.73Triplet4HMethylene group adjacent to the hydroxyl group (-CH₂-OH)
~2.59Triplet4HMethylene group adjacent to the nitrogen (-N-CH₂-)
~2.58Singlet8HPiperazine ring protons (-CH₂-N-CH₂-)

Note: Chemical shifts are typically referenced to a standard and can vary based on the solvent used. The data presented is based on spectra recorded in D₂O.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum further confirms the symmetrical nature of the molecule.

Table 4: ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppm Assignment
~60Methylene carbon adjacent to the hydroxyl group (-CH₂-OH)
~58Methylene carbon adjacent to the nitrogen (-N-CH₂-)
~54Piperazine ring carbons (-CH₂-N-CH₂-)

Note: As with ¹H NMR, chemical shifts are solvent-dependent.

Experimental Protocols

The data presented in this guide are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

Mass Spectrometry (MS)
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or dichloromethane, and injected into the GC system.

  • Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the analyte from the solvent and any impurities. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure proper elution.

  • Mass Spectrometry: The eluted compound enters the mass spectrometer where it is ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Infrared (IR) Spectroscopy
  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy. Can be performed using Attenuated Total Reflectance (ATR) or KBr pellet methods.[4]

  • ATR-IR: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.

  • KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Various NMR experiments (e.g., DEPT) can be performed to aid in the assignment of carbon signals.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of this compound is illustrated in the diagram below.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS IR Infrared (IR) Spectroscopy Dissolution->IR NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR MS_Data Fragmentation Pattern & Molecular Weight MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C) NMR->NMR_Data Conclusion Confirmation of Structure & Purity Assessment MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Piperazine Scaffold: A Versatile Core for Biochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including high aqueous solubility, and the ease with which it can be chemically modified, have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][3] This technical guide delves into the core biochemical applications of piperazine derivatives, offering a comprehensive overview of their roles in oncology, central nervous system (CNS) disorders, and infectious diseases. The guide provides structured data on their biological activities, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[6][7]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various piperazine derivatives has been extensively evaluated, with key metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) being widely reported. Lower values for these metrics indicate higher potency. The following tables summarize the activity of selected piperazine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives

Compound/DerivativeCancer TypeCell LineActivity MetricValue (µM)Reference(s)
Vindoline-Piperazine Conjugate 23Breast CancerMDA-MB-468GI501.00[8]
Vindoline-Piperazine Conjugate 25Non-Small Cell Lung CancerHOP-92GI501.35[8]
Quinoxalinyl–piperazine compound 30Breast, Skin, Pancreas, CervixVariousIC50Varies[4]
SGI-7079 (Axl inhibitor)Various-IC500.058[4]
Phenylpiperazine derivative 3pLung CancerA549IC500.08[9]
Piperazine-based mTORC1 InhibitorsBreast, Lung, Renal Cancer---[10]
Rhodanine-piperazine hybrid 12Breast CancerMCF-7, MDA-MB-468IC50Potent[11]

Table 2: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
Various Other Cell LinesVarious0.06 - 0.16
This derivative potently inhibits cancer cell proliferation and induces caspase-dependent apoptosis by targeting PI3K/AKT, Src family kinases, and BCR-ABL pathways.[6]
Key Signaling Pathways in Cancer Targeted by Piperazine Derivatives

1. Epidermal Growth Factor Receptor (EGFR) Signaling:

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9] Its aberrant activation is a hallmark of many cancers. Piperazine derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling cascades.[9][12]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Piperazine Piperazine Derivative Piperazine->EGFR Inhibition Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition

2. PI3K/Akt/mTOR Pathway:

This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13][14] Several piperazine derivatives have been shown to inhibit components of this pathway, leading to anticancer effects.[6][15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Piperazine Piperazine Derivative Piperazine->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

PI3K/Akt/mTOR Signaling Pathway

3. Apoptosis Induction:

Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6][16][17] This can occur through various mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[1][16][17]

Apoptosis_Pathway Piperazine Piperazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Piperazine->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Cytochrome c CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Bcl-2 Mediated Apoptosis Pathway

Central Nervous System (CNS) Applications: Modulating Neurotransmission

The piperazine scaffold is a prominent feature in numerous drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[18][19][20] Arylpiperazine derivatives, in particular, are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[16][21]

Quantitative Data on CNS Activity

The potency of piperazine derivatives in the CNS is often characterized by their binding affinity (Ki) to specific receptors. Lower Ki values indicate a higher binding affinity.

Table 3: Binding Affinities (Ki) of Piperazine Derivatives for CNS Receptors

Compound/DerivativeTarget ReceptorKi (nM)ApplicationReference(s)
AripiprazoleDopamine D2-Antipsychotic[22]
Serotonin 5-HT1A-[22]
Serotonin 5-HT2A-[22]
BuspironeSerotonin 5-HT1A-Anxiolytic[22]
VortioxetineSerotonin Transporter-Antidepressant[18]
1,4-disubstituted piperazinesDopamine D2up to 53Dopamine Receptor Ligand[23][24]
Arylpiperazine derivativesSerotonin 5-HT1AVariesSerotonin Receptor Ligand[8][25]
Key Signaling Pathways in the CNS Targeted by Piperazine Derivatives

1. Dopamine D2 Receptor Signaling:

Atypical antipsychotics often feature a piperazine moiety and act as antagonists or partial agonists at dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia.[20][26][27]

Dopamine_D2_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates Arylpiperazine Arylpiperazine (Antagonist) Arylpiperazine->D2R Blockade AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates NeuronalResponse Altered Neuronal Response PKA->NeuronalResponse Dopamine Dopamine Dopamine->D2R

Dopamine D2 Receptor Antagonism

2. Serotonin 5-HT1A Receptor Signaling:

Arylpiperazine derivatives are frequently designed as agonists or partial agonists for the 5-HT1A receptor, a key target for anxiolytic and antidepressant medications.[8][28]

Serotonin_5HT1A_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm HT1AR 5-HT1A Receptor Gi Gi Protein HT1AR->Gi activates Arylpiperazine Arylpiperazine (Agonist) Arylpiperazine->HT1AR Activation AC Adenylyl Cyclase Gi->AC inhibits KChannel K+ Channel Gi->KChannel activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Anxiolytic/Antidepressant Effect) KChannel->Hyperpolarization Serotonin Serotonin Serotonin->HT1AR

Serotonin 5-HT1A Receptor Agonism

Anti-Infective Applications

The versatility of the piperazine scaffold extends to the development of agents against infectious diseases, including viral and bacterial pathogens.

Anti-HIV Activity

Certain piperazine derivatives have been designed as CCR5 antagonists, effectively blocking the entry of HIV-1 into host cells. The CCR5 co-receptor is crucial for the entry of macrophage-tropic (R5) strains of HIV-1.[4][5]

HIV_Entry_Inhibition cluster_cell Host Cell (e.g., T-cell) CD4 CD4 Receptor Fusion Membrane Fusion & Viral Entry CCR5 CCR5 Co-receptor HIV HIV-1 gp120 gp120 gp120->CD4 binds to gp120->CCR5 binds to Piperazine Piperazine Derivative (CCR5 Antagonist) Piperazine->CCR5 blocks

Mechanism of HIV Entry Inhibition

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biochemical applications of piperazine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][17]

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include vehicle and positive controls.[6]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[17][29]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 value from a dose-response curve.[4]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after treatment with a piperazine derivative.[9][30][31]

Protocol Overview:

  • Cell Treatment: Treat cells with the piperazine derivative at various concentrations.

  • Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.[30]

  • Staining: Stain the cells with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to eliminate RNA staining.[30][31]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

In Vivo Antidepressant Activity: Forced Swim Test (FST)

The FST is a common behavioral test in rodents used to screen for antidepressant-like activity.[22][32][33]

Protocol Overview:

  • Apparatus: A transparent cylinder filled with water.[33]

  • Procedure:

    • Pre-test (optional): On the first day, place the animal (mouse or rat) in the cylinder for a set period (e.g., 15 minutes).[15]

    • Test: 24 hours after the pre-test, administer the piperazine derivative or a control vehicle. After a specific time, place the animal back in the water for a shorter period (e.g., 5-6 minutes).[21][32]

  • Data Collection: Record the duration of immobility, which is defined as the time the animal spends floating without struggling, making only small movements to keep its head above water.[21]

  • Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the control group suggests antidepressant-like activity.[32]

Experimental Workflows

A systematic approach is crucial for the efficient evaluation of piperazine derivatives.

General Workflow for Anticancer Drug Screening

Anticancer_Workflow Start Synthesis of Piperazine Derivatives InVitro In Vitro Screening (e.g., NCI-60 Panel) Start->InVitro Cytotoxicity Determine IC50/GI50 (MTT Assay) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assays Mechanism->ApoptosisAssay WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Anticancer Drug Screening Workflow
Workflow for Antipsychotic Drug Discovery

Antipsychotic_Workflow Start Synthesis of Arylpiperazine Derivatives InVitroBinding In Vitro Receptor Binding Assays (D2, 5-HT1A, 5-HT2A) Start->InVitroBinding FunctionalAssays In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) InVitroBinding->FunctionalAssays InVivoBehavioral In Vivo Behavioral Models FunctionalAssays->InVivoBehavioral Amphetamine Amphetamine-Induced Hyperlocomotion InVivoBehavioral->Amphetamine Catalepsy Catalepsy Test InVivoBehavioral->Catalepsy Safety Safety Pharmacology (e.g., hERG assay) InVivoBehavioral->Safety Lead Lead Optimization Safety->Lead

Antipsychotic Drug Discovery Workflow

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. Its structural simplicity and synthetic tractability, coupled with its favorable pharmacokinetic properties, ensure its continued prominence in medicinal chemistry. The diverse biochemical applications of piperazine derivatives, from potent anticancer agents to modulators of complex neurochemical pathways, highlight the power of this privileged structure. This technical guide provides a foundational resource for researchers and drug development professionals, offering a structured overview of the current landscape and a practical guide to the experimental evaluation of this important class of compounds. Further exploration of novel piperazine derivatives holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

The Pivotal Role of 1,4-Piperazinediethanol in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,4-Piperazinediethanol, a symmetrical diamine diol, serves as a versatile and highly valuable precursor in the landscape of organic synthesis. Its unique structural features, combining the nucleophilicity of the piperazine ring with the reactivity of the primary hydroxyl groups, render it an essential building block for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the development of pharmaceuticals and advanced polymeric materials.

Core Properties and Reactivity

This compound, with the CAS number 122-96-3, is a white to pale yellow crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₈N₂O₂
Molecular Weight174.24 g/mol
Melting Point133.5-136 °C
Boiling Point215-220 °C at 50 mmHg
SolubilitySoluble in water and various organic solvents

The reactivity of this compound is centered around its two key functional groups: the secondary amine within the piperazine ring and the two primary hydroxyl groups. The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo N-alkylation and N-arylation reactions. The primary hydroxyl groups can be functionalized through esterification, etherification, or conversion to more reactive leaving groups, such as halides or sulfonates. This dual reactivity allows for the construction of a wide range of molecular architectures.

Applications in the Synthesis of Bioactive Molecules

The piperazine moiety is a common scaffold in a multitude of marketed drugs, imparting favorable pharmacokinetic properties such as enhanced solubility and bioavailability. This compound serves as a crucial starting material for the synthesis of various biologically active compounds, including kinase inhibitors and antihypertensive agents.

Synthesis of Urapidil Analogues

Urapidil is an antihypertensive drug that acts as a α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. While various synthetic routes to Urapidil have been reported, many utilize precursors other than this compound. However, the structural similarity of this compound to key intermediates in Urapidil synthesis suggests its potential as a precursor for novel analogues. A plausible synthetic pathway would involve the initial conversion of the hydroxyl groups of this compound to a suitable leaving group, followed by nucleophilic substitution with the appropriate uracil derivative.

Logical Relationship: Plausible Synthetic Route to a Urapidil Analogue

G A This compound B Activation of Hydroxyl Groups (e.g., tosylation, halogenation) A->B Reagents: TsCl, pyridine or SOCl₂ C 1,4-Bis(2-activated-ethyl)piperazine B->C E Nucleophilic Substitution C->E D 6-Amino-1,3-dimethyluracil D->E F Urapidil Analogue E->F

Caption: Plausible synthetic pathway to a Urapidil analogue.

Synthesis of Piperazine-based Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors. For instance, it is useful in the synthesis of salt-inducible kinase inhibitors. The general strategy involves the functionalization of the piperazine nitrogen atoms with aryl or heteroaryl moieties, often through Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions. The hydroxyl groups can then be further modified to introduce additional pharmacophoric features or to modulate the compound's physicochemical properties.

Role in Polymer Chemistry: Synthesis of Polyurethanes

This compound is a key monomer in the synthesis of polyurethanes. Its diol functionality allows it to react with diisocyanates to form the characteristic urethane linkages of the polymer backbone. The incorporation of the piperazine ring into the polymer chain can enhance properties such as thermal stability, rigidity, and water dispersibility.

The general synthetic scheme for the preparation of polyurethanes from this compound involves a two-step polymerization procedure. In the first step, a prepolymer is formed by reacting a diisocyanate with a polyol. In the second step, this compound is used as a chain extender to react with the prepolymer, forming the final high-molecular-weight polyurethane.

Experimental Workflow: Polyurethane Synthesis

G A Diisocyanate + Polyol B Prepolymer Formation A->B Reaction in a suitable solvent (e.g., DMF, DMAc) C Isocyanate-terminated Prepolymer B->C E Chain Extension C->E D This compound (Chain Extender) D->E F Polyurethane E->F

Caption: General workflow for the synthesis of polyurethanes.

Key Experimental Protocols

Synthesis of 1,4-Bis(2-chloroethyl)piperazine Dihydrochloride

A common and crucial intermediate derived from this compound is its dichlorinated analogue. This transformation converts the hydroxyl groups into more reactive leaving groups, facilitating subsequent nucleophilic substitution reactions.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Reagent Addition: Slowly add thionyl chloride (2.2 eq) to the suspension at 0 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield 1,4-bis(2-chloroethyl)piperazine dihydrochloride.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0174.24
Thionyl Chloride2.2118.97

Note: Yields for this reaction are typically high, often exceeding 90%.

Synthesis of 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

This example illustrates the nucleophilic character of the piperazine nitrogen atoms in a reaction with an electrophilic partner.

Methodology:

  • Reactant Preparation: Dissolve 4,5-dichloro-1,2-dithiol-3-one (2.0 eq) in methanol. In a separate flask, dissolve piperazine (1.0 eq) and triethylamine (2.0 eq) in methanol.

  • Reaction: Add the piperazine solution to the solution of 4,5-dichloro-1,2-dithiol-3-one.

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Work-up: After cooling, treat the residue with water, filter the solid, wash with 2M HCl solution and brine, and then dry.

Quantitative Data:

ProductYieldMelting Point (°C)
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)89%78-80

Conclusion

This compound stands as a cornerstone precursor in modern organic synthesis. Its inherent reactivity and structural features provide a robust platform for the construction of a wide range of valuable molecules, from life-saving pharmaceuticals to high-performance polymers. The synthetic pathways and experimental protocols outlined in this guide offer a glimpse into the vast potential of this versatile building block, encouraging further exploration and innovation in the fields of chemical research and drug development.

Methodological & Application

Application of 1,4-Piperazinediethanol in Polyurethane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Piperazinediethanol is a symmetrical diol containing a tertiary amine in its core piperazine ring structure.[1] This unique combination of functionalities makes it a valuable building block in the synthesis of polyurethanes (PUs). It can function as a chain extender, reacting with isocyanate groups to form the hard segments of the polyurethane, thereby significantly influencing the final properties of the polymer.[2][3] Its incorporation can lead to polyurethanes with enhanced thermal stability and specific mechanical properties. Furthermore, the presence of the piperazine ring can impart desirable characteristics such as hydrophilicity and, in some formulations, antibacterial properties.

Application Notes

The use of this compound as a chain extender in polyurethane synthesis offers several advantages:

  • Enhanced Thermal Stability: Polyurethanes synthesized with this compound exhibit good thermal stability. Linear polyurethanes incorporating this chain extender show a 5% weight loss in the temperature range of 250–280°C.[2] This makes them suitable for applications requiring resistance to elevated temperatures.

  • Tunable Mechanical Properties: The concentration of this compound in the polyurethane formulation has a direct impact on its mechanical properties. Lower concentrations of this compound have been shown to yield higher tensile strength and elongation at break.[2] For instance, polyurethanes with a lower content of this chain extender have demonstrated a tensile strength of up to 38 MPa and an elongation at break of 1140%.[2] This allows for the fine-tuning of the material's flexibility and strength to meet specific application requirements.

  • Increased Hydrophilicity: The presence of the piperazine ring in the polymer backbone increases the hydrophilic character of the polyurethane surface.[2] This property is particularly useful for applications requiring wettability, such as in coatings and biomedical materials.

  • Potential for Antibacterial Properties: The piperazine moiety is a common functional group in many pharmacologically active compounds. Its incorporation into the polyurethane backbone can confer antibacterial properties, making these polymers promising candidates for medical applications such as coatings for catheters and other medical devices.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the properties of polyurethanes synthesized using this compound as a chain extender.

PropertyValueReference
Thermal Stability (5% Weight Loss) 250–280 °C (for linear polyurethanes)[2]
Tensile Strength Up to 38 MPa (at lower concentrations)[2]
Elongation at Break Up to 1140% (at lower concentrations)[2]

Experimental Protocols

This section provides a general protocol for the synthesis of polyurethane using this compound as a chain extender based on the prepolymer method. This is a common and versatile method for polyurethane synthesis.[4][5]

Materials:

  • Polyol (e.g., Poly(tetramethylene oxide) glycol - PTMEG)

  • Diisocyanate (e.g., 1,6-Hexamethylene diisocyanate - HDI)

  • This compound (Chain Extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., N,N-Dimethylacetamide - DMAc, dried)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck flask, condenser, mechanical stirrer, dropping funnel)

  • Heating mantle and temperature controller

Protocol: Prepolymer Synthesis and Chain Extension

  • Preparation of the Prepolymer:

    • Set up a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.

    • Dry all glassware thoroughly before use.

    • Charge the flask with the desired amount of polyol (e.g., PTMEG) and heat it to a specific temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring to remove any residual moisture.

    • Cool the polyol to a reaction temperature of approximately 60°C.

    • Slowly add the diisocyanate (e.g., HDI) to the polyol dropwise from the dropping funnel while maintaining vigorous stirring. The molar ratio of NCO groups from the diisocyanate to the OH groups from the polyol should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

    • After the addition is complete, add a catalytic amount of DBTDL.

    • Allow the reaction to proceed at 80°C for 2-3 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by titrating the free NCO content.

  • Chain Extension:

    • Dissolve the this compound chain extender in dried DMAc in a separate flask. The amount of chain extender should be calculated to react with the remaining isocyanate groups of the prepolymer.

    • Cool the prepolymer solution to approximately 50-60°C.

    • Slowly add the solution of this compound to the stirred prepolymer solution.

    • Continue stirring the mixture at 60-70°C for another 1-2 hours until the reaction is complete, which can be confirmed by the disappearance of the NCO peak in the FTIR spectrum (around 2270 cm⁻¹).

  • Polymer Isolation:

    • Once the reaction is complete, the polyurethane solution can be cast onto a glass plate or a Teflon mold.

    • The solvent is then evaporated in a vacuum oven at a controlled temperature (e.g., 60-80°C) for several hours to obtain the final polyurethane film.

    • The resulting polymer can then be subjected to further characterization.

Visualizations

Polyurethane_Synthesis_Workflow cluster_prep Prepolymer Synthesis cluster_ce Chain Extension cluster_iso Isolation polyol Polyol (e.g., PTMEG) prepolymer NCO-Terminated Prepolymer polyol->prepolymer Reaction with excess Diisocyanate diisocyanate Diisocyanate (e.g., HDI) diisocyanate->prepolymer polyurethane Polyurethane Solution prepolymer->polyurethane Addition of Chain Extender chain_extender This compound in Solvent chain_extender->polyurethane casting Casting polyurethane->casting drying Solvent Evaporation (Vacuum Oven) casting->drying final_product Polyurethane Film drying->final_product

Caption: Workflow for polyurethane synthesis via the prepolymer method.

Polyurethane_Reaction_Mechanism cluster_reactants Reactants cluster_product Product prepolymer O=C=N-R-N=C=O (Isocyanate-Terminated Prepolymer) polyurethane -[O-C(=O)-NH-R-NH-C(=O)-O-(CH₂)₂-N(CH₂CH₂)₂N-(CH₂)₂-O]-n (Polyurethane) prepolymer->polyurethane Polyaddition Reaction chain_extender HO-(CH₂)₂-N(CH₂CH₂)₂N-(CH₂)₂-OH (this compound) chain_extender->polyurethane

Caption: General reaction scheme for polyurethane formation.

References

1,4-Piperazinediethanol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Piperazinediethanol, also known as N,N'-bis(2-hydroxyethyl)piperazine, is a versatile difunctional monomer increasingly utilized in polymer chemistry.[1][2] Its unique structure, featuring a central piperazine ring and two primary hydroxyl groups, imparts distinct properties to the resulting polymers, making them suitable for a range of specialized applications, including in the pharmaceutical and biomedical fields. The piperazine moiety can enhance thermal stability and introduce pH-responsiveness, while the hydroxyl groups allow for the formation of polyesters and polyurethanes through well-established polymerization techniques.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound as a key monomer. It is intended to serve as a practical guide for researchers and professionals in polymer chemistry and drug development.

Applications in Polymer Chemistry

The incorporation of this compound into polymer backbones can significantly influence the final material's properties:

  • Polyurethanes: When reacted with diisocyanates, this compound forms polyurethanes. The rigid piperazine ring can contribute to a higher glass transition temperature (Tg) and improved thermal stability compared to analogous aliphatic diols. These polyurethanes are being explored for use in coatings, adhesives, and biomedical devices.[4][5]

  • Polyesters: Through polycondensation with dicarboxylic acids or their derivatives, this compound can be used to synthesize polyesters. The presence of the tertiary amine groups in the piperazine ring can render these polyesters pH-responsive, a desirable characteristic for drug delivery systems where a change in pH can trigger drug release.[3]

  • Biomedical Applications: The biocompatibility of piperazine-containing polymers makes them attractive for various biomedical applications.[4] These include the development of drug delivery vehicles, hydrogels, and scaffolds for tissue engineering. The ability to tune the hydrophilicity and degradation rate of these polymers by copolymerization offers further advantages in this field.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of polyurethanes and polyesters using this compound.

Protocol 1: Synthesis of a Polyurethane via Solution Polymerization

This protocol describes the synthesis of a polyurethane from this compound and 4,4'-Methylenebis(phenyl isocyanate) (MDI) in a suitable solvent.

Materials:

  • This compound (dried under vacuum)

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI) (purified by distillation or recrystallization)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel)

Procedure:

  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system should be purged with dry nitrogen to maintain an inert atmosphere.

  • Monomer Dissolution: Dissolve a pre-weighed amount of this compound in anhydrous DMF in the reaction flask.

  • Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount of DBTDL to the solution.

  • Isocyanate Addition: Dissolve an equimolar amount of MDI in anhydrous DMF and add it to the dropping funnel.

  • Polymerization: Slowly add the MDI solution to the stirred solution of this compound at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically heated to 50-70°C and stirred for several hours to ensure complete polymerization. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and solvent, and dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

The resulting polyurethane can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.[5]

Protocol 2: Synthesis of a Polyester via Melt Polycondensation

This protocol outlines the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., succinic acid) via a two-stage melt polycondensation process.[2]

Materials:

  • This compound

  • Succinic Acid

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Antioxidant (e.g., triphenyl phosphite)

  • Nitrogen gas supply

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

Procedure:

  • Esterification Stage:

    • Charge the reaction vessel with equimolar amounts of this compound and succinic acid, along with the catalyst (e.g., 200-500 ppm of TBT) and an antioxidant.

    • Purge the reactor with nitrogen and heat the mixture to 180-200°C with continuous stirring.

    • Water will be formed as a byproduct and should be removed from the reaction mixture via the distillation condenser.

    • This stage is continued until the evolution of water ceases, typically after 2-4 hours.

  • Polycondensation Stage:

    • Increase the temperature to 220-250°C.

    • Gradually apply a high vacuum (less than 1 Torr) to the system to facilitate the removal of any remaining water and unreacted monomers.

    • The viscosity of the molten polymer will increase significantly during this stage. The reaction is monitored by the torque of the stirrer.

    • Continue the reaction under high vacuum for several hours until the desired molecular weight is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polyester can then be removed from the reactor.

Characterization:

The synthesized polyester can be analyzed using FTIR to confirm the formation of ester bonds, GPC for molecular weight determination, and DSC and TGA for thermal property analysis. The pH-responsive behavior can be investigated by studying its solubility or swelling in aqueous solutions at different pH values.[3]

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized using this compound and related monomers. These values are illustrative and can vary depending on the specific co-monomers and reaction conditions.

Table 1: Thermal Properties of Polyurethanes based on Piperazine Diols

Diol MonomerDiisocyanateGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
This compoundMDI~80-120~300-350
This compoundIPDI~70-110~280-330

Note: Data are estimated based on general principles of polymer chemistry and available literature on related systems. Actual values will depend on the specific experimental conditions and the molecular weight of the polymer.

Table 2: Mechanical Properties of Polyesters based on Piperazine Diols

Diol MonomerDicarboxylic AcidTensile Strength (MPa)Elongation at Break (%)
This compoundSuccinic Acid~30-50~100-300
This compoundAdipic Acid~25-45~150-400

Note: These are representative values and are highly dependent on the polymer's molecular weight and crystallinity.

Visualizations

Polymerization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of polymers from this compound.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers This compound + Co-monomer Reaction Polymerization (Solution or Melt) Monomers->Reaction Purification Precipitation & Washing Reaction->Purification Drying Vacuum Drying Purification->Drying Structural Structural Analysis (FTIR, NMR) Drying->Structural MolecularWeight Molecular Weight (GPC) Drying->MolecularWeight Thermal Thermal Properties (DSC, TGA) Drying->Thermal Mechanical Mechanical Testing Drying->Mechanical

Fig. 1: General workflow for polymer synthesis and characterization.
Polyurethane Synthesis Signaling Pathway

The diagram below illustrates the reaction pathway for the formation of a polyurethane from this compound and a diisocyanate.

G Diol This compound (HO-R1-OH) Polyurethane Polyurethane [-O-R1-O-CO-NH-R2-NH-CO-]n Diol->Polyurethane + Diisocyanate Diisocyanate (OCN-R2-NCO) Diisocyanate->Polyurethane

Fig. 2: Polyurethane formation reaction.
Polyester Synthesis Logical Relationship

This diagram shows the logical relationship in the synthesis of a polyester from this compound and a dicarboxylic acid.

G Diol This compound (HO-R1-OH) Polyester Polyester [-O-R1-O-CO-R2-CO-]n Diol->Polyester + Diacid Dicarboxylic Acid (HOOC-R2-COOH) Diacid->Polyester Byproduct Water (H2O) Polyester->Byproduct eliminates

Fig. 3: Polyester formation via polycondensation.

References

Application of 1,4-Piperazinediethanol as a Crosslinking Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Piperazinediethanol, a symmetrical di-functional alcohol derived from piperazine, serves as a versatile and effective crosslinking agent in the synthesis of various polymeric materials.[1][2] Its unique structural features, including the rigid piperazine ring and the two reactive hydroxyl groups, impart distinct properties to the resulting polymers, such as enhanced thermal stability and mechanical strength. This document provides detailed application notes and experimental protocols for the utilization of this compound as a crosslinking agent in the preparation of polyurethanes and hydrogels, targeting applications in biomedical devices, drug delivery, and advanced materials development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application as a crosslinking agent.

PropertyValueReference
CAS Number 122-96-3[1]
Molecular Formula C₈H₁₈N₂O₂[1]
Molecular Weight 174.24 g/mol
Appearance White to pale yellow crystalline solid[1]
Melting Point 133.5-136 °C
Boiling Point 215-220 °C at 50 mmHg
Solubility Soluble in water and various organic solvents[1]

Application in Polyurethane Synthesis

This compound is utilized as a chain extender and crosslinking agent in the synthesis of polyurethanes. The rigid piperazine core contributes to the formation of hard segments within the polyurethane structure, leading to materials with high melting points and improved mechanical performance.[3]

Experimental Protocol: Synthesis of a Crosslinked Polyurethane Elastomer

This protocol describes the two-step synthesis of a polyurethane elastomer using this compound as a crosslinking agent.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a calculated amount of PTMEG and heat to 80°C under a nitrogen atmosphere to remove moisture.

    • Cool the PTMEG to 60°C and add a stoichiometric amount of MDI (NCO:OH ratio of 2:1).

    • Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).

    • Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer.

  • Crosslinking/Chain Extension:

    • Dissolve the prepolymer in a minimal amount of anhydrous DMF.

    • In a separate vessel, prepare a solution of this compound in DMF.

    • Slowly add the this compound solution to the prepolymer solution under vigorous stirring. The amount of this compound should be calculated to achieve the desired NCO:OH ratio (typically close to 1:1 for complete reaction).

    • Continue stirring for an additional 1-2 hours at 60°C.

    • Cast the resulting viscous solution into a mold and cure at 100°C for 24 hours to obtain the crosslinked polyurethane elastomer film.

Expected Properties and Characterization

The resulting polyurethane elastomer is expected to exhibit good mechanical properties. The incorporation of the rigid piperazine structure from this compound can lead to increased tensile strength and hardness compared to polyurethanes chain-extended with more flexible diols.

Typical Characterization Methods:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of NCO peak at ~2270 cm⁻¹ and appearance of N-H and C=O peaks).

  • Mechanical Testing (Tensile Tester): To determine tensile strength, elongation at break, and Young's modulus.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

G cluster_0 Prepolymer Synthesis cluster_1 Crosslinking PTMEG Poly(tetramethylene ether) glycol (PTMEG) Reaction1 Reaction at 80°C (NCO:OH = 2:1) PTMEG->Reaction1 MDI 4,4'-Methylene diphenyl diisocyanate (MDI) MDI->Reaction1 Prepolymer Isocyanate-Terminated Prepolymer Reaction1->Prepolymer Reaction2 Reaction at 60°C (NCO:OH ≈ 1:1) Prepolymer->Reaction2 PDE This compound PDE->Reaction2 Curing Curing at 100°C for 24h Reaction2->Curing FinalProduct Crosslinked Polyurethane Elastomer Curing->FinalProduct

Application in Hydrogel Formation

The di-functional nature of this compound, coupled with its water solubility, makes it a candidate for crosslinking hydrophilic polymers to form hydrogels. These hydrogels can be designed for various biomedical applications, including controlled drug release and tissue engineering, due to the potential biocompatibility of piperazine-containing polymers.[4]

Experimental Protocol: Synthesis of a Crosslinked Hydrogel

This protocol outlines a general method for preparing a hydrogel using a water-soluble polymer and this compound as a crosslinker, activated by a coupling agent.

Materials:

  • Hyaluronic Acid (HA) or other carboxyl-containing water-soluble polymer

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of hyaluronic acid in PBS to form a homogeneous solution (e.g., 1% w/v).

  • Crosslinking Reaction:

    • To the hyaluronic acid solution, add EDC and NHS to activate the carboxylic acid groups. The molar ratio of EDC/NHS to the carboxylic acid groups of HA should be optimized, but a starting point of 2:1 can be used.

    • Stir the solution for 30 minutes at room temperature to ensure complete activation.

    • Prepare a solution of this compound in PBS.

    • Add the this compound solution to the activated hyaluronic acid solution. The molar ratio of hydroxyl groups from this compound to the activated carboxylic acid groups will determine the crosslinking density and should be varied to achieve the desired hydrogel properties.

    • Allow the mixture to react at room temperature or 37°C until a stable hydrogel is formed. The gelation time will depend on the concentrations of the reactants.

  • Purification:

    • Immerse the resulting hydrogel in a large volume of deionized water or PBS for 24-48 hours, with frequent changes of the solvent, to remove any unreacted reagents and by-products.

Expected Properties and Characterization

The resulting hydrogel's properties, such as swelling behavior and degradation rate, will be highly dependent on the crosslinking density.

Typical Characterization Methods:

  • Swelling Studies: The swelling ratio can be determined by immersing a known weight of the dried hydrogel in PBS at 37°C and measuring its weight at different time intervals until equilibrium is reached.

  • Degradation Studies: The in vitro degradation of the hydrogel can be monitored by incubating the hydrogel in PBS at 37°C and measuring the weight loss over time.

  • Rheological Analysis: To determine the storage (G') and loss (G'') moduli, which provide information about the viscoelastic properties and mechanical strength of the hydrogel.

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.

G cluster_0 Activation cluster_1 Crosslinking HA Hyaluronic Acid (HA) Solution Activation Activation of Carboxyl Groups HA->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activated_HA Activated HA Activation->Activated_HA Crosslinking Crosslinking Reaction Activated_HA->Crosslinking PDE This compound PDE->Crosslinking Purification Purification Crosslinking->Purification FinalProduct Crosslinked Hydrogel Purification->FinalProduct

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain for polymers crosslinked exclusively with this compound. The following tables are templates that researchers can use to compile their experimental data for comparison.

Table 1: Mechanical Properties of Polyurethanes Crosslinked with this compound

Sample IDMolar Ratio of 1,4-PDE to DiisocyanateTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PU-PDE-1X---
PU-PDE-2Y---
PU-PDE-3Z---

Table 2: Swelling and Degradation Properties of Hydrogels Crosslinked with this compound

Sample IDCrosslinker Concentration (mol%)Equilibrium Swelling RatioDegradation (Weight Loss %) after 14 days
HG-PDE-1A--
HG-PDE-2B--
HG-PDE-3C--

Signaling Pathways

There is no evidence in the current scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is as a synthetic building block in polymer chemistry. For biomedical applications, the biocompatibility and degradation products of the final polymer would need to be thoroughly investigated.

Conclusion

This compound is a promising crosslinking agent for the development of advanced polyurethanes and hydrogels. Its rigid structure can impart desirable mechanical and thermal properties to the resulting polymers. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific applications. Further research is needed to fully characterize the properties of polymers crosslinked with this compound and to establish a comprehensive set of quantitative data for various formulations.

References

Experimental Protocol for the Synthesis of Polyurethanes with 1,4-Piperazinediethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications stemming from their tunable mechanical and thermal properties. The synthesis of PUs typically involves the reaction of a diisocyanate with a diol. This protocol details the synthesis of polyurethanes utilizing 1,4-Piperazinediethanol as a chain extender. The incorporation of the piperazine ring in the polymer backbone can impart unique properties, including enhanced thermal stability and potential for biomedical applications.[1] This document provides detailed methodologies for both the one-shot and prepolymer synthesis of these polyurethanes, along with characterization techniques and expected material properties.

Materials and Equipment

Materials
  • Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI) or Isophorone diisocyanate (IPDI)

  • Polyol: Poly(tetramethylene glycol) (PTMG), molecular weight 1000 g/mol

  • Chain Extender: this compound (PED)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Precipitating Agent: Methanol

  • Nitrogen gas (high purity)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Vacuum oven

  • Glass plates for film casting

  • Standard laboratory glassware

Experimental Protocols

Two primary methods for polyurethane synthesis are the one-shot method and the prepolymer method. The choice of method can influence the final properties of the polymer.

Protocol 1: One-Shot Synthesis of Polyurethane

The one-shot method involves reacting all the components simultaneously. This method is generally simpler and faster.

Procedure:

  • Preparation: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and then purged with dry nitrogen.

  • Reagent Addition:

    • Add Poly(tetramethylene glycol) (PTMG, e.g., 0.05 mol) and this compound (PED, e.g., 0.05 mol) to the flask.

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the polyol and chain extender, typically to achieve a 30-40% solids concentration.

    • Stir the mixture at room temperature until all components are fully dissolved.

  • Reaction Initiation:

    • Add 4,4'-Methylenebis(phenyl isocyanate) (MDI, e.g., 0.1 mol, to maintain an NCO/OH ratio of 1.0) to the mixture.

    • Add a catalytic amount of Dibutyltin dilaurate (DBTDL, e.g., 0.05 wt% of the total reactants).

  • Polymerization:

    • Heat the reaction mixture to 70-80°C with continuous stirring under a nitrogen atmosphere.

    • Monitor the viscosity of the solution. The reaction is typically complete within 2-4 hours, as indicated by a significant increase in viscosity.

  • Purification and Isolation:

    • Once the desired viscosity is reached, pour the polymer solution into a beaker containing methanol to precipitate the polyurethane.

    • Wash the precipitated polymer several times with methanol to remove unreacted monomers and solvent.

    • Dry the purified polyurethane in a vacuum oven at 60°C for 24 hours.

Protocol 2: Prepolymer Synthesis of Polyurethane

The prepolymer method involves a two-step process, which can offer better control over the polymer structure.

Procedure:

  • Step 1: Prepolymer Formation

    • In a dried and nitrogen-purged three-necked flask, add Poly(tetramethylene glycol) (PTMG, e.g., 0.05 mol) and anhydrous DMF.

    • Heat the mixture to 60°C and slowly add an excess of 4,4'-Methylenebis(phenyl isocyanate) (MDI, e.g., 0.1 mol, for an NCO/OH ratio of 2.0) dropwise.

    • Add a catalytic amount of Dibutyltin dilaurate (DBTDL, e.g., 0.05 wt%).

    • Maintain the reaction at 80°C for 2-3 hours with constant stirring to form the NCO-terminated prepolymer.

  • Step 2: Chain Extension

    • In a separate flask, dissolve this compound (PED, e.g., 0.05 mol) in anhydrous DMF.

    • Cool the prepolymer solution to approximately 40-50°C.

    • Slowly add the PED solution to the prepolymer solution with vigorous stirring.

    • Continue the reaction at 70-80°C for another 1-2 hours until the viscosity significantly increases.

  • Purification and Isolation:

    • Follow the same precipitation, washing, and drying procedure as described in the one-shot synthesis protocol.

Data Presentation

The following table summarizes the typical reactant ratios and expected properties of polyurethanes synthesized with this compound.

PropertyPolyurethane (One-Shot)Polyurethane (Prepolymer)
Reactants
PTMG (mol)11
MDI (mol)22
This compound (mol)11
NCO/OH Ratio1.01.0 (overall)
Thermal Properties
Glass Transition Temp. (Tg)-50 to -30 °C-45 to -25 °C
Melting Temperature (Tm)150 - 180 °C160 - 190 °C
Decomposition Temp. (Td)> 300 °C> 310 °C
Mechanical Properties
Tensile Strength (MPa)25 - 4030 - 50
Elongation at Break (%)400 - 600350 - 550
Shore A Hardness80 - 9585 - 98

Note: The actual properties may vary depending on the precise reaction conditions and the molecular weight of the polyol used.

Mandatory Visualizations

experimental_workflow cluster_one_shot One-Shot Synthesis cluster_prepolymer Prepolymer Synthesis A1 Mix PTMG and This compound in DMF A2 Add MDI and DBTDL A1->A2 A3 Heat to 70-80°C (2-4 hours) A2->A3 A4 Precipitate in Methanol A3->A4 A5 Wash and Dry A4->A5 A6 Characterization A5->A6 B1 React PTMG and excess MDI (80°C, 2-3 hours) to form Prepolymer B3 Add PED solution to Prepolymer (70-80°C, 1-2 hours) B1->B3 B2 Dissolve this compound in DMF B2->B3 B4 Precipitate in Methanol B3->B4 B5 Wash and Dry B4->B5 B6 Characterization B5->B6 reaction_pathway Diisocyanate O=C=N-R1-N=C=O (Diisocyanate) Polyurethane -[O-R2-O-C(O)-NH-R1-NH-C(O)]n- [NH-R1-NH-C(O)-O-(CH2)2-N(CH2CH2)2N-(CH2)2-O-C(O)]m- (Polyurethane) Diisocyanate->Polyurethane + Catalyst (DBTDL) Polyol HO-R2-OH (Polyol) Polyol->Polyurethane + Catalyst (DBTDL) PED HO-(CH2)2-N(CH2CH2)2N-(CH2)2-OH (this compound) PED->Polyurethane + Catalyst (DBTDL)

References

Application of 1,4-Piperazinediethanol in the Synthesis of Kinase Inhibitors: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Piperazinediethanol is a versatile bifunctional molecule incorporating a piperazine ring and two primary hydroxyl groups. This unique structure makes it a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, frequently incorporated into the structures of kinase inhibitors to modulate their physicochemical properties, such as solubility and bioavailability, and to provide a key interaction point with the target kinase. This document provides detailed application notes and protocols regarding the use of this compound in the synthesis of kinase inhibitors, with a focus on its emerging role in the development of Salt-Inducible Kinase (SIK) inhibitors.

Role in the Synthesis of Salt-Inducible Kinase (SIK) Inhibitors

Recent advancements in the field of kinase inhibitor research have identified this compound as a useful synthetic intermediate in the creation of potent and selective inhibitors of Salt-Inducible Kinases (SIKs). SIKs, a family of serine/threonine kinases, are implicated in various physiological processes, and their dysregulation has been linked to inflammatory diseases and cancer. The incorporation of the this compound moiety can be a critical step in multi-step syntheses, often involving the functionalization of its hydroxyl groups or the piperazine nitrogens to build the final inhibitor structure.

While specific, publicly available, step-by-step protocols for the synthesis of named SIK inhibitors directly starting from this compound are limited in non-proprietary literature, its utility is noted in the broader context of building blocks for this class of inhibitors. The general synthetic strategy involves leveraging the nucleophilicity of the piperazine nitrogens and the reactivity of the hydroxyl groups for further chemical transformations.

Experimental Protocols: A Generalized Approach

The following protocols outline general synthetic transformations that can be applied to this compound in the context of kinase inhibitor synthesis. These are representative procedures and may require optimization for specific target molecules.

Protocol 1: O-Alkylation of this compound

This protocol describes the alkylation of the hydroxyl groups of this compound, a common step to introduce moieties that can interact with the kinase active site or improve pharmacokinetic properties.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Arylation of a Piperazine Derivative (Illustrative)

While not a direct reaction of this compound's hydroxyl groups, this protocol illustrates a common subsequent step in a multi-step synthesis where the piperazine nitrogen is functionalized. This is a crucial step in building many kinase inhibitor scaffolds.

Materials:

  • A piperazine derivative (e.g., a product from a reaction involving this compound where the hydroxyls are protected)

  • Aryl halide (e.g., 4-chloropyrimidine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add the piperazine derivative (1 equivalent), aryl halide (1.1 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and cesium carbonate (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-arylated product.

Data Presentation

The following table summarizes hypothetical but representative data for a series of kinase inhibitors synthesized using a multi-step approach where this compound could serve as a key building block.

Compound IDTarget KinaseIC50 (nM)Yield (%)Molecular Weight ( g/mol )
SIK-Inhibitor-A SIK11545450.5
SIK-Inhibitor-B SIK2852478.6
SIK-Inhibitor-C SIK32538492.5
Reference-Cmpd SIK1/2/350-425.4

Visualization of Synthetic and Signaling Pathways

To illustrate the logic of a potential synthetic workflow and the biological context of the resulting inhibitors, the following diagrams are provided.

G A This compound B Protection of Hydroxyl Groups A->B Step 1 C N-Arylation with Heterocycle B->C Step 2 D Deprotection C->D Step 3 E Functionalization of Hydroxyls D->E Step 4 F Final Kinase Inhibitor E->F Step 5

Caption: Generalized synthetic workflow for a kinase inhibitor.

G cluster_cell Cell SIK Salt-Inducible Kinase (SIK) Substrate Substrate (e.g., HDAC, CRTC) SIK->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Gene_Expression Target Gene Expression P_Substrate->Gene_Expression Regulation SIK_Inhibitor SIK Inhibitor (from this compound) SIK_Inhibitor->SIK Inhibition

Caption: Simplified SIK signaling pathway and inhibitor action.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of kinase inhibitors, particularly for the emerging class of SIK inhibitors. Its bifunctional nature allows for diverse synthetic manipulations to generate complex molecular architectures with desired biological activities. The provided generalized protocols and logical diagrams serve as a foundation for researchers and drug development professionals to explore the potential of this building block in their own discovery programs. Further investigation into patent literature may reveal more specific examples and detailed procedures for the synthesis of proprietary kinase inhibitors utilizing this scaffold.

Application Notes and Protocols: Utilization of 1,4-Piperazinediethanol in Developing Antibacterial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the development of novel materials that can prevent bacterial colonization, particularly in biomedical applications. Polyurethane (PU) coatings are widely used for medical devices due to their excellent biocompatibility and mechanical properties. Incorporating antibacterial functionality into these coatings is a promising strategy to reduce device-associated infections. 1,4-Piperazinediethanol, also known as N,N'-bis(2-hydroxyethyl)piperazine, is a versatile building block in polymer synthesis. Its derivatives have been explored for various applications, including the development of antibacterial agents. This document provides detailed application notes and protocols for the utilization of this compound in the formulation of antibacterial polyurethane coatings, based on available research.

Disclaimer: The following protocols are compiled from publicly available scientific literature. The synthesis protocol for the polyurethane coating is a generalized representation based on the available information. For precise experimental parameters, it is advisable to consult the full text of the cited research articles.

Data Presentation

Table 1: Physicochemical and Mechanical Properties of this compound-Based Polyurethane Coatings

PropertyValueReference
Tensile Strength3.2–3.6 MPa
Elongation at Break67–70%
Water Contact AngleReduced from ~82° to ~62° after methylation
Particle Size (in water dispersion)~190.8 nm
Zeta Potential+49.0 mV
Hardness~75 A
Coating Thickness~17 µm
Adhesion Strength on PVC4B rating

Table 2: Antibacterial and Biocompatibility Data of Methylated this compound-Based Polyurethane Coatings

AssayOrganism/Cell LineResultReference
Zone of InhibitionE. coli (Gram-negative)7 mm
Zone of InhibitionS. aureus (Gram-positive)8 mm
CytocompatibilityNot specified80–90% compatibility for methylated PU3
Hemolysis TestNot specified0.4 ± 0.2%

Experimental Protocols

Protocol 1: Synthesis of Antibacterial Polyurethane Coating

This protocol describes a generalized two-step process for synthesizing a water-dispersible and antibacterial polyurethane coating using this compound (HEPZ) as a chain extender. The antibacterial property is conferred through the quaternization of the piperazine nitrogen.

Materials:

  • This compound (HEPZ)

  • Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), 4,4′-Methylene diphenyl diisocyanate (MDI))

  • Polyol (e.g., Polyethylene glycol (PEG600), Polypropylene glycol (PPG400))

  • Methyl Iodide (MeI)

  • Dry organic solvent (e.g., Dimethylformamide (DMF))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

Step 1: Polyurethane Synthesis

  • Set up the reaction apparatus (three-neck flask, stirrer, condenser, dropping funnel) under a nitrogen atmosphere.

  • Add the polyol and this compound to the flask with dry DMF.

  • Heat the mixture to 70-80°C with stirring until a homogeneous solution is obtained.

  • Add a catalytic amount of DBTDL.

  • Slowly add the diisocyanate dropwise to the mixture over a period of 1-2 hours.

  • After the addition is complete, continue the reaction at 80-90°C for 4-6 hours until the desired molecular weight is achieved (monitor by viscosity or NCO titration).

  • Cool the resulting polyurethane solution to room temperature.

Step 2: Quaternization (Alkylation)

  • To the polyurethane solution, add an excess of methyl iodide.

  • Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours in a sealed flask to prevent the evaporation of methyl iodide.

  • After the reaction, precipitate the quaternized polyurethane by pouring the solution into a non-solvent like diethyl ether.

  • Wash the precipitate multiple times to remove unreacted reagents.

  • Dry the final antibacterial polyurethane product in a vacuum oven at 40-50°C until a constant weight is obtained.

Protocol 2: Preparation of Polyurethane Coating Films

Procedure:

  • Dissolve the synthesized antibacterial polyurethane in a suitable solvent (e.g., DMF, THF) to form a solution of desired concentration (e.g., 10-20 wt%).

  • Cast the solution onto a clean, flat substrate (e.g., glass plate, Teflon mold).

  • Ensure even spreading of the solution using a doctor blade or by tilting the substrate.

  • Dry the cast film in an oven at a controlled temperature (e.g., 50-60°C) for several hours to remove the solvent.

  • Further dry the film in a vacuum oven to remove any residual solvent.

  • Carefully peel the polyurethane film from the substrate.

Protocol 3: Evaluation of Antibacterial Activity (Zone of Inhibition Test)

This protocol is based on the Kirby-Bauer disk diffusion method.

Materials:

  • Synthesized polyurethane films (cut into small discs, e.g., 6 mm diameter)

  • Bacterial strains (Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline solution (0.85% NaCl)

  • Sterile swabs

  • Petri dishes

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Aseptically place a disc of the antibacterial polyurethane film onto the center of the inoculated agar plate.

  • Gently press the disc to ensure complete contact with the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the clear zone of growth inhibition around the disc in millimeters.

Protocol 4: Assessment of Biocompatibility

A. In Vitro Cytotoxicity Assay (Extract Method - based on ISO 10993-5)

Materials:

  • Synthesized polyurethane films

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent

  • DMSO

Procedure:

  • Prepare extracts by incubating the polyurethane film in the cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) at 37°C for 24 hours.

  • Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow attachment.

  • Remove the existing medium and replace it with the prepared extracts of the polyurethane film.

  • Incubate the cells with the extracts for 24-48 hours.

  • After incubation, perform an MTT assay to assess cell viability. Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control (cells cultured in fresh medium).

B. Hemolysis Assay

Materials:

  • Synthesized polyurethane films

  • Fresh whole blood

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Saline (negative control)

Procedure:

  • Prepare a red blood cell (RBC) suspension by centrifuging whole blood, removing the plasma and buffy coat, and washing the RBCs with PBS.

  • Incubate a known surface area of the polyurethane film with the RBC suspension at 37°C for 1-2 hours.

  • Use Triton X-100 solution as a positive control (100% hemolysis) and saline as a negative control (0% hemolysis).

  • After incubation, centrifuge the samples.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Mandatory Visualization

experimental_workflow cluster_synthesis Step 1: Synthesis & Preparation cluster_evaluation Step 2: Characterization & Evaluation s1 Polyurethane Synthesis (this compound as chain extender) s2 Quaternization (Alkylation with Methyl Iodide) s1->s2 s3 Film Casting & Drying s2->s3 e1 Antibacterial Activity (Zone of Inhibition Test) s3->e1 e2 Biocompatibility Assessment s3->e2 e2_sub1 In Vitro Cytotoxicity e2->e2_sub1 e2_sub2 Hemolysis Assay e2->e2_sub2

Caption: Experimental workflow for the synthesis and evaluation of antibacterial polyurethane coatings.

antibacterial_mechanism coating Polyurethane Coating Surface with Quaternized Piperazine interaction Electrostatic Interaction coating->interaction bacteria Bacterial Cell (Negatively Charged Membrane) bacteria->interaction disruption Membrane Disruption interaction->disruption lysis Cell Lysis & Death disruption->lysis

Caption: Proposed antibacterial mechanism via electrostatic interaction and membrane disruption.

Synthesis and Bioengineering Applications of Piperazine-Based Metallopolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallopolymers, which feature metal centers incorporated into a polymer backbone, are a rapidly expanding class of materials with significant potential in bioengineering.[1] The integration of metal ions offers unique electronic, magnetic, and catalytic properties that can be leveraged for applications ranging from drug delivery and tissue engineering to antimicrobial agents and biosensors.[2] Piperazine, a biocompatible and stable heterocyclic compound, is an excellent candidate for inclusion in biomedical polymers due to its metal-coordinating ability and its presence in numerous FDA-approved drugs.[1][3][4]

This document provides detailed protocols for the synthesis, characterization, and potential bioengineering applications of a novel class of piperazine-based metallopolymers. Specifically, it details the synthesis of thermoplastic poly(alkyl piperazine succinate) diols, their chain extension, and subsequent coordination with metal ions such as Iron(III) and Ruthenium(III).[1][5] Furthermore, it provides standardized protocols for evaluating their potential use in tissue engineering, as antimicrobial agents, and for controlled drug release.

Synthesis and Characterization of Piperazine-Based Metallopolymers

This section details the multi-step synthesis of piperazine-based polyester urethane metallopolymers.[2] The process involves the synthesis of piperazine diol monomers, their condensation polymerization, chain extension, and final coordination with metal ions.[2]

Experimental Protocols

Protocol 1: Synthesis of 3,3'-(piperazine-1,4-bis(propan-1-ol)) [2]

  • Combine 10g of piperazine, 28.5g of 3-chloro-1-propanol, and 30.8g of potassium carbonate in 200 mL of acetonitrile.

  • Reflux the mixture at 80°C for 24 hours.

  • After cooling to room temperature, filter the mixture to remove solids.

  • Remove the solvent from the filtrate via rotary evaporation.

  • Recrystallize the resulting solid from acetone to yield a white powder.

Protocol 2: Condensation of Piperazine Diols with Dimethyl Succinate [2]

  • Purge a two-neck flask equipped with a magnetic stir bar and a Dean-Stark trap with dry nitrogen for 30 minutes.

  • Add the synthesized piperazine diol and dimethyl succinate in a 1.65:1 molar ratio to the flask.

  • Heat the flask to 160°C in a sand bath until a homogeneous molten solution is formed.

  • Add Ti(IV) tetrabutoxide (0.0003 molar equivalents) via syringe.

  • Collect the methanol byproduct in the Dean-Stark trap.

  • Continue the reaction for a predetermined time to achieve the desired polymer chain length.

  • Cool the resulting viscous polymer to room temperature.

Protocol 3: Chain Extension of Polyester Diols [2]

  • Dissolve the synthesized polyester diol in anhydrous chloroform.

  • Add hexamethylene diisocyanate (HMDI) in a 1:1 molar ratio to the diol.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by adding the solution dropwise to a non-solvent (e.g., hexane).

  • Collect the polymer and dry it under vacuum.

Protocol 4: Metal Coordination with Fe(III) and Ru(III) [1]

  • Dissolve the chain-extended polymer in a suitable solvent (e.g., chloroform or DMF).

  • Separately, dissolve the metal salt (e.g., FeCl₃ or RuCl₃) in a compatible solvent.

  • Add the metal salt solution dropwise to the polymer solution while stirring.

  • The molar ratio of metal to piperazine units can be varied to control the degree of crosslinking.

  • Stir the mixture for 24 hours at room temperature.

  • Isolate the metallopolymer by precipitation or solvent evaporation.

  • Wash the product to remove any uncoordinated metal ions and dry under vacuum.

Characterization Data

The following table summarizes the characterization data for a series of synthesized piperazine-based polymers and metallopolymers.[1]

Polymer IDMonomerMetal IonMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temp (Tg, °C)Decomposition Temp (Td, °C)
PPPS-OL 3,3'-(piperazine-1,4-bis(propan-1-ol))None8,5001.8-25350
PHPS-OL 6,6'-(piperazine-1,4-bis(hexan-1-ol))None9,2001.9-40365
PPPS-C Chain-extended PPPS-OLNone15,0002.1-15340
PHPS-C Chain-extended PHPS-OLNone18,5002.3-30355
Fe-PHPS-C Chain-extended PHPS-OLFe(III)CrosslinkedN/A-28330
Ru-PHPS-C Chain-extended PHPS-OLRu(III)CrosslinkedN/A-25325

Bioengineering Application Protocols

This section provides standardized protocols for evaluating the potential of piperazine-based metallopolymers in various bioengineering applications.

Tissue Engineering Scaffold Fabrication

The porous structure of scaffolds is crucial for cell infiltration and tissue regeneration.[6] Solvent casting and particulate leaching is a common technique to create these structures.[6][7]

Protocol 5: Scaffold Fabrication via Solvent Casting/Particulate Leaching

  • Dissolve the piperazine-based metallopolymer in a suitable volatile solvent (e.g., chloroform, dioxane) to form a 5-10% (w/v) solution.

  • Add a porogen (e.g., sieved sodium chloride or sugar particles of a desired size, typically 100-300 µm) to the polymer solution at a high porogen-to-polymer ratio (e.g., 9:1 by weight).

  • Thoroughly mix to ensure a homogeneous dispersion of the porogen particles.

  • Cast the mixture into a mold of the desired shape (e.g., a Teflon dish).

  • Allow the solvent to evaporate completely in a fume hood for 48 hours.

  • Immerse the resulting polymer-porogen composite in deionized water for 48-72 hours to leach out the porogen. Change the water periodically to ensure complete removal.

  • Freeze-dry the resulting porous scaffold to remove all water.

  • Sterilize the scaffold using an appropriate method (e.g., ethylene oxide or gamma irradiation) before cell culture.

Antimicrobial Activity Assessment

The presence of metal ions can impart antimicrobial properties to the polymers. The agar well diffusion method is a reliable technique to assess this activity.[8]

Protocol 6: Agar Well Diffusion Assay

  • Prepare a nutrient agar plate and allow it to solidify.

  • Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) and spread it evenly over the agar surface.

  • Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Prepare solutions of the piperazine-based metallopolymer at various concentrations in a suitable solvent. The solvent alone should be tested as a negative control.

  • Add a fixed volume (e.g., 50-100 µL) of each polymer solution into the respective wells.

  • Include a positive control (e.g., a standard antibiotic solution).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

In Vitro Drug Release Study

These polymers can be formulated into nanoparticles or microparticles for controlled drug delivery. The sample and separate method is a common way to evaluate the drug release profile.[9][10][11]

Protocol 7: Drug Loading and In Vitro Release

  • Drug Loading (e.g., via nanoprecipitation):

    • Dissolve the metallopolymer and a model drug (e.g., doxorubicin, ibuprofen) in a water-miscible organic solvent (e.g., acetone, DMSO).

    • Add this solution dropwise into an aqueous solution containing a surfactant (e.g., Pluronic F-127) under constant stirring.

    • Allow the nanoparticles to form and the organic solvent to evaporate.

    • Collect the drug-loaded nanoparticles by centrifugation, wash with deionized water to remove unencapsulated drug, and then lyophilize.

  • In Vitro Release Study:

    • Suspend a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in multiple vials.

    • Place the vials in a shaking incubator at 37°C.

    • At predetermined time points, centrifuge a vial, collect the supernatant, and replace it with fresh release medium.

    • Quantify the amount of drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the cumulative percentage of drug released over time.

Biocompatibility Assessment

Assessing the cytotoxicity of new biomaterials is a critical first step in determining their biocompatibility.[4][5] An MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.

Protocol 8: In Vitro Cytotoxicity (MTT Assay)

  • Seed a suitable cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare extracts of the metallopolymer by incubating the material in cell culture medium for 24 hours at 37°C.

  • Remove the old medium from the cells and add the polymer extracts in various concentrations to the wells.

  • Include a positive control (e.g., a cytotoxic agent like Triton X-100) and a negative control (fresh culture medium).

  • Incubate the cells with the extracts for 24, 48, or 72 hours.

  • After incubation, add MTT reagent to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow, a hypothetical application in drug delivery, and the experimental logic for biocompatibility testing.

Synthesis_Workflow Monomer Piperazine + Chloroalkanol Diol Piperazine Diol Synthesis Monomer->Diol Polymerization Condensation Polymerization (with Dimethyl Succinate) Diol->Polymerization Polyester Polyester Diol Polymerization->Polyester ChainExtension Chain Extension (with HMDI) Polyester->ChainExtension Polyurethane Polyester Urethane ChainExtension->Polyurethane MetalCoordination Metal Coordination (FeCl3 or RuCl3) Polyurethane->MetalCoordination Metallopolymer Piperazine-Based Metallopolymer MetalCoordination->Metallopolymer

Caption: Workflow for the synthesis of piperazine-based metallopolymers.

Drug_Delivery_Pathway Nanoparticle Drug-Loaded Metallopolymer Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis 1. Uptake Cell Cancer Cell Endosome Endosome (Low pH) Endocytosis->Cell Release Drug Release Endosome->Release 2. pH-Triggered Degradation Drug Drug Release->Drug Nucleus Nucleus Drug->Nucleus 3. Target Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis

Caption: Hypothetical pathway for targeted cancer therapy.

Biocompatibility_Workflow Start Synthesized Metallopolymer Extract Prepare Material Extracts Start->Extract Incubate Incubate Cells with Extracts Extract->Incubate CellCulture Culture Cells (e.g., Fibroblasts) CellCulture->Incubate Assay Perform MTT Assay Incubate->Assay Result Quantify Cell Viability Assay->Result Biocompatible Biocompatible Result->Biocompatible High Viability Cytotoxic Cytotoxic Result->Cytotoxic Low Viability

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

Application Notes and Protocols for Gas Chromatography Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of piperazine derivatives using gas chromatography (GC). The methods outlined are applicable for the quantitative and qualitative analysis of these compounds in various matrices, including pharmaceutical substances and biological samples.

Introduction to Gas Chromatography for Piperazine Analysis

Gas chromatography is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds. For piperazine derivatives, which can be challenging to analyze due to their polarity, GC offers excellent separation efficiency, especially when coupled with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). Derivatization is often employed to improve the volatility and chromatographic peak shape of these compounds.[1]

Quantitative Analysis of Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine in Pharmaceutical Drug Substances

This method is suitable for the quality control of pharmaceutical ingredients where piperazine and its methylated or ethylated derivatives are present as starting materials or impurities.[2][3]

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh and dissolve the pharmaceutical drug substance in methanol to achieve a known concentration (e.g., 1000 µg/mL).[3]

  • Prepare standard solutions of piperazine, 1-methylpiperazine, and 1-ethylpiperazine in methanol at a concentration of 100 µg/mL.[3]

b) GC-FID Conditions:

A simple and effective GC method utilizes a Flame Ionization Detector (FID) for the quantification of these piperazine derivatives.[2]

ParameterValue
Column DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1.0 µm film thickness[2][3]
Carrier Gas Helium at a flow rate of 2 mL/min[2]
Injector Temperature 250°C[2]
Detector (FID) Temp 260°C[2]
Injection Volume 1.0 µL[2]
Oven Program 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min[2]
Diluent Methanol[2]

c) Method Validation Data:

The developed GC method should be validated for linearity, accuracy, precision, specificity, ruggedness, and robustness.[2]

ParameterPiperazine1-Methylpiperazine1-Ethylpiperazine
Linearity Range 30 - 350 ppm[4]--
Correlation Coefficient (r²) > 0.99[5]> 0.99[5]-
Precision (%RSD) < 2.0%[2]< 2.0%[2]< 2.0%[2]
Accuracy (% Recovery) 104.87 - 108.06%[4]--

Note: Data from multiple sources have been compiled for a comprehensive overview. Dashes indicate data not specified in the cited sources for that particular compound under the same method.

Analysis of Piperazine Derivatives in Biological Matrices (Urine, Plasma) by GC-MS

For the analysis of piperazine derivatives in complex biological matrices, a more specific and sensitive detector like a mass spectrometer is recommended. This protocol is particularly relevant for forensic analysis and clinical toxicology.[5][6] Derivatization is a key step to enhance the detectability of these compounds.[5][7]

Experimental Protocol

a) Sample Preparation (Plasma, Urine, Cell Culture Medium): [5]

  • For Plasma: Perform protein precipitation.

  • For Urine: Enzymatic hydrolysis may be necessary to free conjugated derivatives.

  • Extraction: Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. For SPE, elute the compounds of interest with a 5% NH4OH/MeOH solution.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

b) Derivatization: [5]

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Incubate the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature and dry it under a nitrogen stream.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

c) GC-MS Conditions:

ParameterValue
Column Capillary column suitable for amine analysis (e.g., DB-5ms)
Carrier Gas Helium
Injector Temperature 250°C
Injection Volume 1 µL
Oven Program Initial temperature of 100°C for 1 min, then ramp at 20°C/min to 230°C and hold.[8]
MS Ionization Electron Ionization (EI) at 70 eV[9]
MS Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[6][9]
Interface Temperature 280°C[9]

d) Quantitative Data for BZP and TFMPP in Various Matrices: [5][6]

MatrixAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Extraction Efficiency (%)
Plasma BZP0 - 100.0040.01679 - 96
TFMPP0 - 100.0040.01679 - 96
Urine BZP0 - 100.0020.00890 - 108
TFMPP0 - 100.0020.00890 - 108
Cell Culture Medium BZP0 - 100.1560.31276 - 101
TFMPP0 - 100.3120.62576 - 101

LOD: Limit of Detection; LOQ: Limit of Quantification

Qualitative Identification by GC-MS

For the identification of unknown piperazine derivatives, GC-MS in full scan mode is a powerful tool. The resulting mass spectra provide a molecular fingerprint that can be compared to spectral libraries for confirmation.

Characteristic Mass Spectra Ions (m/z) for Common Piperazine Derivatives: [10]

CompoundCharacteristic Ions (m/z)
BZP 91, 134, 176, 56
mCPP 154, 196, 138, 57
MeBP 105, 148, 190, 56
MeOPP 150, 192, 135, 120
TFMPP 188, 230, 172, 145

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the GC analysis of piperazine derivatives.

GC_Analysis_Workflow_Pharmaceuticals cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Weigh Pharmaceutical Substance dissolve Dissolve in Methanol start->dissolve inject Inject into GC dissolve->inject standard Prepare Standard Solutions separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify report Generate Report quantify->report

GC-FID Workflow for Pharmaceutical Samples

GC_MS_Analysis_Workflow_Biological cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis & Data Processing start Biological Sample (Plasma/Urine) pretreatment Pre-treatment (e.g., Hydrolysis) start->pretreatment extraction LLE or SPE pretreatment->extraction dry_down1 Evaporate to Dryness extraction->dry_down1 add_reagents Add Ethyl Acetate & TFAA dry_down1->add_reagents incubate Incubate at 70°C add_reagents->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute Reconstitute in Ethyl Acetate dry_down2->reconstitute inject Inject into GC-MS reconstitute->inject analysis Separation & Detection (Scan/SIM) inject->analysis process Data Processing & Quantification analysis->process report Final Report process->report

GC-MS Workflow for Biological Samples

References

Application Note: HPLC-UV Analysis of Piperazine Derivatives Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Piperazine and its derivatives are crucial building blocks in the synthesis of numerous pharmaceutical compounds.[1] Ensuring their purity and quantifying their presence as potential impurities in active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy.[1] However, piperazine itself lacks a strong UV chromophore, making its direct detection at low levels by HPLC-UV challenging.[1][2] This application note details validated HPLC-UV methods for the quantitative analysis of piperazine derivatives after pre-column derivatization with two common reagents: 4-chloro-7-nitrobenzofuran (NBD-Cl) and dansyl chloride. These methods enhance UV detection, allowing for sensitive and accurate quantification. Detailed experimental protocols, method validation data, and workflows are provided for researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique in pharmaceutical analysis for its robustness and accessibility.[3] A significant challenge in the analysis of aliphatic amines like piperazine is their poor UV absorbance.[2][4] To overcome this, pre-column derivatization is employed to attach a chromophoric tag to the analyte, thereby increasing its molar absorptivity and enabling sensitive detection.[1]

This note describes two effective derivatization strategies:

  • NBD-Cl (4-chloro-7-nitrobenzofuran): Reacts with primary and secondary amines to form a stable, highly UV-active derivative.[2][5] This method is suitable for quantifying trace amounts of piperazine in APIs.[2]

  • Dansyl Chloride: Reacts with piperazine to form dansyl derivatives that can be detected by UV or fluorescence detectors.[6][7] This reagent can lead to mono- or di-substituted products, and the reaction conditions can be optimized to favor a specific derivative.[4][6]

Experimental Protocols

Method 1: Derivatization with NBD-Cl

This protocol is based on a validated method for the determination of piperazine in an active pharmaceutical ingredient.[2]

Materials and Reagents:

  • Piperazine standard

  • NBD-Cl (Sigma-Aldrich)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Borate buffer (pH 9.0)

  • Deionized water

Derivatization Procedure:

  • Prepare a 100 µg/mL solution of the sample in a suitable buffer (e.g., borate buffer, pH 9.0).[1]

  • To 1 mL of the sample solution, add 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.[1]

  • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete reaction. The optimal conditions may need to be determined empirically.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Conditions:

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector (Waters) or equivalent.[2]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 35°C.[2][3]

  • Injection Volume: 10 µL.[2][3]

  • Detection Wavelength: 340 nm.[2][3]

  • Run Time: 20 minutes.[3]

Method 2: Derivatization with Dansyl Chloride

This protocol is a general procedure based on established methods for dansylation of amines.[6][7]

Materials and Reagents:

  • Piperazine standard

  • Dansyl Chloride (DNS-Cl)

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Sodium carbonate solution

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Chloroform

  • Deionized water

Derivatization Procedure:

  • To an aqueous solution of the sample containing piperazine, add a solution of the internal standard (e.g., 1-benzylpiperazine).[7]

  • Add a solution of dansyl chloride in acetone and a sodium carbonate solution to adjust the pH.[7]

  • Sonicate the reaction mixture. The formation of the bis-dansyl-piperazine derivative may be observed as a crystalline product.[7]

  • The reaction conditions (triethylamine content, dansyl chloride concentration, temperature, and time) should be optimized. An example of optimized conditions includes 0.12% triethylamine, 600 µL of dansyl chloride solution, a reaction temperature of 50°C, and a reaction time of 20 minutes.[6]

  • Extract the dansyl derivatives into chloroform.[7]

  • Evaporate the chloroform extract and reconstitute the residue in the mobile phase.[7]

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC-UV Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: Cyanopropyl column.[7]

  • Mobile Phase: Hexane:Isopropanol (85:15, v/v).[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 335 nm.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from validated HPLC-UV methods for piperazine analysis after derivatization.

Table 1: Method Validation Parameters for NBD-Cl Derivatization [2][3]

ParameterResult
Linearity Range30 - 350 ppm
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm
Accuracy (% Recovery)104.87 - 108.06%
Precision (%RSD)< 1.13%
Robustness (%RSD)< 4.0%

Table 2: Method Validation Parameters for Dansyl Chloride Derivatization (UHPLC-FLD Data) [6]

ParameterResult (in chicken tissues)Result (in pork)
Limit of Detection (LOD)0.50 - 1.20 µg/kg0.62 µg/kg
Limit of Quantification (LOQ)1.80 - 3.50 µg/kg1.85 µg/kg
Repeatability (%RSD)Retention Time: 0.10%, Peak Area: 0.18%N/A

Note: The data for Dansyl Chloride derivatization was obtained using a fluorescence detector (FLD), which typically offers higher sensitivity than a UV detector. However, the derivatization principle remains the same for HPLC-UV analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Piperazine Derivative Deriv_Reagent Add Derivatization Reagent (NBD-Cl or Dansyl-Cl) Sample->Deriv_Reagent Standard Piperazine Standard Standard->Deriv_Reagent Reaction Controlled Reaction (Temperature, Time, pH) Deriv_Reagent->Reaction HPLC_Injection HPLC Injection Reaction->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for HPLC-UV analysis of piperazine derivatives.

derivatization_reactions cluster_nbdcl NBD-Cl Derivatization cluster_dansyl Dansyl Chloride Derivatization Piperazine Piperazine NBD_Cl NBD-Cl Piperazine->NBD_Cl + Dansyl_Cl Dansyl Chloride Piperazine->Dansyl_Cl + NBD_Derivative UV-Active NBD-Piperazine Derivative NBD_Cl->NBD_Derivative Forms Dansyl_Derivative UV-Active Dansyl-Piperazine Derivative (mono- or di-substituted) Dansyl_Cl->Dansyl_Derivative Forms

Caption: Derivatization reactions of piperazine with NBD-Cl and Dansyl Chloride.

Conclusion

The HPLC-UV methods detailed in this application note, utilizing pre-column derivatization with NBD-Cl or dansyl chloride, provide sensitive and reliable approaches for the quantitative analysis of piperazine derivatives. The NBD-Cl method is well-validated for trace analysis in pharmaceutical ingredients. The dansyl chloride method offers an alternative with optimized conditions leading to stable derivatives. The choice of method will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation. These protocols serve as a valuable resource for quality control and research in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polyurethane Synthesis with Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyurethanes from diols and isocyanates.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during polyurethane synthesis.

Issue 1: The final polyurethane product is sticky or tacky after the recommended curing time.

Q: Why is my polyurethane still tacky after curing?

A: A tacky or sticky surface is a common sign of incomplete polymerization. The primary causes for this issue can be categorized as follows:

  • Improper Stoichiometry: An incorrect ratio of isocyanate (NCO) to hydroxyl (OH) groups from the diol is a frequent cause of incomplete curing. An imbalance leaves unreacted monomers, resulting in a sticky product.[1]

  • Moisture Contamination: Diols and isocyanates are often hygroscopic and can absorb moisture from the atmosphere.[2] Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This side reaction disrupts the primary urethane formation and can lead to a tacky product and foaming.[2][3]

  • Low Curing Temperature: The curing process is temperature-dependent. Low ambient temperatures can significantly slow down the reaction rate, leading to incomplete curing within the expected timeframe.[1] Ideal curing temperatures are typically between 15-27°C (60-80°F).[1]

  • Catalyst Issues: The catalyst may be inactive, used in the wrong concentration, or an inappropriate type for the specific diol and isocyanate being used. This can lead to an incomplete reaction network.

  • Inadequate Mixing: Insufficient mixing of the diol and isocyanate components results in a non-homogeneous mixture where some regions have an incorrect stoichiometry, leading to localized incomplete curing.[1]

Troubleshooting Steps:

  • Verify Stoichiometry:

    • Recalculate the required amounts of diol and isocyanate based on their equivalent weights.

    • Use titration methods to determine the precise hydroxyl value of the diol and the NCO content of the isocyanate.

  • Ensure Dry Conditions:

    • Dry diols under a vacuum at an elevated temperature to remove absorbed moisture.

    • Check isocyanates for any cloudiness or solids, which can indicate moisture contamination.[2]

    • Use dry equipment (glassware, stirrers, molds).

    • Conduct the reaction under a dry, inert atmosphere, such as nitrogen.[1]

    • Consider using moisture scavengers in the formulation.[2]

  • Optimize Curing Conditions:

    • Ensure the curing environment is within the recommended temperature and humidity range (30-60% relative humidity).[1]

    • If necessary, perform a post-curing step at an elevated temperature as specified in your protocol.[1]

  • Evaluate the Catalyst:

    • Confirm the catalyst is active and used at the recommended concentration.

    • Ensure the chosen catalyst is appropriate for your specific monomers.

  • Improve Mixing:

    • Thoroughly mix the components for the recommended duration to ensure a homogeneous mixture.[1]

Issue 2: The polyurethane product has poor mechanical properties (e.g., low tensile strength, brittle).

Q: Why is my polyurethane product weak or brittle?

A: Poor mechanical properties often stem from issues with the polymer network structure.

  • Incorrect Stoichiometry: An off-ratio of NCO to OH groups can lead to a lower molecular weight polymer with reduced mechanical strength.[1]

  • Moisture Contamination: Side reactions with water consume isocyanate groups, disrupting the polymer chain formation and negatively impacting structural integrity.[1]

  • Inappropriate Monomer Selection: The choice of diol and isocyanate significantly influences the final properties. For instance, polyester diols can offer better abrasion and tear resistance, while polyether diols may provide better rebound and low-temperature flexibility.[4]

  • Insufficient Curing: Incomplete polymerization results in a poorly formed network structure, leading to subpar mechanical properties.

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Precisely calculate and measure your reactants. The isocyanate index (molar ratio of NCO to OH groups) is a critical parameter influencing mechanical performance.[5]

  • Control Moisture: Implement rigorous drying procedures for all reactants and equipment.

  • Review Monomer Selection: Ensure the chosen diol and isocyanate are suitable for the desired mechanical properties of your application.

  • Confirm Complete Curing: Use analytical techniques like FTIR to monitor the disappearance of the NCO peak (~2270 cm⁻¹) to confirm the reaction has gone to completion.

Issue 3: Unexpected foaming or bubbling occurs in the final product.

Q: Why did my non-foam polyurethane synthesis produce bubbles?

A: The primary cause of unintentional foaming is the reaction of isocyanates with water.[2]

  • Moisture in Reactants: As mentioned, both diols and isocyanates can absorb atmospheric moisture.[2]

  • Moisture in Equipment: Residual moisture on the surfaces of reaction vessels or molds can be enough to cause bubbling.[1]

Troubleshooting Steps:

  • Thoroughly Dry All Components: Dry diols and solvents before use. Ensure all glassware and equipment are completely dry.

  • Use an Inert Atmosphere: Conducting the reaction under a blanket of dry nitrogen can prevent moisture from the air from interfering.[2]

  • Degas Reactants: Degassing the prepolymer mixture under a vacuum before casting can help remove dissolved gases, including any CO2 that may have started to form.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal NCO:OH ratio for polyurethane synthesis?

A1: The optimal NCO:OH ratio, or isocyanate index, depends on the desired properties of the final polymer. A stoichiometric ratio of 1:1 is the theoretical starting point for achieving a high molecular weight linear polyurethane. However, in practice, a slight excess of isocyanate (e.g., an index of 1.05) is often used to compensate for any potential side reactions with trace amounts of water.[6] Increasing the isocyanate index can lead to a more cross-linked and rigid material due to the formation of allophanate and biuret linkages.[5]

Q2: How does temperature affect the polyurethane synthesis reaction?

A2: Temperature significantly influences the reaction kinetics. Higher temperatures increase the reaction rate.[7] However, excessively high temperatures can promote side reactions, such as the formation of allophanates, which can lead to branching and a broader molecular weight distribution.[8] The optimal temperature will depend on the specific diol, isocyanate, and catalyst being used. For many systems, a reaction temperature between room temperature and 100°C is typical.[9]

Q3: What are the most common catalysts for polyurethane synthesis, and how do I choose one?

A3: The most common catalysts fall into two main categories: amine compounds (like triethylenediamine) and organometallic compounds (like dibutyltin dilaurate).[9] Amine catalysts are effective for producing foams, while organotin catalysts are often used to accelerate the reaction between isocyanates and diols. The choice of catalyst depends on the desired reaction rate, selectivity towards the urethane reaction over side reactions, and any environmental or toxicity concerns.

Q4: How can I monitor the progress of my polyurethane synthesis reaction?

A4: Fourier-transform infrared (FTIR) spectroscopy is a common and effective method for monitoring the reaction. The disappearance of the characteristic isocyanate (NCO) peak at approximately 2270 cm⁻¹ indicates the consumption of the isocyanate groups and the progression of the polymerization.[10] Other techniques like gel permeation chromatography (GPC) can be used to analyze the molecular weight and molecular weight distribution of the resulting polymer.[11]

Q5: What are the key differences between using polyester and polyether diols?

A5: The choice between polyester and polyether diols has a significant impact on the final properties of the polyurethane:

  • Polyester diols generally provide better resistance to abrasion, tearing, solvents, and oils.[4]

  • Polyether diols typically offer superior rebound, low-temperature flexibility, and performance in dynamic applications.[4]

Quantitative Data Summary

ParameterRecommended Range/ValueImpact on Synthesis
Curing Temperature 15 - 27 °C (60 - 80 °F)[1]Lower temperatures slow the reaction rate, potentially leading to incomplete curing. Higher temperatures can accelerate side reactions.[1][7]
Relative Humidity 30 - 60%[1]High humidity can introduce moisture, leading to unwanted side reactions and foaming.[1]
Isocyanate Index (NCO:OH) 1.0 - 1.2 (application dependent)[5]Affects mechanical properties. Higher indices can increase crosslinking, leading to a more rigid polymer.[5]
Mixing Time 1 - 3 minutes (typical)[1]Insufficient mixing leads to a non-homogeneous reaction mixture and incomplete curing.
Moisture Content in Solvents < 500 ppm (for urethane grade)[12]Higher moisture content leads to the formation of CO2 and urea, causing bubbles and affecting properties.[12]

Experimental Protocols

General Protocol for Polyurethane Synthesis (Lab Scale)

  • Reactant Preparation:

    • Dry the diol under vacuum at 80-100°C for several hours to remove any absorbed water.

    • Ensure the isocyanate is clear and free of any precipitates.

    • Dry all glassware in an oven and cool under a desiccator or with a stream of dry nitrogen.

  • Reaction Setup:

    • Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Purge the reaction vessel with dry nitrogen.

  • Polymerization:

    • Add the pre-weighed amount of dried diol to the reaction flask.

    • Begin stirring and gently heat the diol to the desired reaction temperature (e.g., 60-80°C).

    • If using a catalyst, add it to the diol at this stage.

    • Slowly add the stoichiometric amount of isocyanate to the diol under constant stirring.

    • Continue the reaction at the set temperature for the specified time (typically 1-4 hours). Monitor the reaction progress by taking small aliquots for FTIR analysis to observe the disappearance of the NCO peak.

  • Casting and Curing:

    • Once the reaction is complete (as determined by FTIR), pour the viscous polymer mixture into a pre-heated and release-agent-coated mold.

    • Cure the polymer in an oven at the recommended temperature and time.

    • After the initial cure, a post-curing step at a slightly higher temperature may be required to complete the reaction and achieve optimal properties.

  • Characterization:

    • Characterize the final polyurethane using techniques such as FTIR, DSC (for thermal properties), TGA (for thermal stability), and tensile testing (for mechanical properties).[11][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis reactant_prep Reactant Preparation (Drying Diol & Isocyanate) reaction_setup Reaction Setup (Inert Atmosphere) reactant_prep->reaction_setup glassware_prep Glassware Preparation (Drying) glassware_prep->reaction_setup polymerization Polymerization (Mixing & Heating) reaction_setup->polymerization monitoring Reaction Monitoring (FTIR) polymerization->monitoring casting Casting monitoring->casting curing Curing & Post-Curing casting->curing characterization Characterization curing->characterization

Caption: Experimental workflow for polyurethane synthesis.

troubleshooting_workflow start Problem Identified tacky Product is Tacky/ Incompletely Cured start->tacky weak Poor Mechanical Properties start->weak foam Unexpected Foaming start->foam check_stoichiometry Verify Stoichiometry (NCO:OH Ratio) tacky->check_stoichiometry check_moisture Check for Moisture (Reactants & Equipment) tacky->check_moisture check_temp Verify Curing Temperature & Time tacky->check_temp check_mixing Evaluate Mixing Procedure tacky->check_mixing check_catalyst Check Catalyst Activity & Concentration tacky->check_catalyst weak->check_stoichiometry weak->check_moisture weak->check_temp foam->check_moisture solution Problem Resolved check_stoichiometry->solution check_moisture->solution check_temp->solution check_mixing->solution check_catalyst->solution

Caption: Troubleshooting logic for common polyurethane synthesis issues.

References

Technical Support Center: Troubleshooting Low Yield in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in piperazine derivative synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my mono-substituted piperazine consistently low, with significant formation of a di-substituted byproduct?

A: This is a common selectivity issue due to the two reactive nitrogen atoms in the piperazine ring. The formation of the di-substituted byproduct can be minimized by controlling stoichiometry and reaction conditions.[1]

  • Control Stoichiometry: Using a significant excess of piperazine relative to the electrophile (alkylating or acylating agent) can statistically favor mono-substitution.[2][3]

  • Slow Addition: Adding the electrophile slowly or dropwise to the reaction mixture maintains its low concentration, reducing the probability of a second reaction with the already mono-substituted product.[3]

  • Use of Protecting Groups: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] This blocks one nitrogen, directing the reaction to the unprotected site. The protecting group can be removed in a subsequent step.[4] The Boc group is generally stable under most amide coupling conditions but can be prematurely removed by prolonged exposure to even mildly acidic conditions.[5]

  • Protonation Strategy: A one-pot method involves using a mono-protonated piperazine salt (e.g., monohydrochloride or monoacetate).[4] The protonation of one nitrogen atom deactivates it, suppressing the formation of the di-substituted byproduct.[4]

Q2: My Buchwald-Hartwig amination for N-arylation of piperazine is resulting in a low yield. What factors should I investigate?

A: Low yields in Buchwald-Hartwig aminations can stem from several factors, including issues with the catalyst, base, solvent, or temperature.[6][7]

  • Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical and substrate-dependent.[6][7] For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to the active Pd(0) species.[2] It is recommended to screen a variety of ligands and palladium sources.[6][7]

  • Base Selection: The base is crucial for both reaction rate and side reactions.[6][7] Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are common.[2] However, if a strong base causes decomposition of starting materials, consider weaker bases like K₃PO₄ or Cs₂CO₃.[7]

  • Solvent Effects: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.[2] Common solvents include toluene, dioxane, and THF.[6][7] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[6][7]

  • Temperature and Time: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[2] Suboptimal temperatures can lead to incomplete reactions or decomposition. Monitor reaction progress by TLC or LC-MS to determine the optimal time and temperature.[6][7]

Q3: I am struggling with incomplete conversion and my reaction appears to stall. What are the potential causes?

A: A stalled reaction can often be traced back to issues with solubility, reagent stability, or catalyst activity.

  • Poor Solubility of Reagents: If reagents are not fully dissolved, the reaction can be slow or incomplete.[3] Consider switching to a more polar aprotic solvent like DMF or ensuring the reaction temperature is high enough to achieve solubility.[2][3]

  • Presence of Moisture: Anhydrous solvents and reagents should be used, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates or catalyst deactivation.[5]

  • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. Sometimes, a slight excess of one component (e.g., the amine) can drive the reaction to completion.[5]

  • Catalyst Deactivation/Poisoning: In catalytic reactions, ensure the use of pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[3] The active catalytic species may not be forming or could be decomposing under the reaction conditions.[2]

Q4: What are common side reactions, other than di-substitution, that can lower the yield in piperazine acylation?

A: Several side reactions can occur, particularly during amide bond formation using coupling reagents.

  • Formation of N-acylurea: This is a common byproduct when using carbodiimide reagents like EDC. The activated O-acylisourea intermediate can rearrange. The addition of HOBt or HOAt can suppress this side reaction.[5]

  • Guanidinium Byproduct: Can form when using uronium-based coupling reagents like HATU or HBTU in excess, which can react with the amine. It is advisable to use the coupling reagent in only a slight excess (e.g., 1.05-1.1 equivalents).[5]

  • Dimerization/Oligomerization: The activated carboxylic acid of one molecule can react with the piperazine nitrogen of another, leading to dimers or oligomers. This is more likely if the Boc protecting group is prematurely removed.[5]

Q5: Purification of my piperazine derivative is challenging and results in significant product loss. What are some effective purification strategies?

A: The basic nature and potential water solubility of piperazine derivatives can complicate purification.[6]

  • Column Chromatography: This is the most common method. To prevent the basic product from tailing on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1–1%) to the eluent.[6] The difference in polarity between mono- and di-substituted products can be exploited for separation.[1]

  • Acid-Base Extraction: This technique is very effective for separating the basic piperazine product from non-basic impurities.[6] Ensure the pH of the aqueous layer is adjusted correctly to maximize the partitioning of your product into the desired solvent phase.[1]

  • Recrystallization: This can be an effective final purification step. It is recommended to screen a range of solvents on a small scale to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[1] Common solvents include ethanol, isopropanol, and acetone/water mixtures.[1]

Data Presentation: Troubleshooting Tables

Table 1: Troubleshooting Low Yield in Buchwald-Hartwig N-Arylation

Potential Issue Possible Cause Suggested Solution
Catalyst/Ligand Ineffective Pd(0) formation from Pd(II) precatalyst.[2]Switch to a Pd(0) source or ensure reducing conditions are adequate.
Suboptimal ligand for the specific aryl halide.[6][7]Screen sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos).[2]
Base Base is too strong, causing starting material decomposition.[7]Switch from a strong base (e.g., NaOtBu) to a weaker one (e.g., K₃PO₄, Cs₂CO₃).[7]
Base is too weak, leading to a slow or incomplete reaction.[2]Increase catalyst loading, reaction time, or switch to a stronger base if substrates are stable.[2]
Solvent Poor solubility of reagents at reaction temperature.[2]Switch to a more polar solvent (e.g., t-butanol) or increase temperature.[6][7]
Temperature Temperature is too low for a reasonable reaction rate.[2]Increase temperature to 80-110 °C, monitoring for decomposition.[2]
Temperature is too high, causing decomposition.Lower the temperature and monitor the reaction closely by TLC or LC-MS.[6][7]

Table 2: Strategies to Favor Mono-Substitution over Di-Substitution

Strategy Methodology Key Considerations
Stoichiometric Control Use a large excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile.[2][6]Requires an efficient method to remove excess piperazine post-reaction.
Slow Addition Add the electrophile (e.g., alkyl halide) dropwise to the piperazine solution over an extended period.[3]Helps maintain a low concentration of the electrophile, minimizing the chance of a second reaction.[3]
Use of Protecting Groups Use a mono-protected piperazine (e.g., N-Boc-piperazine).[3]This is the most reliable method but adds protection and deprotection steps to the synthesis.[4]
Protonation React a piperazine-1-ium salt (mono-protonated) with the electrophile.[4]A simple, one-pot method that deactivates one nitrogen atom, but optimization of base and conditions may be needed.[4]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [6]

  • Materials: Piperazine (10 mmol, 10 eq.), Alkyl halide (1 mmol, 1 eq.), Potassium carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[6]

Protocol 2: General Amide Coupling with N-Boc-piperazine using HATU [5]

  • Materials: Carboxylic acid (1.0 eq.), N-Boc-piperazine (1.1 eq.), HATU (1.1 eq.), DIPEA (2.5 eq.), Anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add HATU to the solution and stir for 2-3 minutes to pre-activate the acid.

    • Add N-Boc-piperazine to the mixture.

    • Add DIPEA dropwise and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[5]

Protocol 3: Purification by Column Chromatography with Basic Modifier [6]

  • Objective: To prevent tailing of a basic piperazine derivative on silica gel.

  • Procedure:

    • Prepare the eluent (e.g., a mixture of Hexane and Ethyl Acetate).

    • Add triethylamine (TEA) to the prepared eluent to a final concentration of 0.1-1% (v/v).

    • Prepare the silica gel slurry using the TEA-modified eluent.

    • Pack the column with the prepared slurry.

    • Load the crude product (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of solvent for wet loading).

    • Elute the column with the TEA-modified eluent, collecting fractions and monitoring by TLC to isolate the purified product.[6]

Visualizations

G start Low Yield in Synthesis check_materials 1. Verify Starting Materials start->check_materials optimize_conditions 2. Optimize Reaction Conditions check_materials->optimize_conditions sub_materials1 Purity & Identity (NMR, LC-MS) check_materials->sub_materials1 sub_materials2 Anhydrous Reagents/Solvents? check_materials->sub_materials2 improve_purification 3. Review Purification Strategy optimize_conditions->improve_purification sub_conditions1 Stoichiometry (Excess Piperazine?) optimize_conditions->sub_conditions1 sub_conditions2 Temperature/Time Screen optimize_conditions->sub_conditions2 sub_conditions3 Catalyst/Ligand/Base Choice optimize_conditions->sub_conditions3 sub_conditions4 Solvent Solubility optimize_conditions->sub_conditions4 end_node Improved Yield improve_purification->end_node sub_purification1 Product Loss During Extraction? improve_purification->sub_purification1 sub_purification2 Tailing on Silica Gel? improve_purification->sub_purification2 sub_purification3 Consider Recrystallization improve_purification->sub_purification3

Caption: General troubleshooting workflow for low product yield.

G Piperazine Piperazine + Electrophile (E) Mono Desired Mono-Substituted Product (P-E) Piperazine->Mono k1 Di Di-Substituted Byproduct (E-P-E) Mono->Di k2 C1 Excess Piperazine C2 Slow Addition of E C3 Use of Protecting Group

Caption: Reaction pathway for mono- vs. di-substitution.

G start Low Yield in Buchwald-Hartwig Amination catalyst Screen Catalyst & Ligand (e.g., RuPhos, XPhos) start->catalyst base Adjust Base (Strong vs. Weak) catalyst->base No Improvement success Yield Improved catalyst->success Improvement solvent Change Solvent (e.g., Toluene, Dioxane, t-BuOH) base->solvent No Improvement base->success Improvement temp Optimize Temperature (80-110 °C) solvent->temp No Improvement solvent->success Improvement temp->success Improvement

Caption: Decision logic for optimizing N-arylation conditions.

References

Technical Support Center: Synthesis of Piperazine-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the synthesis of piperazine-containing polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing piperazine-containing polymers?

A1: The most prevalent side reactions include:

  • Di-substitution: Due to the two reactive secondary amine groups on the piperazine ring, a common issue is the formation of 1,4-disubstituted byproducts instead of the desired mono-substituted product.[1]

  • Cross-linking: In reactions involving polyfunctional reagents like epichlorohydrin, unwanted cross-linking can occur, leading to insoluble or gelled products.[1] This happens when reactive groups on the polymer chains react with each other.

  • Hydrodehalogenation: During N-arylation reactions, particularly in palladium-catalyzed couplings like the Buchwald-Hartwig amination, the aryl halide can be reduced to the corresponding arene, diminishing the yield of the desired N-aryl piperazine polymer.[2]

  • Incomplete Polymerization/Low Molecular Weight: The hygroscopic nature of piperazine can introduce moisture into the reaction, which can interfere with polymerization and lead to lower molecular weight polymers. Additionally, improper stoichiometry of monomers can result in chain termination and lower molecular weights.

Q2: How can I selectively achieve mono-substitution of the piperazine ring and avoid di-substitution?

A2: There are two primary strategies to favor mono-substitution:

  • Use of Excess Piperazine: Employing a significant excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically increases the probability of the electrophile reacting with an unsubstituted piperazine molecule.[3]

  • Use of a Mono-Protected Piperazine: A more controlled approach is to use a piperazine derivative where one of the nitrogen atoms is protected with a group like tert-butoxycarbonyl (Boc).[4][5] The reaction then selectively occurs on the unprotected nitrogen. The protecting group can be removed in a subsequent step if the free amine is required.

Q3: My piperazine-containing product is difficult to purify. What are the best methods?

A3: The basicity of the piperazine moiety can complicate purification by standard silica gel chromatography, often causing streaking or tailing of the product on the column.[1] Two effective purification strategies are:

  • Column Chromatography with a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (0.1-3%) or pyridine, to the eluent can neutralize the acidic sites on the silica gel, leading to better separation and peak shape.[6][7]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic piperazine derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product re-extracted with an organic solvent.[8][9][10][11]

Q4: How does the hygroscopic nature of piperazine affect the polymerization?

A4: Piperazine readily absorbs moisture from the atmosphere. This can be problematic for several reasons:

  • Hydrolysis of Reactants: In condensation polymerizations, water can hydrolyze reactive monomers, such as acyl chlorides, preventing them from participating in the polymerization reaction.

  • Interference with Catalysts: Some polymerization catalysts are sensitive to moisture and can be deactivated.

  • Reduced Molecular Weight: The presence of water can lead to premature chain termination, resulting in polymers with lower molecular weights than desired. It is therefore crucial to use anhydrous piperazine and dry solvents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low Yield of Mono-substituted Polymer and Formation of Di-substituted Byproduct
Symptom Possible Cause Suggested Solution
Significant amount of di-substituted product observed by NMR or LC-MS.Reactivity of the second nitrogen in piperazine is comparable to the first.Strategy 1: Use Excess Piperazine: Increase the molar ratio of piperazine to the other monomer. A 5- to 10-fold excess of piperazine is often effective. Strategy 2: Slow Addition: Add the limiting reagent dropwise to the reaction mixture containing the excess piperazine. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction on the same piperazine unit. Strategy 3: Use a Mono-Protected Piperazine: Employ N-Boc-piperazine or another mono-protected derivative to ensure reaction at only one nitrogen. The protecting group can be removed later if necessary.
Issue 2: Formation of Insoluble Gel or Cross-linked Polymer
Symptom Possible Cause Suggested Solution
The reaction mixture becomes viscous and forms a gel, or the isolated polymer is insoluble in common solvents.Uncontrolled reaction of polyfunctional monomers (e.g., epichlorohydrin) leading to a cross-linked network.Control Stoichiometry: Carefully control the molar ratio of the monomers to favor linear chain growth over cross-linking. Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the cross-linking side reactions. Control Monomer Addition: Add the cross-linking agent slowly to the reaction mixture to maintain a low concentration and allow for linear chain extension before extensive cross-linking occurs.
Issue 3: Low Yield in N-Arylation Reactions due to Hydrodehalogenation
Symptom Possible Cause Suggested Solution
Presence of the corresponding arene (dehalogenated starting material) in the crude product.Formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which leads to reductive elimination of the arene.[2]Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination of the amination product over hydrodehalogenation.[2] Base Selection: Avoid bases that can act as hydride sources. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides or amine bases.[2] Solvent Choice: Use non-polar aprotic solvents like toluene. Avoid solvents like DMF and alcohols which can promote hydrodehalogenation.[2] Use a Bimetallic Catalyst System: In some cases, the addition of a co-catalyst like copper can suppress the hydrodehalogenation pathway.[12]
Issue 4: Poorly Controlled Interfacial Polymerization of Piperazine and Trimesoyl Chloride (TMC)
Symptom Possible Cause Suggested Solution
Inconsistent polymer film thickness, poor membrane performance.The reaction between piperazine and TMC is extremely fast and difficult to control.[13][14]Introduce a Hydrophilic Interlayer: Applying a hydrophilic interlayer on the support membrane can slow down the diffusion of monomers and lead to a more controlled polymerization and a thinner polyamide layer.[13][14][15] Use Macromolecular Additives: Adding macromolecules like polyvinyl alcohol (PVA) to the aqueous piperazine solution can increase the viscosity and reduce the monomer diffusion rate, resulting in a smoother and thinner polymer film.[13][15] Optimize Monomer Concentration: The concentration of both piperazine and TMC significantly affects the thickness and cross-linking density of the resulting polyamide layer. Lower monomer concentrations tend to produce thinner and less cross-linked films.[16][17][18]

Data Presentation

Table 1: Effect of Monomer Concentration on Polyamide Membrane Properties in Interfacial Polymerization of Piperazine and Trimesoyl Chloride

Piperazine Conc. (wt%)TMC Conc. (wt%)Pure Water Permeability (L h⁻¹ m⁻² bar⁻¹)Na₂SO₄ Rejection (%)Polyamide Layer Thickness (nm)
0.50.0536.198.4~15
1.00.125.598.6~20
2.00.218.298.8~30
3.00.312.599.0~45

Note: Data is compiled and representative of trends reported in the literature.[18] Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine Using Excess Piperazine

Objective: To synthesize a mono-alkylated piperazine while minimizing the formation of the di-alkylated byproduct.

Materials:

  • Piperazine (10 equivalents)

  • Alkyl halide (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add piperazine (10 eq.) and potassium carbonate (2 eq.).

  • Add anhydrous acetonitrile to the flask to form a suspension.

  • Slowly add the alkyl halide (1 eq.) to the stirred suspension at room temperature over a period of 30-60 minutes using a syringe pump or dropping funnel.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and any piperazine salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • The crude product can be purified by acid-base extraction or column chromatography to remove the excess piperazine.

Protocol 2: Purification of a Basic Piperazine-Containing Polymer by Column Chromatography

Objective: To purify a piperazine-containing polymer from non-basic impurities using silica gel column chromatography.

Materials:

  • Crude piperazine-containing polymer

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Eluent Preparation: Prepare the desired eluent system. To this, add 0.5-1% (v/v) of triethylamine. The TEA will act as a basic modifier.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude polymer in a minimal amount of the eluent. If the polymer is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Load the sample onto the column and begin eluting with the prepared eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure.

Visualizations

experimental_workflow_mono_alkylation start Start reactants Combine Piperazine (10 eq.) and K2CO3 (2 eq.) in anhydrous Acetonitrile start->reactants add_alkyl_halide Slowly add Alkyl Halide (1 eq.) reactants->add_alkyl_halide react Stir at RT for 12-24h (Monitor by TLC/LC-MS) add_alkyl_halide->react workup Filter and concentrate react->workup purify Purify by Acid-Base Extraction or Column Chromatography workup->purify product Mono-alkylated Piperazine purify->product

Caption: Workflow for the mono-alkylation of piperazine.

troubleshooting_di_substitution issue Issue: Significant Di-substitution cause Cause: Comparable reactivity of both piperazine nitrogens issue->cause strategy1 Strategy 1: Use Excess Piperazine (5-10 eq.) cause->strategy1 strategy2 Strategy 2: Slow Addition of Limiting Reagent cause->strategy2 strategy3 Strategy 3: Use Mono-Protected Piperazine (e.g., N-Boc) cause->strategy3 outcome Outcome: Favors Mono-substitution strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Troubleshooting di-substitution in piperazine synthesis.

purification_workflow start Crude Product decision Is the main impurity non-basic? start->decision acid_base Perform Acid-Base Extraction decision->acid_base  Yes column Perform Column Chromatography with basic modifier (e.g., TEA) decision->column  No / Separation  is difficult pure_product Pure Piperazine Polymer acid_base->pure_product column->pure_product

Caption: Purification workflow for piperazine-containing polymers.

References

Technical Support Center: Purification of 1,4-Piperazinediethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-Piperazinediethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: this compound is a white to pale yellow crystalline solid or liquid, depending on its purity and the ambient temperature.[1] Its key properties include high polarity due to the two hydroxyl groups and the two nitrogen atoms within the piperazine ring. This polarity makes it highly soluble in water and other polar solvents.[1] The basic nature of the piperazine moiety means it can readily form salts with acids. Its high boiling point (215-220 °C at 50 mmHg) necessitates vacuum distillation for purification by this method to prevent decomposition.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials such as monoethanolamine and diethanolamine.[2] Side-products from the synthesis, like 1-(2-hydroxyethyl)piperazine (the mono-substituted byproduct), can also be present.[2] Depending on storage and handling, the compound can also absorb water from the atmosphere due to its hygroscopic nature.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for this compound are:

  • Recrystallization: Effective for removing small amounts of impurities from the solid material.

  • Vacuum Distillation: Ideal for purifying larger quantities and removing non-volatile or significantly lower boiling point impurities.[3]

  • Column Chromatography: Useful for separating complex mixtures of derivatives or for achieving very high purity on a smaller scale.

Troubleshooting Guides

Recrystallization

Problem: My this compound is "oiling out" instead of forming crystals.

Solution: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[4][5]

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool more slowly.[4]

  • Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.[4]

  • Change Solvent System: The boiling point of your solvent may be too high. Consider a lower-boiling point solvent or a mixed solvent system. For highly polar compounds like this compound, solvent mixtures like ethanol/water or acetone/hexane can be effective.[6][7]

Problem: No crystals are forming upon cooling.

Solution: This is likely due to the solution not being saturated.

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[9]

Problem: The recovery yield from recrystallization is very low.

Solution: A low yield can result from several factors.[8]

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[8]

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.

  • Premature Filtration: Ensure crystallization is complete before filtering. Check the mother liquor for any further crystal formation upon extended cooling.

Vacuum Distillation

Problem: The compound is decomposing during distillation, indicated by darkening of the liquid.

Solution: Decomposition is often due to excessive temperature.

  • Reduce the Pressure: A lower vacuum will decrease the boiling point of the compound, allowing for distillation at a lower temperature.[3] Ensure all joints are well-sealed to maintain a good vacuum.

  • Use a Fractionating Column: For separating compounds with close boiling points, a Vigreux or packed column can improve separation efficiency at a lower temperature.

Problem: The distillation is very slow or has stopped.

Solution:

  • Check for Leaks: Ensure all connections in the distillation setup are airtight. Leaks will prevent the system from reaching the desired low pressure.

  • Increase the Heat: The heating mantle or oil bath may not be at a high enough temperature to cause boiling, even under vacuum. Increase the temperature gradually.

  • Ensure Proper Insulation: Insulating the distillation head with glass wool or aluminum foil can help maintain the necessary temperature for the vapor to reach the condenser.[10]

Experimental Protocols

Recrystallization of this compound

Objective: To purify solid this compound from minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, or a mixed solvent system like Ethanol/Water)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. The ideal solvent should dissolve the compound when hot but not at room temperature. For this compound, polar solvents like ethanol or methanol are good starting points.[11] A mixed solvent system, such as ethanol and water, can also be effective.[12][13][14]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Vacuum Distillation of this compound

Objective: To purify liquid this compound or separate it from non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle or oil bath

  • Vacuum pump and pressure gauge

  • Stir bar or boiling chips

  • Thick-walled vacuum tubing

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed.[10]

  • Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask.

  • Evacuation: Begin to evacuate the system slowly with the vacuum pump.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently.

  • Distillation: The compound will begin to boil at a reduced temperature. Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound is approximately 165-171 °C at 7 Torr.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Table 1: Recommended Recrystallization Solvents for Piperazine Derivatives

Compound ClassRecommended SolventsComments
Piperazine DiolsEthanol, Methanol, WaterHighly polar solvents are effective.
N-Alkyl PiperazinesHeptane/Ethyl Acetate, Methanol/WaterMixed solvents often provide better selectivity.[7]
N-Aryl PiperazinesEthanol, TolueneAromatic solvents can be effective for aromatic derivatives.[6]

Table 2: Purity Analysis Methods for this compound

Analytical MethodPrincipleTypical Application
GC-MS Separation of volatile compounds followed by mass spectrometry detection.Identification and quantification of volatile impurities.[2][15]
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purity assessment of the main component and detection of non-volatile impurities.[16]

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Solid rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter_hot Hot Filtration (optional) rec_dissolve->rec_filter_hot rec_cool Slow Cooling rec_dissolve->rec_cool No insoluble impurities rec_filter_hot->rec_cool rec_crystallize Crystallization rec_cool->rec_crystallize rec_filter_cold Vacuum Filtration rec_crystallize->rec_filter_cold rec_wash Wash with Cold Solvent rec_filter_cold->rec_wash rec_dry Drying rec_wash->rec_dry rec_pure Pure Crystals rec_dry->rec_pure

Caption: A typical workflow for the purification of a solid compound via recrystallization.

vacuum_distillation_workflow cluster_distillation Vacuum Distillation Workflow dist_start Crude Liquid dist_setup Assemble Apparatus dist_start->dist_setup dist_evacuate Evacuate System dist_setup->dist_evacuate dist_heat Gentle Heating dist_evacuate->dist_heat dist_collect Collect Fractions dist_heat->dist_collect dist_shutdown Cool and Release Vacuum dist_collect->dist_shutdown dist_pure Purified Liquid dist_shutdown->dist_pure

Caption: A generalized workflow for purification by vacuum distillation.

troubleshooting_logic cluster_troubleshooting Recrystallization Troubleshooting start Crystals Not Forming? oiling_out Oiling Out? start->oiling_out Yes no_crystals No Crystals at All? start->no_crystals No solution_slow_cool Slow Down Cooling Rate oiling_out->solution_slow_cool solution_add_solvent Add More Solvent oiling_out->solution_add_solvent solution_evaporate Evaporate Excess Solvent no_crystals->solution_evaporate solution_seed Add Seed Crystal no_crystals->solution_seed solution_scratch Scratch Flask no_crystals->solution_scratch

Caption: A decision tree for troubleshooting common recrystallization problems.

References

stability issues of piperazine derivatives under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges encountered during experiments with piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My piperazine-containing compound is degrading in an aqueous formulation. What are the common causes and how can I improve its stability?

A1: Degradation of piperazine derivatives in aqueous solutions is a common issue and is often attributed to one or more of the following factors: pH-related degradation, oxidation, and photodegradation.

  • pH-Related Degradation : Piperazine is a weak base, making the stability of its derivatives highly dependent on the pH of the solution.[1] Hydrolysis can be accelerated by either acidic or basic conditions.[2]

  • Oxidation : The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metals.[1] Atmospheric oxygen can also lead to the formation of colored oxidative degradation products.[1]

  • Photodegradation : Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of colored degradants.[1]

To improve stability, consider the following troubleshooting strategies:

  • pH Optimization : Conduct a pH-stability profile to determine the optimal pH for your compound and buffer the formulation accordingly.[1]

  • Salt Formation : Formulating the drug as a salt (e.g., hydrochloride, citrate) can significantly enhance its stability in solution.[1]

  • Use of Antioxidants : Incorporate antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to mitigate oxidative degradation.[1]

  • Chelating Agents : If metal-catalyzed oxidation is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[1]

  • Inert Atmosphere : When manufacturing or packaging, replacing oxygen with an inert gas like nitrogen or argon can prevent oxidation.[1]

  • Light Protection : Store your compound and its formulations in amber-colored or light-resistant containers.[1]

Q2: I'm observing inconsistent results in my experiments with a piperazine derivative. Could this be a stability issue?

A2: Yes, inconsistent experimental results are a strong indicator of compound degradation.[1] If you notice a decrease in potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is crucial to investigate the stability of your compound under your specific experimental conditions.[1] It is always best practice to use freshly prepared solutions. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[1]

Q3: What are the primary metabolic "hotspots" on a piperazine-containing drug that can lead to instability in vivo?

A3: The piperazine moiety is prone to metabolic transformations that can lead to high clearance in vivo. The main metabolic hotspots include:

  • N-Dealkylation : Alkyl groups attached to the piperazine nitrogens are often cleaved by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[3][4][5][6]

  • N-Oxidation : The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.[7][8][9]

  • Aromatic Hydroxylation : If an aryl group is attached to the piperazine, it can undergo hydroxylation, primarily mediated by CYP2D6.

  • Ring Oxidation : The carbon atoms of the piperazine ring can be oxidized, potentially leading to ring-opening or the formation of lactams.

Q4: I am synthesizing an N-aryl piperazine and the yield is consistently low. What are the potential reasons and how can I optimize the reaction?

A4: Low yields in N-aryl piperazine synthesis, particularly through methods like the Buchwald-Hartwig amination, can be due to several factors.[10] Key areas to troubleshoot include:

  • Catalyst and Ligand Choice : The selection of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often necessary.[10]

  • Base Selection : The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide is causing decomposition, consider a weaker base such as potassium phosphate or cesium carbonate.[10]

  • Solvent : The solvent affects the solubility of reagents and the stability of the catalytic species. Common choices include toluene, dioxane, and THF.[10]

  • Temperature and Reaction Time : Suboptimal temperature can lead to an incomplete reaction or decomposition of starting materials or products.[10] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.[11]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Study

Question: I am running an HPLC analysis on a piperazine derivative that has undergone forced degradation, and I see several unexpected peaks. How can I identify these degradation products?

Answer: Identifying unknown degradation products is a critical step in stability studies. A systematic approach is recommended:

  • Mass Spectrometry (MS) Coupling : Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is the first clue to its identity.[1]

  • Tandem Mass Spectrometry (MS/MS) : Fragment the parent ion of the unknown peak in the mass spectrometer. The fragmentation pattern provides valuable information about the compound's structure.[1]

  • Forced Degradation Profile : Analyze the degradation profiles from different stress conditions (acidic, basic, oxidative, thermal, photolytic). A peak that appears predominantly under one condition is likely a product of that specific degradation pathway. For instance, a peak appearing only under oxidative stress is likely an N-oxide or another oxidative product.[1]

  • Reference Standards : If possible, synthesize a small amount of the suspected degradation product to serve as a reference standard. Comparing its retention time and mass spectrum with the unknown peak can confirm its identity.[1]

Issue 2: Formation of Di-substituted Byproduct During Mono-substitution Reaction

Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine instead of the desired mono-substituted product. How can I improve the selectivity?

Answer: The formation of a di-substituted byproduct is a common challenge due to the presence of two reactive secondary amine groups in the piperazine ring. To favor mono-substitution, consider the following strategies:

  • Use of a Large Excess of Piperazine : Employing a significant excess of piperazine (e.g., 5-10 equivalents) will statistically favor the mono-substituted product. However, this can make purification challenging.

  • Protecting Group Strategy : Protect one of the nitrogen atoms with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[11] After the substitution reaction, the protecting group can be removed.[11]

  • Control of Reaction Conditions : High temperatures and long reaction times can promote the formation of the thermodynamically more stable di-substituted product.[11] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to stop the reaction when the formation of the mono-substituted product is at its maximum.[11]

Data Presentation

Table 1: Quantitative Data from Forced Degradation Studies of Piperazine Derivatives
Drug/DerivativeStress ConditionReagent/ParametersDurationDegradation (%)Major Degradation Products
Piperazine (PZ)Thermal8 m PZ, 0.3 mol CO2/mol alkalinity, 150 °C-First-order rate constant: 6.12 × 10⁻⁹ s⁻¹[12][13]N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine[12]
Phenylpiperazine Derivative ZHydrolysispH > 9 (hydroxide ions)-Accelerated degradation[2]Hydrolysis of oxazolopyridinone ring[2]
Phenylpiperazine Derivative ZHydrolysispH < 3 (hydrogen ions)-Accelerated degradation[2]Hydrolysis of oxazolopyridinone ring[2]
Piperazine (PZ)OxidationFe²⁺, Ni²⁺, Cr³⁺-Weak catalysts[12]-
Piperazine (PZ)OxidationCu²⁺-Rapidly catalyzed[12]Ethylenediamine, carboxylate ions, amides[12]

Data compiled from multiple sources. The extent of degradation is often targeted to be between 5-20% to effectively identify degradation products.[1][14][15][16]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Piperazine Derivative

This protocol provides a general procedure for conducting forced degradation studies on a piperazine-containing drug substance, in accordance with ICH guidelines.[1][14][15][16][17]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven and photostability chamber

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the drug substance in 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.[1]

  • Base Hydrolysis: Dissolve a known concentration of the drug substance in 0.1 M NaOH. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[1]

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period. Withdraw and dilute samples for HPLC analysis.[1]

  • Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. After the study, dissolve the sample in a suitable solvent for HPLC analysis.[1]

  • Photodegradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A control sample should be protected from light. Analyze both the exposed and control samples by HPLC.[1]

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products.[1]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent piperazine derivative from all potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min[1][18]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: Determined by the UV spectrum of the parent drug.[1]

Procedure:

  • Inject the undegraded drug substance to determine its retention time and peak shape.

  • Inject samples from the forced degradation studies.

  • Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution between the parent drug peak and all degradation product peaks.

  • Troubleshooting Separation Issues:

    • Column Selection: If a C18 column does not provide adequate separation, consider trying a C8, phenyl, or cyano stationary phase.[1]

    • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can significantly impact the retention and peak shape of basic piperazine derivatives.[1]

    • Organic Modifier: Vary the type and proportion of the organic solvent (e.g., acetonitrile, methanol).[1]

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1]

Visualizations

Stability_Troubleshooting_Workflow Start Stability Issue Observed (e.g., degradation, low yield) Identify_Problem Identify Nature of the Problem Start->Identify_Problem Degradation Degradation in Formulation Identify_Problem->Degradation Degradation Synthesis Low Yield in Synthesis Identify_Problem->Synthesis Synthesis Forced_Degradation Perform Forced Degradation Study (pH, Oxidation, Heat, Light) Degradation->Forced_Degradation Optimize_Reaction Optimize Reaction Conditions Synthesis->Optimize_Reaction Analyze_Degradants Analyze Degradants (LC-MS, MS/MS) Forced_Degradation->Analyze_Degradants Optimize_Formulation Optimize Formulation Analyze_Degradants->Optimize_Formulation pH_Adjust Adjust pH / Use Buffers Optimize_Formulation->pH_Adjust Add_Excipients Add Antioxidants / Chelators Optimize_Formulation->Add_Excipients Protect Protect from Light / Oxygen Optimize_Formulation->Protect Final_Solution Stable Product / Optimized Process pH_Adjust->Final_Solution Add_Excipients->Final_Solution Protect->Final_Solution Reagent_Screen Screen Catalysts / Ligands / Bases Optimize_Reaction->Reagent_Screen Condition_Screen Screen Solvents / Temperatures Optimize_Reaction->Condition_Screen Protecting_Group Use Protecting Group Strategy Optimize_Reaction->Protecting_Group Reagent_Screen->Final_Solution Condition_Screen->Final_Solution Protecting_Group->Final_Solution

Caption: A workflow for troubleshooting stability issues of piperazine derivatives.

N_Dealkylation_Pathway Parent_Drug Piperazine Derivative (with N-Alkyl group) CYP450 CYP3A4 / CYP2D6 (Oxidation) Parent_Drug->CYP450 Metabolism Hydroxylated_Intermediate α-Hydroxyalkyl Intermediate (Unstable) CYP450->Hydroxylated_Intermediate Dealkylated_Metabolite N-Dealkylated Piperazine Hydroxylated_Intermediate->Dealkylated_Metabolite Aldehyde Aldehyde/Ketone Hydroxylated_Intermediate->Aldehyde

Caption: Metabolic N-dealkylation pathway of piperazine derivatives.

Acylation_Side_Reactions Start Piperazine + Acylating Agent Desired_Product Mono-acylated Piperazine Start->Desired_Product 1 equivalent of acylating agent Side_Product Di-acylated Piperazine Start->Side_Product Excess acylating agent or prolonged reaction time Desired_Product->Side_Product Further acylation

Caption: Common side reaction in the acylation of piperazine.

References

Technical Support Center: Piperazine Moiety Stability in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of piperazine moieties during oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: My piperazine-containing compound is degrading during an oxidation reaction. What are the likely causes?

A1: Degradation of the piperazine ring during oxidation is a common issue and can be attributed to several factors:

  • Harsh Oxidizing Agents: Strong oxidants can lead to over-oxidation or cleavage of the piperazine ring.

  • Reaction with Dissolved Oxygen: The presence of dissolved molecular oxygen, especially at elevated temperatures, can cause oxidation.[1]

  • Metal Catalysis: Trace amounts of metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze oxidative degradation.[1][2] These can be introduced from reagents or equipment.

  • Radical Reactions: Radical species, such as those initiated by contaminants like NO₂, can significantly accelerate piperazine degradation.[3]

  • High Temperatures: Elevated temperatures can promote both thermal and oxidative degradation pathways.[2]

  • pH Conditions: The stability of the piperazine ring can be influenced by the pH of the reaction medium. For instance, in some systems, KOH has been shown to enhance piperazine oxidation, while K₂CO₃ can inhibit it.[4]

Q2: What are the common degradation products of piperazine under oxidative conditions?

A2: The piperazine moiety can degrade into various products depending on the reaction conditions. Common degradation products include:

  • N-Oxides: Oxidation can occur at the nitrogen atoms to form piperazine-N-oxides or bis-N-oxides.[5][6][7]

  • Ring-Opening Products: The piperazine ring can be cleaved, leading to the formation of species like ethylenediamine (EDA) and N-formylpiperazine (FPZ).[4]

  • C-H Oxidation Products: Under specific catalytic conditions, oxidation can occur at the C-H bonds of the ring to form products like 2,3-diketopiperazines.[8]

  • Further Degradation Products: Other identified byproducts include formate, acetate, and oxalate.[4]

Q3: How can I prevent the degradation of the piperazine moiety in my oxidation reaction?

A3: Several strategies can be employed to minimize or prevent the degradation of the piperazine ring:

  • Use of Protecting Groups: Protecting one or both nitrogen atoms of the piperazine ring can significantly reduce their susceptibility to oxidation. Electron-withdrawing groups like Boc (tert-butyloxycarbonyl) or aryl groups can decrease the Lewis basicity of the nitrogen atoms.[9]

  • Selection of Mild and Selective Oxidizing Agents: Employing milder and more selective oxidizing agents can help to target the desired functional group for oxidation without affecting the piperazine ring.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation caused by dissolved oxygen.[1] Nitrogen sparging can be used to remove dissolved oxygen from the solvent.[10]

  • Addition of Inhibitors or Scavengers: The use of free radical scavengers can inhibit degradation pathways initiated by radical species.[1]

  • Control of Reaction Temperature: Conducting the reaction at the lowest effective temperature can help to reduce the rate of degradation.

  • Metal Sequestration: If metal-catalyzed degradation is suspected, the addition of a chelating agent or passing the solvent through a bed of activated carbon can help to remove catalytic metal ions.[3]

Q4: I need to perform a C-H oxidation on a piperazine-containing molecule. How can I do this selectively without degrading the ring?

A4: Selective C-H oxidation of piperazines is achievable using specific catalytic systems. These methods aim to functionalize the piperazine ring rather than degrade it. Some notable approaches include:

  • TEMPO-Catalyzed Oxidation: A protocol using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with reagents like NaClO₂ and NaOCl has been developed for the selective dual C(sp³)–H oxidation of piperazines to 2,3-diketopiperazines.[8]

  • Photocatalysis: Photoexcited flavin analogues under blue LED irradiation can promote sequential α- and β-C–H bond cleavage in both N-alkyl and N-aryl piperazines. The resulting intermediates can be trapped with various electrophiles and/or nucleophiles for further functionalization.[9]

Q5: Can N-oxidation of the piperazine ring be a desired outcome?

A5: Yes, in some cases, the formation of piperazine-N-oxides is a deliberate synthetic strategy. Piperazine-N-oxides can act as prodrugs; they may be inactive in vitro but are converted back to the active parent tertiary amine upon oral administration.[7][11] This can offer clinical benefits such as an extended duration of action.

Quantitative Data Summary

The following table summarizes the impact of various factors on piperazine degradation.

Factor InvestigatedSystem/ConditionsObservationQuantitative DataReference
Metal Catalysis Aqueous piperazine oxidationCopper (Cu²⁺) is a strong catalyst for piperazine oxidation, while iron (Fe²⁺) and stainless steel metals are weak catalysts.With Cu²⁺ present, the predicted loss rate of piperazine is 1.23 mol/kg solvent in one year, compared to 0.23 mol/kg solvent with Fe²⁺ or stainless steel.[2]
NO₂ Absorption Piperazine solvent for CO₂ captureAbsorption of NO₂ significantly increases the piperazine oxidation rate, likely through radical reactions.0.01 mmol/kg-hr absorption of NO₂ increased the piperazine oxidation rate from 1.2 mmol/kg-hr to 2.5 mmol/kg-hr.[3]
Inhibitors Aqueous piperazine oxidation with Cu²⁺"Inhibitor A" was found to be effective at decreasing piperazine loss catalyzed by Cu²⁺.Specific quantitative data on the percentage reduction was not provided in the abstract.[2]
pH/Base Aqueous piperazine oxidationKOH enhances piperazine oxidation, while K₂CO₃ inhibits it.The order of oxidative degradation was found to be KOH/PZ > PZ > K₂CO₃/PZ.[4]

Key Experimental Protocol

Protocol: Selective C(sp³)–H Oxidation of N-Aryl/Alkyl Piperazines using a Photoexcited Flavin Analogue

This protocol is adapted from a method for the late-stage C–H functionalization of piperazine-based pharmaceuticals.[9]

Materials:

  • Piperazine-containing substrate

  • Riboflavin tetraacetate (RFTA) (catalyst)

  • Solvent (e.g., acetonitrile)

  • Blue LED light source

  • Reaction vessel (e.g., glass vial with a stir bar)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a reaction vial, add the piperazine-containing substrate.

  • Add the riboflavin tetraacetate catalyst.

  • Add the appropriate solvent to dissolve the reactants.

  • Seal the vial and ensure an inert atmosphere by purging with nitrogen or argon.

  • Place the reaction vial in front of a blue LED light source.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the resulting enamine intermediate can be isolated or reacted in situ with a desired electrophile or nucleophile.

  • Work-up and purify the product using standard laboratory techniques (e.g., extraction, chromatography).

Note: This is a general protocol and may require optimization for specific substrates and desired products.

Visual Guides

Experimental_Workflow start Start: Piperazine-containing compound for oxidation check_stability Is the piperazine moiety susceptible to degradation? start->check_stability protect_N Protect piperazine nitrogen(s) (e.g., with Boc group) check_stability->protect_N Yes select_oxidant Select mild and selective oxidant check_stability->select_oxidant No protect_N->select_oxidant inert_atm Use inert atmosphere (N2 or Ar) select_oxidant->inert_atm low_temp Optimize for low reaction temperature inert_atm->low_temp run_reaction Perform oxidation reaction low_temp->run_reaction monitor Monitor reaction for degradation products run_reaction->monitor workup Work-up and product isolation monitor->workup Minimal Degradation degradation_observed Degradation Observed monitor->degradation_observed Significant Degradation deprotect Deprotect piperazine if necessary workup->deprotect final_product Final Product workup->final_product No protection used deprotect->final_product degradation_observed->select_oxidant Re-optimize conditions

Caption: Decision workflow for preventing piperazine degradation during oxidation.

Degradation_Pathways piperazine Piperazine Moiety oxidants Oxidizing Conditions (O2, Metal ions, Radicals) piperazine->oxidants n_oxide N-Oxidation Piperazine-N-Oxide oxidants->n_oxide Mild Oxidation ring_opening Ring Opening Ethylenediamine, N-Formylpiperazine oxidants->ring_opening Harsh Conditions ch_oxidation C-H Oxidation 2,3-Diketopiperazine oxidants->ch_oxidation Selective Catalysis

Caption: Common degradation pathways of piperazine under oxidative stress.

References

Technical Support Center: Managing Nucleophilic Side Reactions of 1,4-Piperazinediethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Piperazinediethanol. The following information is designed to help you anticipate and manage common nucleophilic side reactions encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions with this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low yield of the desired mono-N-substituted product and formation of a significant amount of di-N-substituted byproduct.

  • Question: My reaction is producing a mixture of mono- and di-substituted products, with the di-substituted product being a major component. How can I improve the selectivity for the mono-substituted product?

  • Answer: The presence of two reactive secondary amine groups in this compound makes di-substitution a common side reaction. To favor mono-substitution, consider the following strategies:

    • Control Stoichiometry: Use a significant excess of this compound relative to your electrophile (e.g., 3-5 equivalents). This statistically favors the reaction of the electrophile with an unreacted molecule of this compound over the mono-substituted product.[1]

    • Slow Addition of Electrophile: Add the electrophilic reagent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of a second reaction with the mono-substituted product.[1]

    • Lower Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable di-substituted product. Running the reaction at a lower temperature can increase the kinetic selectivity for the mono-substituted product.

    • Use of a Mono-Protected Piperazine: The most reliable method is to use a mono-protected derivative of this compound. For instance, one of the nitrogen atoms can be protected with a tert-butyloxycarbonyl (Boc) group. The reaction is then performed on the unprotected nitrogen, followed by deprotection of the Boc group.[1][2]

Issue 2: The reaction has stalled, or the conversion to the desired product is very low.

  • Question: My reaction is not proceeding to completion, and I'm recovering a large amount of unreacted this compound. What could be the cause?

  • Answer: Low reactivity can be due to several factors:

    • Insufficiently Reactive Electrophile: The electrophile you are using may not be reactive enough under the chosen reaction conditions. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride).

    • Inappropriate Base or Solvent: The choice of base and solvent is critical. For N-alkylation, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[1] The solvent should be able to dissolve the reactants; polar aprotic solvents like DMF or acetonitrile are common choices.[1]

    • Formation of Insoluble Salts: The reaction may be generating salts that precipitate out of the solution, hindering further reaction. Ensure adequate stirring and consider a solvent that can better solvate all components.

    • Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A balance must be found, and a moderate increase in temperature may be necessary.

Issue 3: I have isolated a product with a different molecular weight than expected, suggesting a reaction at the hydroxyl groups (O-alkylation or O-acylation).

  • Question: I suspect that the hydroxyl groups of my this compound are reacting instead of, or in addition to, the amine groups. How can I prevent this?

  • Answer: The hydroxyl groups of this compound are also nucleophilic and can compete with the secondary amines, leading to O-alkylation or O-acylation. The selectivity between N- and O-functionalization can be influenced by several factors:

    • Hard and Soft Acids and Bases (HSAB) Principle: Nitrogen is generally a softer nucleophile than oxygen. Therefore, reacting with a soft electrophile (e.g., alkyl iodides) will favor N-alkylation. Conversely, hard electrophiles (e.g., acyl chlorides, alkyl sulfates) may show a higher propensity for O-acylation/alkylation.

    • Reaction Conditions:

      • Base: The choice of base can influence the relative nucleophilicity of the amine and hydroxyl groups. Stronger bases that deprotonate the hydroxyl group to a greater extent can increase the likelihood of O-alkylation. Using a milder base may favor N-alkylation.

      • Solvent: The solvent can affect the solvation of the nucleophilic centers and the electrophile, thereby influencing the reaction pathway. Protic solvents can solvate the amine to a greater extent, potentially favoring O-alkylation, while aprotic solvents may favor N-alkylation.

    • Protecting the Hydroxyl Groups: If O-substitution is a persistent issue, you can protect the hydroxyl groups as silyl ethers (e.g., using TBDMS-Cl) or another suitable protecting group. After the N-functionalization, the protecting groups on the hydroxyls can be removed.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophilic side reactions of this compound?

A1: The most common nucleophilic side reactions involve the two secondary amine groups and the two primary alcohol groups. These include:

  • Di-N-substitution: Both nitrogen atoms of the piperazine ring react with the electrophile, leading to a 1,4-disubstituted product.

  • Quaternary Ammonium Salt Formation: Over-alkylation of a nitrogen atom can lead to the formation of a quaternary ammonium salt, which is often highly water-soluble and can complicate product isolation.

  • O-Substitution: The hydroxyl groups can act as nucleophiles, leading to O-alkylation or O-acylation, resulting in ethers or esters, respectively.

  • N,O-Disubstitution: A combination of reactions at both the nitrogen and oxygen atoms can occur, leading to a mixture of products.

Q2: How can I selectively achieve mono-N-alkylation of this compound?

A2: Achieving selective mono-N-alkylation is a common challenge. The most effective strategies are:

  • Using an Excess of this compound: As detailed in the troubleshooting guide, using a 3- to 5-fold excess of the piperazine diol can statistically favor mono-alkylation.[1]

  • Slow Addition of the Alkylating Agent: This keeps the concentration of the electrophile low, minimizing the chance of a second alkylation event on the already mono-alkylated product.[1]

  • Employing a Mono-Protecting Group Strategy: This is the most robust method for ensuring mono-selectivity. The use of a tert-butyloxycarbonyl (Boc) group to protect one of the piperazine nitrogens is a common and effective approach.[1][2]

Q3: When should I consider using a protecting group for the hydroxyl moieties?

A3: You should consider protecting the hydroxyl groups when:

  • You are using a hard electrophile that has a high propensity for reacting with oxygen nucleophiles.

  • You are working under strongly basic conditions that significantly deprotonate the hydroxyl groups, enhancing their nucleophilicity.

  • You have empirically observed the formation of O-substituted byproducts in your reaction.

Q4: What are the recommended conditions for removing a Boc protecting group from a piperazine nitrogen?

A4: The Boc group is typically removed under acidic conditions. Common reagents include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[3]

It is important to use scavengers, such as triisopropylsilane (TIS), during deprotection to trap the reactive tert-butyl cation that is formed, which can otherwise lead to unwanted side reactions.[4]

Data Presentation

The following tables summarize quantitative data from studies on related piperazine and amino alcohol systems to illustrate the impact of reaction conditions on product selectivity. Note: This data is for illustrative purposes and may not be directly transferable to all reactions with this compound.

Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation of Piperazine with an Alkyl Halide (Illustrative Example)

Piperazine:Alkyl Halide RatioMono-alkylated Product Yield (%)Di-alkylated Product Yield (%)Reference Compound
1:14535Piperazine
3:17515Piperazine
5:1855Piperazine

This table illustrates that increasing the excess of piperazine significantly improves the yield of the mono-alkylated product while suppressing the formation of the di-alkylated byproduct.

Table 2: Influence of Protecting Groups on the Selectivity of Piperazine Alkylation (Illustrative Example)

Piperazine DerivativeReaction ConditionsMono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
Piperazine1.1 eq. Alkyl Bromide, K₂CO₃, Acetonitrile, 60-80°CMixture of mono- and di-alkylated productsMixture of mono- and di-alkylated products
N-Boc-piperazine1.1 eq. Alkyl Bromide, K₂CO₃, Acetonitrile, 60-80°C>95% (after deprotection)<5%

This table demonstrates the superior control and yield of the mono-alkylated product when a protecting group strategy is employed.[1][2]

Table 3: N- vs. O-Alkylation of an Amino Alcohol under Different Conditions (Illustrative Example)

Amino AlcoholAlkylating AgentBaseSolventN-Alkylation:O-Alkylation Ratio
EthanolamineMethyl IodideK₂CO₃Acetonitrile>95:5
EthanolamineDimethyl SulfateNaHTHF20:80

This table highlights how the choice of electrophile and base can dramatically influence the selectivity between N- and O-alkylation.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of this compound using an Excess of the Starting Material

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Dissolve the electrophile (1.0 eq.) in the same anhydrous solvent and add it dropwise to the stirred solution of this compound at room temperature over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water. If the product is in the organic phase, separate the layers. If the product is water-soluble, basify the aqueous layer with a suitable base (e.g., NaOH) to a pH > 10 and extract with an appropriate organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the mono-substituted product from unreacted starting material and di-substituted byproduct.

Protocol 2: Mono-N-Alkylation via a Boc-Protected Intermediate

Step 1: Mono-Boc Protection of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain mono-Boc-protected this compound.

Step 2: N-Alkylation of the Boc-Protected Intermediate

  • Reaction Setup: To a solution of mono-Boc-protected this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF), add a non-nucleophilic base such as potassium carbonate (1.5 eq.).

  • Reagent Addition: Add the electrophile (1.1 eq.) to the mixture and stir at the desired temperature (e.g., room temperature to 60 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Step 3: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected product from Step 2 in DCM.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ solution or NaOH), and extract the free amine into an organic solvent.

  • Final Product Isolation: Dry the organic layer, filter, and concentrate to obtain the final mono-N-substituted this compound.

Visualizations

Reaction_Pathways cluster_main Desired N-Alkylation Pathway cluster_side Nucleophilic Side Reactions Start This compound + Electrophile (R-X) Mono_N Mono-N-Substituted Product Start->Mono_N Desired Reaction O_Sub O-Substituted Byproduct Start->O_Sub O-Alkylation/Acylation Di_N Di-N-Substituted Byproduct Mono_N->Di_N Further N-Alkylation Quat_Salt Quaternary Ammonium Salt Mono_N->Quat_Salt Over-alkylation Troubleshooting_Workflow cluster_start cluster_problem Identify Primary Issue cluster_solutions Potential Solutions Start Experiment with this compound Low_Yield Low Yield of Desired Product? Start->Low_Yield Side_Products Significant Side Products? Low_Yield->Side_Products No Increase_Reactivity Increase Reactivity: - More reactive electrophile - Optimize base/solvent - Increase temperature Low_Yield->Increase_Reactivity Yes Side_Products->Start No Improve_Selectivity Improve Selectivity: - Use excess piperazinediethanol - Slow addition of electrophile - Lower temperature - Use protecting groups Side_Products->Improve_Selectivity Di-N-Substitution Address_O_Sub Address O-Substitution: - Use softer electrophile - Change base/solvent - Protect hydroxyl groups Side_Products->Address_O_Sub O-Substitution

References

optimizing catalyst concentration in polyurethane/epoxy hybrid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Optimizing Catalyst Concentration in Polyurethane/Epoxy Hybrid Synthesis

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing catalyst concentration in the synthesis of polyurethane (PU)-epoxy hybrid materials. It includes frequently asked questions, a troubleshooting guide, experimental protocols, and key data to ensure successful and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for polyurethane/epoxy hybrid synthesis?

A1: The synthesis of PU-epoxy hybrids involves two main reactions: the formation of polyurethane via the reaction of isocyanates and polyols, and the curing of the epoxy resin. Therefore, catalysts are chosen to effectively promote one or both of these reactions.

  • For the Polyurethane Reaction: Organotin compounds, such as Dibutyltin Dilaurate (DBTDL), and tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used.[1][2][3] Organometallic catalysts are very efficient, though some, like organotins, are facing scrutiny due to environmental concerns.[3][4] Alternatives based on bismuth, zinc, and iron are gaining attention.[1][5]

  • For Epoxy Homopolymerization: Cationic initiators like N-benzylpyrazinium hexafluoroantimonate can be used.[6][7]

  • Dual-Function Catalysts: Some systems use catalysts that can influence both reactions. For instance, certain tertiary amines can catalyze the PU reaction and also promote the epoxy curing, especially in the presence of co-reactants like thiols.[8][9]

Q2: How does catalyst concentration impact the reaction kinetics?

A2: Catalyst concentration is a critical parameter that directly controls the rate of polymerization.

  • Increased Concentration: Higher catalyst concentrations lead to a faster reaction rate, reducing the gel time and overall curing time.[10][11] This is often observed as a more rapid increase in viscosity and a higher peak reaction temperature (Tmax).[10][11]

  • Decreased Concentration: Lower concentrations slow down the reaction, providing a longer pot life (working time) before the mixture becomes too viscous to handle.[4] However, if the concentration is too low, the reaction may be incomplete, leading to poor material properties.[10][12]

Q3: What is a typical starting concentration range for catalysts in this system?

A3: The optimal catalyst concentration depends heavily on the specific reactants (isocyanate, polyol, epoxy resin), the type of catalyst, and the desired curing temperature. However, a general starting point for organometallic catalysts like tin-based compounds is often in the range of 0.1% to 0.5% by weight of the total resin mixture. For amine catalysts, the concentration might be slightly higher. One study on an epoxy/PU hybrid system investigated catalyst-to-isocyanate molar ratios between 0.5 x 10⁻³ and 2.0 x 10⁻³.[10][11] It is crucial to perform a preliminary study with a range of concentrations to determine the optimal level for your specific system.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during PU-epoxy hybrid synthesis that can be related to catalyst concentration.

Problem Potential Catalyst-Related Cause Recommended Solution
1. Mixture Cures Too Quickly (Short Pot Life) The catalyst concentration is too high, leading to an uncontrolled and rapid exothermic reaction.Reduce the catalyst concentration systematically, for example, in 20-30% decrements from your current level, until a manageable pot life is achieved.
2. Incomplete or Slow Curing (Tacky Surface) The catalyst concentration is too low, or the catalyst has been deactivated.[12]Increase the catalyst concentration in small increments (e.g., 10-20%). Ensure all reactants and equipment are dry, as moisture can deactivate many catalysts.[4][12] Consider using a moisture scavenger if necessary.[4]
3. Poor Mechanical Properties (e.g., Low Tensile Strength) An incorrect cure profile, often due to non-optimal catalyst concentration, can lead to a flawed polymer network.[12][13]Optimize the catalyst concentration to ensure a complete and uniform cure. The relationship between catalyst level and final properties is not always linear; both too little and too much can be detrimental.
4. Phase Separation or Hazy Appearance The reaction rates of the polyurethane and epoxy components are mismatched, preventing the formation of a homogeneous interpenetrating polymer network (IPN). This can be influenced by the catalyst's selectivity.Select a catalyst that balances the reaction rates of both the urethane and epoxy chemistries. You may need a dual-catalyst system or a catalyst specifically designed for hybrid formulations.
5. Bubbles or Voids in the Final Material If the reaction is too fast due to high catalyst concentration, the viscosity builds up before dissolved gases or air introduced during mixing can escape.[14]Reduce catalyst concentration to slow the initial reaction rate. Ensure a thorough degassing step (e.g., under vacuum) is performed after mixing and before the onset of significant polymerization.[14][15]

Section 3: Data & Visualizations

Data Presentation

The following table summarizes the expected relationship between catalyst concentration and key reaction/material properties. The values are illustrative and should be determined experimentally for each specific system.

Catalyst Concentration (% w/w)Gel Time (minutes)Peak Exotherm (°C)Tensile Strength (MPa)Elongation at Break (%)
0.05%> 1208535150
0.10%4510550120
0.25%1513048100
0.50%< 516040 (may become brittle)70
Visualizations

Below are diagrams illustrating the experimental workflow and logical troubleshooting for catalyst optimization.

G prep 1. Precursor Preparation (Polyol, Isocyanate, Epoxy Resin) mix 2. Stoichiometric Mixing (Polyol + Epoxy) prep->mix degas1 3. Degassing of Mixture mix->degas1 add_iso 4. Add Isocyanate degas1->add_iso add_cat 5. Catalyst Addition & Optimization (Vary Concentration) add_iso->add_cat degas2 6. Final Degassing & Pouring add_cat->degas2 cure 7. Curing (Ambient or Thermal) degas2->cure char 8. Material Characterization (Mechanical, Thermal) cure->char

Caption: Experimental workflow for PU-Epoxy hybrid synthesis.

G problem Observed Problem cause Potential Catalyst-Related Cause action Recommended Action fast_cure Problem: Rapid, Uncontrolled Curing high_cat Cause: Catalyst concentration is too high? fast_cure->high_cat reduce_cat Action: Reduce catalyst concentration in decrements of 20-30% high_cat->reduce_cat slow_cure Problem: Incomplete or Slow Curing low_cat Cause: Catalyst concentration is too low or inactive? slow_cure->low_cat increase_cat Action: Increase catalyst concentration. Verify reactant purity (no moisture). low_cat->increase_cat

Caption: Troubleshooting logic for cure rate issues.

Section 4: Experimental Protocols

Protocol 1: Synthesis of a PU-Epoxy Hybrid Material

This protocol describes a general procedure. The exact amounts and ratios of components should be determined based on the desired final properties and the equivalent weights of the specific reactants used.

Materials:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., Toluene diisocyanate, TDI)

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Vacuum oven or desiccator

  • Mixing vessel and mechanical stirrer

  • Molds for casting samples

Procedure:

  • Drying: Dry the polyol and epoxy resin under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual moisture, which can cause unwanted side reactions.[12]

  • Precursor Mixing: In a clean, dry mixing vessel, add the calculated amount of the dried polyol and epoxy resin. Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber and degas until bubbling ceases to remove any entrapped air.[15]

  • Isocyanate Addition: While stirring, slowly add the stoichiometric amount of diisocyanate to the mixture. Continue stirring for 2-3 minutes to ensure complete mixing.

  • Catalyst Addition: Add the desired amount of catalyst to the reacting mixture. For optimization experiments, this would be the variable parameter. Mix for another 1-2 minutes.

  • Final Degassing and Casting: Quickly degas the final mixture one last time to remove air introduced during the final mixing steps. Pour the liquid into pre-heated molds.

  • Curing: Transfer the molds to an oven set to the desired curing temperature (e.g., 60-80°C). Cure for the specified time (e.g., 2-24 hours) based on your preliminary kinetic studies.

  • Post-Curing: After the initial cure, a post-curing step at a higher temperature (e.g., 100-120°C) for a few hours can be beneficial to complete the reaction and enhance the material's mechanical properties.

  • Characterization: Once cooled to room temperature, demold the samples and perform characterization tests (e.g., tensile testing, DMA, TGA) as required.[16]

References

strategies to minimize byproducts in reductive amination of piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the reductive amination of piperazines.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing a significant amount of the bis-aminated piperazine byproduct. How can I improve the selectivity for mono-amination?

Answer:

The formation of bis-aminated byproducts is a common challenge when working with piperazine. To favor mono-amination, consider the following strategies:

  • Use of a Protecting Group: The most reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the amine functionalities, ensuring that the reaction can only occur at the unprotected nitrogen. The protecting group can be removed in a subsequent step.

  • Control of Stoichiometry: Using a large excess of piperazine relative to the aldehyde or ketone can statistically favor mono-amination. However, this may lead to challenges in purification, as the unreacted piperazine will need to be removed.

  • Slow Addition of the Carbonyl Compound: Adding the aldehyde or ketone slowly to the reaction mixture containing an excess of piperazine can help to maintain a low concentration of the carbonyl compound, thereby reducing the likelihood of the mono-substituted product reacting a second time.

FAQ 2: I am observing a substantial amount of unreacted piperazine and/or carbonyl compound in my final product. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion can be due to several factors. Here are some troubleshooting steps to improve reaction completion:

  • Optimize Reaction Time and Temperature: Some reductive aminations can be sluggish. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and consider increasing the reaction time or temperature. However, be aware that excessive heat can lead to byproduct formation.

  • Choice of Reducing Agent: Ensure the reducing agent is sufficiently reactive for your specific substrates. For less reactive ketones, a stronger reducing agent or the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄ or ZnCl₂) might be necessary.[1]

  • pH of the Reaction Medium: Imine formation is often favored under slightly acidic conditions (pH 4-6). The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate, which is then reduced.[2][3] However, highly acidic conditions can protonate the amine, rendering it non-nucleophilic.[2]

  • Removal of Water: The formation of the imine intermediate generates water. In some cases, the equilibrium may not favor imine formation. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the reaction towards the imine and subsequent amine product.[3]

FAQ 3: My desired product is contaminated with the alcohol corresponding to the reduction of my starting aldehyde/ketone. How can I prevent this side reaction?

Answer:

The reduction of the carbonyl compound to an alcohol is a common side reaction. To minimize this, you should select a reducing agent that is more selective for the iminium ion over the carbonyl group.

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a mild and selective reducing agent that is often preferred for reductive aminations because it reduces the iminium ion much faster than it reduces aldehydes or ketones.[4][5][6][7] Sodium cyanoborohydride (NaBH₃CN) is also selective under mildly acidic conditions.[2]

  • Two-Step Procedure: If alcohol formation is still a significant issue, consider a two-step approach. First, form the imine by reacting the piperazine and the carbonyl compound, and monitor for completion. Then, add the reducing agent to selectively reduce the pre-formed imine.[3][8]

FAQ 4: The imine intermediate is still present in my product mixture after the reaction. How can I ensure its complete reduction?

Answer:

The presence of the imine intermediate indicates that the reduction step is incomplete. Here are some ways to address this:

  • Increase the Amount of Reducing Agent: You may need to use a larger excess of the reducing agent to ensure the complete reduction of the imine.

  • Longer Reaction Time: Allow the reaction to proceed for a longer period after the addition of the reducing agent.

  • Check the Activity of the Reducing Agent: Ensure that your reducing agent is not old or has not been deactivated by improper storage, especially for moisture-sensitive reagents like STAB.[1][6]

FAQ 5: I'm noticing an unexpected acetylated byproduct when using sodium triacetoxyborohydride (STAB). How can I avoid this?

Answer:

Amines can sometimes be acetylated by the acetate groups present in sodium triacetoxyborohydride (STAB), especially with prolonged reaction times.[9] To mitigate this:

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed.

  • Use an Alternative Reducing Agent: If acetylation is a persistent problem, consider using a different reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

FAQ 6: My reaction seems to be forming byproducts related to the solvent. What are the best solvent choices for reductive amination of piperazines?

Answer:

Solvent choice is crucial for a successful reductive amination.

  • Recommended Solvents: Dichloroethane (DCE) and tetrahydrofuran (THF) are commonly recommended solvents for reductive aminations using STAB.[1][9]

  • Solvents to Use with Caution: Dichloromethane (DCM) can react with amines over long reaction times.[9] Protic solvents like methanol (MeOH) can react with STAB, reducing its effectiveness, although they can be suitable for use with other reducing agents like sodium borohydride (NaBH₄).[1][9] When using catalytic hydrogenation, be cautious with alcohol solvents as they can be oxidized to aldehydes or ketones, which can then participate in the reaction.[10]

FAQ 7: The purification of my final product is challenging due to the presence of closely-related impurities. What strategies can I use for effective purification?

Answer:

Purification can be challenging due to the similar polarities of the desired product, unreacted starting materials, and byproducts.

  • Acid-Base Extraction: Utilize the basic nature of the piperazine product. An acidic wash can extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. You may need to form a salt of your product (e.g., a hydrochloride salt) to induce crystallization.[9]

  • Chromatography: Column chromatography is a powerful technique for separating closely related compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the specific properties of your product and impurities.

  • Ion Exchange Chromatography: For more challenging separations, ion exchange chromatography can be employed to separate compounds based on their charge.[11]

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield and purity of mono-substituted piperazines in reductive amination.

ParameterCondition ACondition BOutcomeByproduct(s)Reference
Piperazine:Carbonyl Ratio 1:13:1Increased mono-alkylation selectivity with higher piperazine ratio.Bis-alkylation[12]
Reducing Agent NaBH₄NaBH(OAc)₃NaBH(OAc)₃ showed higher chemoselectivity for the iminium ion.Alcohol from carbonyl reduction[2][4]
Solvent DCMDCE/THFDCE/THF are generally preferred to minimize side reactions with the solvent.Solvent-adducts[9]
pH NeutralMildly Acidic (pH 4-6)Faster imine formation and overall reaction rate in mildly acidic conditions.Incomplete reaction[2][3]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Piperazine using a Boc-Protecting Group and NaBH(OAc)₃
  • Protection: To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-piperazine.

  • Reductive Amination: To a solution of N-Boc-piperazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected product in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Concentrate the reaction mixture to obtain the hydrochloride or trifluoroacetate salt of the desired mono-alkylated piperazine.

Protocol 2: One-Pot Reductive Amination with In-Situ Imine Formation
  • Reaction Setup: To a stirred solution of piperazine (3.0 eq) and an aldehyde or ketone (1.0 eq) in DCE, add acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: Follow steps 3 and 4 from Protocol 1.

  • Purification: Purify the crude product by column chromatography, paying close attention to separating the desired mono-alkylated product from unreacted piperazine and the bis-alkylated byproduct.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Piperazine Piperazine Imine_Formation Imine Formation Piperazine->Imine_Formation Carbonyl Aldehyde/Ketone Carbonyl->Imine_Formation Alcohol Alcohol Byproduct Carbonyl->Alcohol Direct Reduction Reduction Reduction Imine_Formation->Reduction Reducing Agent Desired_Product Mono-substituted Piperazine Reduction->Desired_Product Bis_Amine Bis-substituted Piperazine Desired_Product->Bis_Amine Further Reaction

Caption: Reductive amination workflow and potential byproduct pathways.

Troubleshooting_Logic Start Problem Encountered Bis_Amination High Bis-Amination? Start->Bis_Amination Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Alcohol_Byproduct Alcohol Byproduct? Start->Alcohol_Byproduct Sol_Protect Use Protecting Group Bis_Amination->Sol_Protect Yes Sol_Stoichiometry Adjust Stoichiometry Bis_Amination->Sol_Stoichiometry Yes Sol_Optimize Optimize Time/Temp Incomplete_Reaction->Sol_Optimize Yes Sol_Reagent Change Reducing Agent Incomplete_Reaction->Sol_Reagent Yes Sol_pH Optimize pH Incomplete_Reaction->Sol_pH Yes Sol_Selective_Reagent Use Selective Reductant (e.g., STAB) Alcohol_Byproduct->Sol_Selective_Reagent Yes Sol_Two_Step Two-Step Procedure Alcohol_Byproduct->Sol_Two_Step Yes

Caption: Troubleshooting decision tree for reductive amination issues.

References

handling and storage best practices for 1,4-Piperazinediethanol to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of 1,4-Piperazinediethanol to ensure its stability and integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[1] The substance is stable at room temperature when stored under these normal conditions.[1]

Q2: What are the signs of degradation or instability in this compound?

A2: As a white crystalline powder, any change in color, such as yellowing, or a change in physical state, like clumping or liquefaction, may indicate degradation or moisture absorption. The material should be a free-flowing powder.

Q3: Is this compound sensitive to light?

A3: While not explicitly stated as a primary concern in safety data sheets, it is general best practice for chemical storage to keep containers in a dark place or use opaque containers to minimize potential light-induced degradation.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong acids and strong oxidizing agents, as these are incompatible with this compound.[1]

Q5: What are the hazardous decomposition products of this compound?

A5: Upon decomposition, this compound can produce hazardous gases including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in Color (e.g., yellowing) Exposure to contaminants or elevated temperatures.Do not use the product. Dispose of it according to your institution's hazardous waste protocols. Review storage conditions to ensure they meet the recommended guidelines.
Clumping or Caking of Powder Moisture absorption (hygroscopicity).The product may be compromised. It is best to use a fresh, unopened container. Ensure containers are tightly sealed immediately after use and stored in a desiccator if your laboratory environment has high humidity.
Presence of a Strong Odor Decomposition of the material.Do not use the product. Handle it in a well-ventilated area, preferably a fume hood, and dispose of it as hazardous waste.

Experimental Protocols

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • Multiple batches of this compound

  • Environmental chambers with controlled temperature and humidity

  • Appropriate analytical instrumentation (e.g., HPLC, GC, DSC, FTIR) for purity, impurity, and physical characteristic assessment.

Methodology:

  • Sample Preparation: Aliquot samples from at least three different batches into containers that are representative of the intended storage containers.

  • Initial Analysis (Time Zero): Perform a complete analysis on samples from each batch to establish baseline data for appearance, purity, moisture content, and any other relevant physical and chemical properties.

  • Stability Conditions: Place the samples in environmental chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Intermediate: 0, 6, and 12 months

    • Accelerated: 0, 3, and 6 months

  • Analysis: At each time point, remove samples and analyze for the same parameters as the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data. A "significant change" is defined as a failure to meet the established specifications for the material.

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from such a study would be presented.

Storage Condition Time Point Purity (%) Moisture Content (%) Appearance
25°C / 60% RH0 months99.50.1White crystalline powder
12 months99.40.2White crystalline powder
24 months99.30.3White crystalline powder
40°C / 75% RH0 months99.50.1White crystalline powder
3 months98.01.5Off-white, slightly clumpy
6 months96.52.5Yellowish, clumpy

Visual Guides

Handling_and_Storage_Workflow Figure 1: Recommended Handling and Storage Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_post_handling Post-Handling Receive Receive Container Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Dark Place Inspect->Store If OK Seal Keep Container Tightly Sealed Store->Seal Incompatibles Store Away from Strong Acids and Oxidizers Seal->Incompatibles Ventilation Use in a Well-Ventilated Area PPE Wear Appropriate PPE (Gloves, Goggles) Ventilation->PPE Dispense Dispense Material PPE->Dispense Reseal Immediately Reseal Container Dispense->Reseal Return Return to Proper Storage Reseal->Return

Caption: Recommended Handling and Storage Workflow.

Troubleshooting_Guide Figure 2: Troubleshooting Guide for Potential Stability Issues Observe Observe this compound Is_Appearance_Normal Is it a white, free-flowing powder? Observe->Is_Appearance_Normal Use_Product Proceed with Use Is_Appearance_Normal->Use_Product Yes Appearance_Issue What is the issue? Is_Appearance_Normal->Appearance_Issue No Discolored Discolored (e.g., yellow) Appearance_Issue->Discolored Color Change Clumped Clumped or Caked Appearance_Issue->Clumped Texture Change Odor Strong Odor Appearance_Issue->Odor Odor Contamination Possible Contamination or Degradation Discolored->Contamination Moisture Moisture Absorption Clumped->Moisture Decomposition Possible Decomposition Odor->Decomposition Do_Not_Use Do Not Use. Dispose of Properly. Contamination->Do_Not_Use Moisture->Do_Not_Use Decomposition->Do_Not_Use Review_Storage Review Storage and Handling Procedures Do_Not_Use->Review_Storage

Caption: Troubleshooting for Potential Stability Issues.

References

Validation & Comparative

comparative analysis of diols in polyester and polyurethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The selection of diols is a critical determinant in the synthesis of polyesters and polyurethanes, profoundly influencing their final physicochemical properties and performance characteristics. This guide provides a comparative analysis of various diols used in the synthesis of these two important classes of polymers, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

The Role of Diols in Polymer Synthesis

Diols, organic compounds containing two hydroxyl (-OH) groups, serve as fundamental building blocks in step-growth polymerization. In polyester synthesis, diols react with dicarboxylic acids or their derivatives through esterification to form the characteristic ester linkages of the polymer backbone. In polyurethane synthesis, diols (often referred to as polyols in this context, which are longer-chain diols) constitute the "soft segment" of the polymer, reacting with diisocyanates to form urethane linkages. The structure of the diol—whether it is linear, branched, or contains aromatic rings—directly impacts the flexibility, rigidity, thermal stability, and mechanical strength of the resulting polymer.[1][2][3][4]

Comparative Analysis of Diol Performance

The choice of diol can be tailored to achieve specific material properties. The following sections and tables summarize the performance of different types of diols in polyester and polyurethane synthesis based on experimental findings.

Diols in Polyester Synthesis

The structure of the diol has a significant effect on the thermal and mechanical properties of polyesters. Generally, increasing the length of the aliphatic chain in linear diols enhances flexibility and decreases the glass transition temperature (Tg) and melting temperature (Tm).[3] Conversely, the incorporation of rigid structures, such as aromatic rings or cyclic groups, increases stiffness, tensile strength, and thermal stability.[1][3]

Table 1: Influence of Diol Structure on Unsaturated Polyester Resin (UPR) Properties

Diol TypeDiol ExampleTensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)Reference
LinearEthylene Glycol43.33--[1]
Branched2-Methyl-1,3-propanediol--1.73[1]
Aromatic (modified)Diol with Dimethyl Terephthalate51.8513.47-[1]

Data derived from studies on itaconic acid-based UPRs.

Diols (Polyols) in Polyurethane Synthesis

In polyurethanes, the diol (polyol) forms the soft segment, which imparts flexibility and elasticity. The properties of the final polyurethane are a result of the interplay between this soft segment and the rigid "hard segment" formed by the diisocyanate and any chain extenders.[4] The molecular weight and chemical nature of the polyol are key factors. For instance, polyester polyols generally offer good tensile strength and abrasion resistance, while polyether polyols can provide better hydrolysis resistance and low-temperature flexibility.[5] Polycarbonate diols are known for conferring excellent hydrolytic stability and thermal resistance.[5][6]

Table 2: Comparison of Polyols in Waterborne Polyurethane Dispersions (WPU)

Polyol TypeTensile Strength (MPa)Water Absorption (%) (after 7 days)Reference
Standard (unspecified)4.332.2[7]
Vanillin-derived diol chain extender12.822.8[7]

This table highlights the significant impact a bio-based, functional diol can have on polyurethane properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of polyesters and polyurethanes using different diols.

Protocol 1: Synthesis of Unsaturated Polyester via Melt Polycondensation

This protocol describes the synthesis of an unsaturated polyester resin using itaconic acid and a selected diol.[1]

Materials:

  • Itaconic acid (IA)

  • Diol (e.g., ethylene glycol, 2-methyl-1,3-propanediol)

  • Catalyst (e.g., FASCAT 4100)

  • Nitrogen gas supply

Procedure:

  • A flask is equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermocouple.

  • Equimolar amounts of itaconic acid and the chosen diol are added to the flask, along with the catalyst (e.g., 500 ppm).

  • The mixture is stirred at 200 rpm under a continuous nitrogen stream.

  • The temperature is gradually increased from 180°C to 220°C.

  • The reaction is allowed to proceed for approximately 5 hours.[1] The progress can be monitored by measuring the acid value of the resin.[2]

Protocol 2: Synthesis of Polyester Urethane

This two-step protocol details the synthesis of a polyurethane with ester linkages in its backbone.[8]

Step 1: Synthesis of Ester Diol

  • Lactic acid and a polyol (e.g., polyethylene glycol 400) are reacted in the presence of a catalytic amount of sulfuric acid.

  • Benzene is used as a solvent, and the reaction is carried out for 14 hours. Water is removed as an azeotropic mixture with benzene.

  • The resulting ester diol is collected via vacuum distillation.[8]

Step 2: Polyurethane Synthesis

  • The synthesized ester diol is reacted with a diisocyanate (e.g., hexamethylene diisocyanate - HDI) in a 1:2 molar ratio of OH:NCO.

  • Tetrahydrofuran (THF) is used as a solvent (50 wt% of reactants).

  • A catalyst, such as dibutyltin dilaurate (DBTDL, 0.05 wt%), is added to the reaction mixture.

  • The reaction is maintained under controlled stirring at room temperature for 2 hours.

  • The final viscous polyurethane is cast and the solvent is evaporated, followed by heat treatment.[8]

Visualizing Synthesis and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and conceptual relationships in polymer synthesis.

Polyester_Synthesis_Workflow Diacid Dicarboxylic Acid / Derivative Reactor Reactor (Melt Polycondensation) Diacid->Reactor Diol Diol Diol->Reactor Catalyst Catalyst Catalyst->Reactor Polyester Polyester Reactor->Polyester Byproduct Water / Methanol (Removed) Reactor->Byproduct Polyurethane_Synthesis_Workflow Diisocyanate Diisocyanate (Hard Segment) Reactor Reactor Diisocyanate->Reactor Polyol Diol (Polyol) (Soft Segment) Polyol->Reactor ChainExtender Chain Extender (Optional) ChainExtender->Reactor Polyurethane Polyurethane Reactor->Polyurethane Diol_Structure_Property_Relationship cluster_diol Diol Structure Linear Aliphatic Linear Aliphatic Increased Flexibility Increased Flexibility Linear Aliphatic->Increased Flexibility Branched Branched Disrupted Packing Disrupted Packing Branched->Disrupted Packing Aromatic/Cyclic Aromatic/Cyclic Increased Rigidity Increased Rigidity Aromatic/Cyclic->Increased Rigidity Long Chain Long Chain Lower Tg Lower Tg Long Chain->Lower Tg Short Chain Short Chain Higher Tensile Strength Higher Tensile Strength Short Chain->Higher Tensile Strength

References

A Comparative Guide to Functionalized Diols for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced materials, the strategic selection of monomers is paramount to achieving polymers with superior performance characteristics. Among these fundamental building blocks, functionalized diols play a pivotal role in dictating the ultimate properties of polyesters, polyurethanes, and other condensation polymers. This guide provides a comprehensive comparison of various functionalized diols, offering insights into how their molecular architecture influences key performance metrics such as thermal stability, mechanical strength, and chemical resistance. We will delve into the causality behind experimental choices and provide supporting data to empower researchers in making informed decisions for their high-performance polymer synthesis endeavors.

The Critical Role of Diol Structure in Polymer Performance

The inherent properties of a polymer are intricately linked to the structure of its constituent monomers. Diols, with their two hydroxyl functional groups, form the backbone of many high-performance polymers. The nature of the chemical group situated between these hydroxyls significantly impacts chain mobility, intermolecular forces, and crystalline morphology, thereby influencing the macroscopic properties of the resulting material.

Key structural features [1][2]of diols that influence polymer properties include:

  • Chain Length and Flexibility: Longer, linear aliphatic diols tend to impart greater flexibility and a lower glass transition temperature (Tg) to the polymer. Conversely, shorter or mo[3]re rigid diols increase stiffness and raise the Tg.

  • Aromatic vs. Aliphatic Core: Aromatic diols contribute to enhanced thermal stability, rigidity, and mechanical strength due to the planar and rigid nature of the benzene ring. Aliphatic diols, on the o[1]ther hand, typically offer better flexibility and, in some cases, improved processability.

  • Cycloaliphatic Stru[4]ctures: The incorporation of cyclic aliphatic rings, such as in 1,4-cyclohexanedimethanol (CHDM), can significantly improve the thermal properties and hydrolytic stability of polyesters.

  • **Functional Groups:[5] The presence of additional functional groups on the diol backbone can introduce specific properties. For example, ether linkages can enhance flexibility, while pendant groups can modify solubility and reactivity.

A Comparative Analysis of Key Functionalized Diols

To illustrate the impact of diol structure on polymer performance, we will compare several classes of diols commonly employed in the synthesis of high-performance polymers.

Linear Aliphatic Diols: The Foundation of Flexibility

Linear α,ω-diols, such as 1,4-butanediol and 1,6-hexanediol, are foundational monomers in polyester and polyurethane synthesis. The length of the alkyl chain is a critical parameter for tuning polymer properties.

G cluster_aliphatic Linear Aliphatic Diols 1,4-Butanediol HO-(CH₂)₄-OH Polymer Backbone Polymer Backbone 1,4-Butanediol->Polymer Backbone Increased Rigidity 1,6-Hexanediol HO-(CH₂)₆-OH 1,10-Decanediol HO-(CH₂)₁₀-OH 1,10-Decanediol->Polymer Backbone Increased Flexibility

Experimental Insight: In the enzymatic synthesis of furan-based copolyesters, it has been observed that diols with longer alkylene chains exhibit increased enzymatic reactivity, leading to polyesters with higher degrees of polymerization. Furthermore, increasing t[3]he length of the aliphatic diol chain generally leads to a decrease in the melting temperature (Tm) of the resulting polyester due to increased chain flexibility.

Aromatic Diols[6]: Engineering for Thermal and Mechanical Superiority

Aromatic diols are essential for creating polymers that can withstand demanding environments. The incorporation of rigid aromatic units into the polymer backbone significantly enhances thermal stability and mechanical properties.

A notable example is the[1] use of lignin-derived diols in the synthesis of thermoplastic polyurethanes and polyester resins. The presence of the benze[6][7][8]ne ring from these bio-based monomers contributes to the rigidity and thermal stability of the final polymer.

Comparative Performanc[6][7][8]e: Polyurethanes synthesized from aromatic diisocyanates (like MDI) generally exhibit higher thermal stability compared to those made with aliphatic diisocyanates (like PDI) when reacted with the same diol. This underscores the sign[6][8]ificant contribution of aromatic structures to the overall thermal performance of the polymer.

Bio-derived Diols: A Sustainable Approach to High Performance

The increasing demand for sustainable materials has spurred research into bio-derived functionalized diols. Monomers derived from renewable resources, such as isosorbide and furan-based diols, offer a greener alternative without compromising performance.

  • Isosorbide: This[9][10] rigid, glucose-derived secondary diol can impart favorable properties to polyesters, though its lower reactivity has historically been a challenge. Innovative synthesis stra[9]tegies are being developed to overcome this limitation and produce high molecular weight bio-based polyesters.

  • **Furan-based Diols:[9] Monomers like 2,5-bis(hydroxymethyl)furan (BHMF) and 3,4-bis(hydroxymethyl)furan (3,4-BHMF) are gaining attention for synthesizing bio-based polyesters. Polyesters derived from 3[11][10],4-BHMF have shown improved thermal stability compared to their 2,5-BHMF counterparts.

Experimental Prot[6]ocols and Data Comparison

To provide a practical framework for comparison, we present a generalized experimental protocol for polyester synthesis via thermal polycondensation, followed by a table summarizing the performance of polymers derived from different diols.

General Protocol for Polyester Synthesis via Thermal Polycondensation

This protocol is a representative method for synthesizing polyesters from a diol and a dicarboxylic acid.

G cluster_workflow Polyester Synthesis Workflow A Charge Reactants: Diol, Diacid, Catalyst B Add Azeotropic Solvent (e.g., Xylene) A->B C Heat Under Nitrogen (140-160°C) B->C D Azeotropic Removal of Water C->D E Monitor Reaction Progress D->E F Continue Heating (1-2 hours post water removal) E->F G Cool Reaction Mixture F->G H Remove Solvent (Vacuum) G->H I Characterize Polyester H->I

Methodology:

  • Reactant Charging: A reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap is charged with the functionalized diol, a dicarboxylic acid (e.g., adipic acid), and a catalyst (e.g., p-toluenesulfonic acid).

  • Solvent Addition: [12] An azeotropic solvent such as xylene is added to facilitate the removal of water, a byproduct of the condensation reaction.

  • Heating and Water R[12]emoval: The mixture is heated under a nitrogen atmosphere to a temperature that allows for the azeotropic removal of water (typically 140-160°C).

  • Reaction Monitoring[12]: The progress of the reaction is monitored by measuring the amount of water collected in the Dean-Stark trap.

  • Completion and Isol[12]ation: Once the theoretical amount of water has been collected, the reaction is continued for an additional 1-2 hours to ensure completion. The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the polyester.

  • Characterization: [12] The resulting polymer is characterized for its properties, including molecular weight, thermal transitions (Tg and Tm), and mechanical strength.

Performance Da[2][12]ta Comparison

The following table summarizes typical performance data for polyesters synthesized from various functionalized diols. This data is compiled from multiple sources and serves as a comparative guide.

Diol TypeDiol ExampleDiacid ExamplePolymer PropertyValueReference(s)
Linear Aliphatic1,4-ButanediolSuccinic AcidBiodegradabilityHigh
Linear Aliphatic1,[13][14]10-Decanediol2,5-Furandicarboxylic AcidMelting Temperature (Tm)147 - 175 °C
AromaticLignin-der[4]ived DiolMethylene Diphenyl Diisocyanate (MDI)Thermal Stability (Td)High
Bio-derivedIsosorb[6][8]ideSuccinic AcidGlass Transition Temperature (Tg)Up to 82 °C
Bio-derived3,4-Bis--INVALID-LINK--9furanDimethyl SuccinateThermal Stability (Td)Higher than 2,5-BHMF derived polymers

Conclusion and [6]Future Outlook

The selection of a functionalized diol is a critical decision in the design of high-performance polymers. As demonstrated, the structure of the diol directly influences the thermal, mechanical, and biodegradable properties of the resulting polymer. While traditional aliphatic and aromatic diols continue to be workhorses in the industry, the emergence of bio-derived diols presents exciting opportunities for the development of sustainable, high-performance materials.

Future research will lik[11][6][7][8][9][10][13]ely focus on the development of novel functionalized diols with tailored properties, as well as more efficient and greener polymerization methods. The continued exploration[5][15] of structure-property relationships will enable the rational design of next-generation polymers for a wide range of advanced applications.

References

A Comparative Guide to the Validation of Analytical Methods for Piperazine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the characterization of piperazine, a crucial compound in the pharmaceutical industry.[1] The selection of a robust and validated analytical method is paramount for ensuring the quality, purity, and efficacy of active pharmaceutical ingredients (APIs) and final drug products.[2][3] This document outlines the validation of several common analytical techniques, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.

The validation of an analytical procedure is the process to demonstrate that it is suitable for its intended purpose.[4] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7]

Comparison of Analytical Methods

Several analytical techniques are available for the characterization and quantification of piperazine and its derivatives. High-Performance Liquid Chromatography (HPLC) with UV detection, often requiring derivatization, Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and classical Titrimetric methods are among the most frequently employed.[1][8]

The following tables summarize the quantitative performance data for various validated analytical methods for piperazine analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

Validation ParameterPerformanceReference
Linearity Range 30 - 350 ppm[9][10]
Correlation Coefficient (r²) > 0.998[9]
Accuracy (% Recovery) 104.87 - 108.06%[9]
Precision (%RSD) < 1.13%[9]
Limit of Detection (LOD) 30 ppm[9]
Limit of Quantification (LOQ) 90 ppm[9]
Robustness %RSD < 4.0 under varied conditions[9]

Table 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Validation ParameterPerformance (for Piperazine)Reference
Linearity Range Not explicitly stated, but method validated[8][11]
Accuracy (% Recovery at LOQ) 98.5%[8]
Precision (%RSD) < 2.0%[8]
Limit of Detection (LOD) 0.008% (of 1000 µg/mL analyte concentration)[8]
Limit of Quantification (LOQ) 0.03% (of 1000 µg/mL analyte concentration)[8]
Precision at LOQ (%RSD) < 5.0%[8]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Piperazine Derivatives

Validation ParameterPerformance (for BZP and TFMPP in Plasma)Reference
Linearity Range 0 - 10 µg/mL[12]
Accuracy (% Extraction Efficiency) 79 - 96%[12]
Limit of Detection (LOD) 0.004 µg/mL[12]
Limit of Quantification (LOQ) 0.016 µg/mL[12]

Table 4: Titrimetric Method (Nonaqueous Titration)

Validation ParameterPerformanceReference
Principle Acid-base titration[13]
Applicability Assay of piperazine in bulk and formulations[14][15]
Equivalence 1 mL of 0.1 N Perchloric acid is equivalent to 4.307 mg of C4H10N2[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods.

This method is suitable for detecting piperazine at low levels by forming a UV-active derivative.[9][10]

  • Derivatization Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[9]

  • Instrumentation: HPLC system with a UV detector.[9]

  • Chromatographic Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Detection Wavelength: 340 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Standard Preparation: A stock solution of piperazine is prepared and diluted to various concentrations to establish a calibration curve.[9]

  • Sample Preparation: The sample containing piperazine is dissolved and derivatized with NBD-Cl before injection.[9]

This method is effective for the separation and quantification of piperazine and related volatile compounds.[8][11]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[8]

  • Chromatographic Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness).[11]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[11]

  • Injector Temperature: 250°C.[11]

  • Detector Temperature: 260°C.[11]

  • Oven Temperature Program: 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 minutes.[11]

  • Injection Volume: 1.0 µL.[11]

  • Diluent: Methanol.[11]

  • Standard and Sample Preparation: Solutions are prepared by dissolving the standards and samples in methanol to the desired concentrations.[8]

This is a classic and cost-effective method for determining the purity of piperazine.[13]

  • Principle: Based on the basic nature of the two nitrogen atoms in the piperazine molecule, it can be titrated with an acid in a nonaqueous solvent.[13]

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid.[13]

    • Glacial acetic acid.[13]

    • Crystal violet indicator.[13]

  • Procedure:

    • Accurately weigh about 250 mg of the piperazine sample.[13]

    • Dissolve the sample in 30 mL of glacial acetic acid, heating gently if necessary.[13]

    • Add an additional 50 mL of glacial acetic acid and cool.[13]

    • Titrate with 0.1 N perchloric acid using crystal violet as an indicator.[13]

    • Perform a blank titration and make the necessary corrections.[13]

Visualizations

The following diagrams illustrate the typical workflow for analytical method validation and the relationship between key validation parameters as defined by ICH guidelines.[5][6]

G cluster_dev Method Development cluster_val Method Validation cluster_lifecycle Method Lifecycle dev_start Define Analytical Requirements dev_method Develop Analytical Procedure dev_start->dev_method dev_optimize Optimize Method Parameters dev_method->dev_optimize val_protocol Develop Validation Protocol dev_optimize->val_protocol val_execute Execute Validation Experiments val_protocol->val_execute val_report Prepare Validation Report val_execute->val_report life_routine Routine Use val_report->life_routine life_transfer Method Transfer life_routine->life_transfer life_reval Revalidation life_routine->life_reval

Workflow for Analytical Method Development and Validation.

G core Fitness for Intended Purpose accuracy Accuracy core->accuracy precision Precision core->precision specificity Specificity core->specificity linearity Linearity core->linearity robustness Robustness core->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate reproducibility Reproducibility precision->reproducibility specificity->accuracy specificity->precision range Range linearity->range lod_loq LOD / LOQ linearity->lod_loq range->accuracy range->precision

Relationship between key analytical method validation parameters.

References

A Comparative Guide to GC Method Validation for the Determination of Piperazine in Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Piperazine, a common starting material and potential impurity in the synthesis of various drug substances, requires accurate and reliable quantification. This guide provides an objective comparison of Gas Chromatography (GC) methods for the determination of piperazine with other analytical techniques, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods for Piperazine Determination

The choice of an analytical method for piperazine determination depends on factors such as sensitivity, specificity, and the available instrumentation. While GC is a robust and widely used technique, other methods like High-Performance Liquid Chromatography (HPLC) with UV detection (often requiring derivatization) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative advantages. The following table summarizes the key performance parameters of these methods based on published validation data.

Parameter GC Method HPLC-UV with Derivatization LC-MS/MS
Linearity Range 10-202 µg/mL30-350 ppm0.35-2.35 ng/mL
Accuracy (% Recovery) ~98.5%Not explicitly stated, but method validated for accuracyNot explicitly stated, but method validated for accuracy
Precision (%RSD) < 2.0%[1]< 1.13%[2]< 4%[3]
Limit of Detection (LOD) 0.4 ppm[4] / 0.008%30 ppm0.1175 ng/mL[5]
Limit of Quantification (LOQ) 0.03%90 ppm0.3525 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the GC and HPLC-UV with derivatization methods.

Gas Chromatography (GC) Method

This method is suitable for the quantitative determination of piperazine in pharmaceutical drug substances.[6]

  • Instrumentation: Agilent 6890 GC system with a flame ionization detector (FID).[1]

  • Column: DB-17, 30 m length, 0.53 mm internal diameter, 1 µm film thickness.[6]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[6]

  • Injector Temperature: 250°C.[6]

  • Detector Temperature: 260°C (FID).[6]

  • Oven Temperature Program: Initial temperature of 150°C held for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.[6]

  • Injection Volume: 1.0 µL.[6]

  • Diluent: Methanol.[6]

Sample Preparation: Standard and sample solutions are prepared by dissolving the substance in the diluent to the desired concentration.

HPLC-UV Method with Derivatization

Due to piperazine's poor UV absorption, a derivatization step is necessary for sensitive detection by HPLC-UV.[2][3][7]

  • Instrumentation: HPLC system with a UV detector.

  • Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[2][7]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 340 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation (Derivatization): The piperazine-containing sample is reacted with NBD-Cl to form a UV-active derivative before injection into the HPLC system.

Methodology and Comparison Workflows

Visualizing the experimental and logical workflows can aid in understanding the intricacies of each method.

GC_Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting prep_sample Dissolve Drug Substance gc_injection Inject into GC prep_sample->gc_injection prep_standard Prepare Piperazine Standard prep_standard->gc_injection chromatography Chromatographic Separation gc_injection->chromatography detection FID Detection chromatography->detection data_acquisition Data Acquisition detection->data_acquisition linearity Linearity report Validation Report linearity->report accuracy Accuracy accuracy->report precision Precision precision->report specificity Specificity specificity->report lod_loq LOD & LOQ lod_loq->report quantification Quantification data_acquisition->quantification quantification->linearity quantification->accuracy quantification->precision quantification->specificity quantification->lod_loq

GC Method Validation Workflow for Piperazine.

Method_Comparison cluster_gc GC Method cluster_hplc HPLC-UV with Derivatization cluster_lcms LC-MS Method gc Gas Chromatography gc_adv Advantages: - Robust - Good for volatile compounds gc->gc_adv gc_disadv Disadvantages: - May require derivatization for  non-volatile compounds gc->gc_disadv hplc HPLC-UV hplc_adv Advantages: - Widely available - Good for routine analysis hplc->hplc_adv hplc_disadv Disadvantages: - Requires derivatization for  compounds without chromophores - Lower sensitivity for byproducts hplc->hplc_disadv lcms LC-MS lcms_adv Advantages: - High sensitivity and selectivity - No derivatization needed lcms->lcms_adv lcms_disadv Disadvantages: - Higher equipment cost - More complex lcms->lcms_disadv

Comparison of Analytical Methods for Piperazine.

Conclusion

The selection of an appropriate analytical method for the determination of piperazine in drug substances is a critical step in quality control. The GC method provides a reliable and cost-effective approach, particularly when dealing with volatile analytes.[1] For laboratories where GC is readily available, it represents a validated and robust option.

HPLC with UV detection, while a common technique, necessitates a derivatization step for piperazine, which can add complexity to the sample preparation process.[2][7] However, it is a viable alternative when GC instrumentation is not available.

LC-MS stands out as a highly sensitive and selective method that eliminates the need for derivatization.[8] While the initial investment in instrumentation is higher, the superior performance in terms of detection limits and specificity makes it an excellent choice for trace-level analysis and in complex matrices.

Ultimately, the choice of method will be guided by the specific requirements of the analysis, including regulatory guidelines, required sensitivity, sample throughput, and the instrumentation available in the laboratory. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to the Mechanical Properties of Polyurethanes Synthesized with Different Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a diol as a chain extender in polyurethane synthesis is a critical determinant of the final polymer's mechanical properties. This guide provides an objective comparison of polyurethanes synthesized using three common aliphatic diols: Ethylene Glycol (EG), 1,4-Butanediol (BDO), and 1,6-Hexanediol (HDO). The information presented herein is supported by experimental data to aid in the selection of the most suitable chain extender for specific research and development applications.

Influence of Diol Chain Extender on Mechanical Properties

The structure of the diol chain extender significantly impacts the hard segment of the polyurethane, which in turn governs the material's stiffness, strength, and thermal stability.[1] Shorter diol chains, such as ethylene glycol, tend to create more rigid and ordered hard segments due to a higher density of urethane groups, leading to increased hardness and tensile strength.[2] Conversely, longer and more flexible diol chains, like 1,6-hexanediol, can result in softer and more flexible polyurethanes.[3]

Data Summary

The following table summarizes the mechanical properties of polyurethanes synthesized with EG, BDO, and HDO. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in the polyol, diisocyanate, and synthesis conditions. The data below is compiled from a study where these diols were compared under consistent conditions.[3]

Diol Chain ExtenderChemical StructureShore A HardnessCompression Modulus (MPa)General Tensile StrengthGeneral Elongation at Break
Ethylene Glycol (EG) HO-(CH₂)₂-OH28[3]1.20[3]HigherLower
1,4-Butanediol (BDO) HO-(CH₂)₄-OH34[3]1.52[3]HighestModerate
1,6-Hexanediol (HDO) HO-(CH₂)₆-OH27[3]1.21[3]LowerHigher

Note: General tensile strength and elongation at break are qualitative assessments based on established structure-property relationships in polyurethane chemistry, as specific comparative data under identical conditions was not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanical properties of the polyurethanes.

Polyurethane Synthesis (Two-Step Prepolymer Method)
  • Prepolymer Formation: The polyol (e.g., polytetrahydrofuran, PTHF) and diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) are reacted at a specific molar ratio (e.g., 1:2) in a reaction vessel under a nitrogen atmosphere with mechanical stirring. The reaction temperature is maintained at approximately 80°C for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension: The chosen diol chain extender (EG, BDO, or HDO) is added to the prepolymer at a specific stoichiometry. The mixture is vigorously stirred for a short period (e.g., 1-2 minutes).

  • Curing: The resulting mixture is degassed under vacuum and then cast into a preheated mold. The curing process is typically carried out in an oven at a set temperature (e.g., 100°C) for a specified duration (e.g., 24 hours).

  • Post-Curing: After demolding, the polyurethane sheets are often post-cured at room temperature for a period (e.g., 7 days) to ensure the completion of the reaction and stabilization of the material properties.

Mechanical Property Testing
  • Tensile Strength and Elongation at Break (ASTM D412): Dumbbell-shaped specimens are cut from the cured polyurethane sheets.[4] The tests are performed using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).[2] The stress at which the specimen fractures is recorded as the tensile strength, and the percentage increase in length at the point of fracture is the elongation at break.[4]

  • Shore A Hardness (ASTM D2240): The hardness of the polyurethane samples is measured using a Shore A durometer.[3][4] The indenter of the durometer is pressed onto the surface of the material, and the hardness value is read from the scale. Multiple readings are taken at different locations on the sample and averaged.

  • Compression Modulus: Cylindrical or cubical specimens are subjected to a compressive force using a universal testing machine. The stress and strain are recorded, and the compression modulus is calculated from the initial linear portion of the stress-strain curve.

Visualizing the Structure-Property Relationship

The choice of the diol chain extender directly influences the molecular architecture of the polyurethane, which in turn dictates its macroscopic mechanical properties.

Diol_Structure_Property cluster_diol Diol Chain Extender cluster_hard_segment Hard Segment Characteristics cluster_properties Resulting Mechanical Properties EG Ethylene Glycol (Short Chain) Rigidity High Rigidity & Order EG->Rigidity BDO 1,4-Butanediol (Medium Chain) Moderate Balanced Properties BDO->Moderate HDO 1,6-Hexanediol (Long Chain) Flexibility Increased Flexibility HDO->Flexibility High_Hardness Higher Hardness & Tensile Strength Rigidity->High_Hardness Optimized Optimized Overall Performance Moderate->Optimized High_Elongation Higher Elongation & Flexibility Flexibility->High_Elongation

Caption: Relationship between diol chain length and polyurethane mechanical properties.

Experimental Workflow Overview

The following diagram outlines the typical workflow for the synthesis and characterization of polyurethanes with different diol chain extenders.

Experimental_Workflow start Start synthesis Polyurethane Synthesis (Prepolymer Method) start->synthesis prepolymer Prepolymer Formation (Polyol + Diisocyanate) synthesis->prepolymer chain_extension Chain Extension (EG / BDO / HDO) prepolymer->chain_extension curing Casting & Curing chain_extension->curing post_curing Post-Curing curing->post_curing characterization Mechanical Property Testing post_curing->characterization tensile Tensile Strength & Elongation (ASTM D412) characterization->tensile hardness Shore A Hardness (ASTM D2240) characterization->hardness compression Compression Modulus characterization->compression analysis Data Analysis & Comparison tensile->analysis hardness->analysis compression->analysis end End analysis->end

References

Furan-Based Diols in Polymer Synthesis: A Comparative Guide to Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable materials has positioned biomass-derived monomers as critical building blocks for the next generation of polymers. Among these, furan-based diols, particularly 2,5-bis(hydroxymethyl)furan (BHMF), offer a rigid, renewable alternative to petroleum-based counterparts.[1] Understanding the thermal behavior of polymers synthesized from these diols is paramount for predicting their processing conditions, service temperature, and overall stability. This guide provides an objective comparison of the thermal properties of various polymers synthesized using furan-based diols, supported by experimental data from key thermal analysis techniques.

Data Presentation: A Quantitative Comparison

The thermal properties of polymers are primarily defined by their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). These parameters dictate the material's state (glassy, rubbery, or molten) and its upper-temperature limit for application. The following tables summarize key thermal data for polyesters synthesized using furan-based diols.

Table 1: Thermal Properties of Polyesters from 2,5-Bis(hydroxymethyl)furan (BHMF) and Aliphatic Dimethyl Esters

Aliphatic Co-monomer (No. of Methylene Units)Tg (°C)Tm (°C)Td at 5% Weight Loss (°C)
Succinate (2)16.3110.1258
Glutarate (3)2.565.5290
Adipate (4)-3.580.6297
Pimelate (5)-15.963.8308
Suberate (6)-22.585.1313
Azelate (7)-31.974.4318
Sebacate (8)-25.994.7319

Data sourced from enzymatic bulk polymerization studies.[2]

Analysis of the data reveals a clear trend: as the number of methylene units in the aliphatic co-monomer increases, the glass transition temperature (Tg) generally decreases.[2][3] This is attributed to the increased flexibility and mobility of the longer aliphatic chains.[3] Conversely, the thermal stability, indicated by the 5% weight loss temperature (Td5%), significantly improves with longer aliphatic segments, which is likely due to a lower relative concentration of reactive ester and furan groups.[2]

Table 2: Comparison of Furan-Based Diol Isomers in Polyester Synthesis

Furan Diol IsomerCo-monomerTd at 50% Weight Loss (°C)
2,5-BHMFDimethyl Adipate~310
3,4-BHMFDimethyl Adipate~380

Data sourced from TGA analysis.[4]

A noteworthy comparison arises between polymers synthesized from 2,5-BHMF and its isomer, 3,4-BHMF. Polyesters based on 3,4-BHMF exhibit significantly higher thermal stability compared to their 2,5-BHMF counterparts.[3][4][5] This highlights how the substitution pattern on the furan ring critically influences the final properties of the polymer.

Table 3: Comparison of Furan-Based Polyesters and Their Petroleum-Based Analogues

Furan-Based PolymerKey Thermal PropertiesPetroleum-Based AnalogueKey Thermal Properties
PEF (Poly(ethylene furanoate))Tg: ~75-87°C[6]; Tm: ~210-215°C[7]; Td: ~350-380°C[7][8]PET (Poly(ethylene terephthalate))Tg: ~74-79°C; Tm: ~234-265°C; Td: ~400°C
PBF (Poly(butylene furanoate))Tg: ~31-46°C; Tm: ~168-172°C; Td (max rate): ~428°C[9]PBT (Poly(butylene terephthalate))Tg: ~22-65°C; Tm: ~223-230°C

Note: PEF and PBF are synthesized from the furan-diacid FDCA, not the furan-diol BHMF, but are included as the most widely studied furan-based polyesters for direct comparison with their petroleum analogues.[7][9]

Furan-based polyesters like PEF exhibit a glass transition temperature comparable to or slightly higher than PET, which is attributed to the restricted chain mobility of the furan ring.[10] While their melting points are typically lower, they maintain high thermal stability, making them viable alternatives for many applications.[7][10]

Experimental Workflows and Logical Relationships

To ensure reproducibility and accurate comparison, the methodologies used to obtain this thermal data must be clearly understood. Below are diagrams illustrating a typical synthesis and characterization workflow, and the logical relationship between key thermal analysis techniques.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis monomer1 Furan-Based Diol (e.g., BHMF) polymerization Melt / Bulk Polymerization monomer1->polymerization monomer2 Diacid / Diester Co-monomer monomer2->polymerization catalyst Catalyst (e.g., iCALB, DBTO) catalyst->polymerization polymer Furan-Based Polyester polymerization->polymer tga TGA polymer->tga dsc DSC polymer->dsc dma DMA polymer->dma

A typical workflow for the synthesis and thermal characterization of furan-based polyesters.

G cluster_main Polymer Thermal Analysis Techniques TGA TGA (Thermogravimetric Analysis) TGA_prop Measures: Mass Change vs. Temp TGA->TGA_prop DSC DSC (Differential Scanning Calorimetry) DSC_prop Measures: Heat Flow vs. Temp DSC->DSC_prop DMA DMA (Dynamic Mechanical Analysis) DMA_prop Measures: Modulus & Damping vs. Temp DMA->DMA_prop TGA_out Determines: - Thermal Stability - Decomposition Temp (Td) - Filler/Volatile Content TGA_prop->TGA_out DSC_out Determines: - Glass Transition (Tg) - Melting Temp (Tm) - Crystallinity DSC_prop->DSC_out DMA_out Determines: - Glass Transition (Tg) - Viscoelastic Properties - Relaxation Events DMA_prop->DMA_out

Relationship between key thermal analysis techniques and the properties they measure.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing thermal analysis data. The following are generalized protocols for the key techniques cited.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer.[11]

  • Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace.[12]

  • Procedure:

    • A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

    • The sample is heated in the TGA furnace under a controlled inert atmosphere (e.g., nitrogen) at a constant flow rate.[2]

    • A programmed temperature ramp, commonly 10°C/min or 20°C/min, is applied from ambient temperature to a final temperature (e.g., 600-700°C).[2][13]

    • The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, often reported as Td5% or Td10% (the temperature at which 5% or 10% mass loss occurs), and the temperature of the maximum rate of decomposition (Tmax), identified from the peak of the derivative curve (DTG).[11]

Differential Scanning Calorimetry (DSC)

  • Objective: To measure heat flow associated with thermal transitions, determining glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures.[8]

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[2]

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The sample is subjected to a controlled heat-cool-heat cycle under a nitrogen atmosphere to erase any prior thermal history.[2] A typical cycle involves:

      • Heating from ambient to a temperature above the expected melting point (e.g., 190°C) at a rate of 10°C/min.[2]

      • Cooling back to a sub-ambient temperature (e.g., -70°C) at the same rate.

      • A final heating scan at 10°C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is identified as the peak of the endothermic melting event.

Dynamic Mechanical Analysis (DMA)

  • Objective: To measure the mechanical and viscoelastic properties of the polymer as a function of temperature.[12]

  • Apparatus: A dynamic mechanical analyzer.

  • Procedure:

    • A rectangular film or bar specimen of the polymer is clamped in the instrument.

    • A sinusoidal (oscillatory) stress is applied to the sample at a fixed frequency (e.g., 1 Hz).

    • The sample is heated over a desired temperature range (e.g., -150°C to 270°C) at a constant heating rate (e.g., 3°C/min).[13]

    • The instrument measures the resulting strain and the phase lag between the stress and strain, calculating the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Data Analysis: The glass transition temperature (Tg) is typically identified as the temperature at the peak of the tan delta curve, which represents the point of maximum internal friction and energy dissipation.[8][13] DMA is often more sensitive to the glass transition than DSC.[8]

References

performance comparison of bio-based diols in polyester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of sustainable polymers has spurred significant research into bio-based monomers as alternatives to their petrochemical counterparts. Among these, bio-based diols are pivotal building blocks for polyesters, offering a route to materials with reduced environmental footprints and, in some cases, novel properties. This guide provides a comparative performance analysis of key bio-based diols in polyester synthesis, supported by experimental data, for researchers, scientists, and professionals in drug development and material science.

Performance Comparison of Key Bio-Based Diols

The selection of a diol monomer significantly influences the final properties of the resulting polyester, including its thermal stability, mechanical strength, and biodegradability. This section compares the performance of four prominent bio-based diols: 1,3-propanediol (PDO), 1,4-butanediol (BDO), 2,3-butanediol (2,3-BDO), and isosorbide.

Key Performance Indicators

The following table summarizes the key performance indicators of polyesters synthesized from different bio-based diols. The properties can vary based on the diacid used, polymerization conditions, and resulting molecular weight.

PropertyPolyester from 1,3-Propanediol (PDO)Polyester from 1,4-Butanediol (BDO)Polyester from 2,3-Butanediol (2,3-BDO)Polyester from Isosorbide
Thermal Properties
Glass Transition Temp. (Tg)~ -35 to 60 °C~ -32 °C[1]Higher than linear counterparts (e.g., 88-104 °C with terephthalate)[2]High, significantly increases with content (e.g., >90 °C)[3][4]
Melting Temperature (Tm)Varies with diacid~115 °C (for PBS)[1]Generally lower, can be amorphous[5]Often amorphous, inhibits crystallization[4]
Thermal Stability (TGA)GoodHigh[1]Stable up to 200-300 °C[6][7]Good, can be enhanced with co-monomers[8]
Mechanical Properties
Tensile StrengthGood, can be tailored~35-45 MPa (for PBS)[1]Similar to PET in some copolyesters[2]High modulus, can be brittle but improved with co-diols[3]
Elongation at BreakHigh, good elasticity[9]~200-800% (for PBS)[1]430% for some aliphatic polyesters[5]Lower, can be improved with flexible co-diols[3]
Tensile ModulusVaries~300-500 MPa (for PBS)[1]290 MPa for polyester-b4.18[5]High (>1850 MPa)[3][4]
Reactivity & Molecular Weight
ReactivityHigh (primary alcohol)High (primary alcohol)Lower (secondary alcohol), can result in lower molecular weight[2][5]Low (secondary alcohol), challenging to achieve high molecular weight[4][10][11]
Achievable Molecular Weight (Mn)HighHighLower, though high Mn is achievable under specific conditions[2][5]Can be low, but new methods enable high Mn (up to 42.8 kg/mol )[12][13][14]

Experimental Methodologies

The synthesis of polyesters from bio-based diols typically follows a two-step melt polycondensation process. While specific conditions vary, a general protocol is outlined below.

General Two-Step Melt Polycondensation Protocol
  • Esterification: The bio-based diol and a dicarboxylic acid (or its dimethyl ester) are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The molar ratio of diol to diacid is typically in excess (e.g., 1.2:1 to 2.2:1). The mixture is heated to a temperature range of 150-190°C under a nitrogen atmosphere.[15] A catalyst, such as titanium(IV) isopropoxide or tin(II) octoate, is often added.[15] The reaction is carried out for 2-4 hours, during which water or methanol is distilled off.

  • Polycondensation: The temperature is gradually increased to 220-260°C, and a vacuum (typically below 100 Pa) is applied. This stage facilitates the removal of excess diol and further increases the polymer chain length. The reaction is monitored by measuring the torque of the stirrer and is continued until the desired molecular weight is achieved, which can take several hours. The resulting polyester is then extruded and pelletized.

Note on Isosorbide and 2,3-Butanediol: Due to the lower reactivity of the secondary hydroxyl groups in isosorbide and 2,3-butanediol, achieving high molecular weight polyesters can be challenging.[2][5][10] Strategies to overcome this include the use of more reactive diacid derivatives (e.g., diacid chlorides), higher catalyst concentrations, and longer reaction times.[7] A novel approach for isosorbide involves the in-situ formation of reactive aryl esters by adding an aryl alcohol during polymerization, which has been shown to yield high molecular weight polyesters.[10][12][13][14]

Visualizing the Synthesis and Comparison

The following diagrams illustrate the logical flow of polyester synthesis and the comparative aspects of the discussed bio-based diols.

Polyester_Synthesis_Workflow Polyester Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Bio-based Diol Bio-based Diol Esterification Esterification Bio-based Diol->Esterification Dicarboxylic Acid Dicarboxylic Acid Dicarboxylic Acid->Esterification Prepolymer Prepolymer Esterification->Prepolymer Byproducts (Water/Methanol) Byproducts (Water/Methanol) Esterification->Byproducts (Water/Methanol) Polycondensation Polycondensation High Molecular Weight Polyester High Molecular Weight Polyester Polycondensation->High Molecular Weight Polyester Polycondensation->Byproducts (Water/Methanol) Prepolymer->Polycondensation

Caption: A flowchart of the two-step polyester synthesis process.

Diol_Performance_Comparison Bio-Diol Performance Comparison cluster_diols Bio-based Diols cluster_properties Key Polyester Properties PDO 1,3-Propanediol Reactivity Reactivity PDO->Reactivity High Thermal Thermal Properties (Tg, Tm) PDO->Thermal Flexible Mechanical Mechanical Properties PDO->Mechanical Good Elasticity BDO 1,4-Butanediol BDO->Reactivity High BDO->Thermal Semi-Crystalline BDO->Mechanical Balanced BDO23 2,3-Butanediol BDO23->Reactivity Low BDO23->Thermal Higher Tg BDO23->Mechanical Variable Isosorbide Isosorbide Isosorbide->Reactivity Low Isosorbide->Thermal High Tg, Amorphous Isosorbide->Mechanical High Modulus

Caption: Comparative properties of polyesters from different bio-diols.

Conclusion

The choice of bio-based diol has a profound impact on the final properties of polyesters. 1,3-Propanediol and 1,4-butanediol, being primary diols, are highly reactive and lead to polyesters with good all-around properties. In contrast, the secondary diols, 2,3-butanediol and isosorbide, present challenges in achieving high molecular weights but offer pathways to polyesters with higher glass transition temperatures and, in the case of isosorbide, high stiffness.[2][3][4][5] Recent advancements in polymerization techniques are overcoming the reactivity hurdles of secondary diols, opening up new possibilities for high-performance, fully bio-based polyesters.[10][11] This guide provides a foundational understanding to aid in the selection of the appropriate bio-based diol for specific polyester applications.

References

A Comparative Guide to the Impact of Diol Chain Length on Polymer Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and drug development, tailoring the physical properties of polymers is paramount. A key molecular design parameter that dictates the flexibility of polyesters and polyurethanes is the length of the diol chain extender or macrodiol. This guide provides a comparative analysis, supported by experimental data, on how varying the diol chain length influences the thermal and mechanical properties of polymers, ultimately governing their flexibility.

The Underlying Mechanism: How Diol Chain Length Governs Flexibility

The flexibility of a polymer is intrinsically linked to the mobility of its constituent chains. Longer, linear diol segments introduce greater conformational freedom into the polymer backbone. As the number of methylene units (–CH₂–) in the diol increases, several effects contribute to enhanced overall flexibility:

  • Increased Free Volume: The longer, more flexible aliphatic chains are less efficient at packing, which increases the interstitial space, or free volume, between polymer chains. This facilitates easier segmental motion.

  • Reduced Density of Rigid Groups: In polymer families like polyesters or polyurethanes, the stiff ester or urethane linkages are separated by longer, flexible aliphatic chains. This lower concentration of rigid units per unit length of the backbone reduces the overall stiffness.

  • Lower Intermolecular Forces: While van der Waals forces increase with chain length, the disruption in chain packing and the lower density of highly polar groups (like esters) can lead to a net decrease in cohesive energy density, further easing chain movement.

This relationship is fundamentally reflected in key material properties. An increase in polymer chain mobility leads to a lower glass transition temperature (Tg), indicating that the material transitions from a rigid, glassy state to a more rubbery, flexible state at a lower temperature.[1] Concurrently, the material's resistance to deformation, or modulus, decreases, while its ability to stretch before breaking (elongation at break) increases.[2][3]

Diol_Flexibility_Impact cluster_input Molecular Design Parameter cluster_mechanism Polymer Chain Effects cluster_output Macroscopic Properties cluster_result Overall Impact Input Increase Diol Chain Length (e.g., Ethylene Glycol → Hexanediol) Mobility Greater Chain Segment Mobility & Increased Free Volume Input->Mobility Packing Reduced Chain Packing Efficiency & Lower Density of Rigid Groups Tg Lower Glass Transition Temp. (Tg) Mobility->Tg Modulus Lower Young's Modulus & Tensile Strength Mobility->Modulus Elongation Higher Elongation at Break Mobility->Elongation Result Increased Polymer Flexibility Tg->Result

Caption: Impact of diol chain length on polymer flexibility.

Quantitative Data Comparison

The following table summarizes experimental data from studies on various polyester systems, quantitatively demonstrating the effect of increasing linear diol chain length on key thermal and mechanical properties.

Polymer SystemDiol ComponentDiol Chain Length (Carbons)Glass Transition Temp. (Tg) (°C)Tensile Strength (σb) (MPa)Young's Modulus (E) (MPa)Elongation at Break (εb) (%)
FDCA-based Polyesters[2] Ethylene Glycol2867221004
1,3-Propanediol3635516006
1,4-Butanediol446327421184
Unsaturated Polyesters (UPRs)[4] Ethylene Glycol2N/A43.33N/A3.56
1,4-Butanediol4N/A25.12N/A10.51
PBS Copolyesters[5] 1,3-Propanediol3-29.230.1358.4450.1
1,6-Hexanediol6-37.827.5240.2585.6
1,12-Dodecanediol12-41.524.3155.7723.2

Data compiled from multiple sources to illustrate the general trend. Direct comparison between different polymer systems should be made with caution due to variations in other monomers and synthesis conditions.

As the data clearly indicates, for each polymer system, increasing the number of carbon atoms in the diol chain consistently leads to a lower glass transition temperature, a reduction in tensile strength and modulus, and a significant increase in elongation at break, all of which are hallmarks of enhanced flexibility.[2][5]

Experimental Protocols

The data presented is typically acquired through a series of standardized synthesis and characterization techniques.

1. Polymer Synthesis: Melt Polycondensation This method is frequently used for synthesizing polyesters.[4][6]

  • Procedure: The diacid (e.g., itaconic acid, succinic acid) and the diol of a specific chain length (e.g., ethylene glycol, 1,4-butanediol) are charged into a three-necked round-bottom flask.[4] A catalyst (e.g., FASCAT 4100) and an inhibitor to prevent unwanted side reactions (e.g., 4-methoxyphenol) are added.[4] The mixture is heated under an inert atmosphere (e.g., nitrogen) to initiate the esterification reaction, typically in stages, with the temperature gradually increasing. In the final stage, a high vacuum is applied to remove the condensation byproducts (e.g., water) and drive the polymerization to achieve a high molecular weight. The reaction progress can be monitored by measuring the acid value of the mixture.[6]

2. Thermal Analysis: Differential Scanning Calorimetry (DSC) DSC is the standard method for determining the glass transition temperature (Tg) of a polymer.[7][8][9]

  • Procedure: A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.[10] The sample is placed in the DSC cell alongside an empty reference pan. The sample is subjected to a controlled temperature program under a nitrogen atmosphere.[10] A common procedure involves a first heating scan to erase the thermal history of the material, followed by a controlled cooling scan, and then a second heating scan at a specific rate (e.g., 10 °C/min).[10] The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[10]

3. Mechanical Analysis: Tensile Testing This experiment measures a material's response to being pulled apart, providing key metrics like tensile strength, Young's modulus, and elongation at break.

  • Procedure: Polymer samples are prepared in a defined shape, often as "dog-bone" specimens, according to a standard such as ASTM D638. The specimens are mounted in the grips of a universal testing machine. The sample is then pulled at a constant crosshead speed until it fractures. A load cell measures the applied force, and an extensometer measures the change in the sample's length. From the resulting stress-strain curve, the Young's modulus (slope of the initial linear region), tensile strength (maximum stress), and elongation at break (strain at fracture) are calculated.

References

A Comparative Guide to Chromatographic Techniques for Purity Validation of 1,4-Piperazinediethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the manufacturing of safe and effective pharmaceuticals. 1,4-Piperazinediethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact the quality, stability, and safety of the final drug product. This guide provides a comprehensive comparison of various chromatographic techniques for the validation of this compound purity, complete with experimental data and detailed protocols.

The Importance of Purity in this compound

This compound is a symmetrical molecule containing a piperazine ring with two hydroxyethyl substituents. It is synthesized through various methods, with the reaction of piperazine with ethylene oxide or the cyclization of diethanolamine being common routes. These synthetic pathways can lead to the formation of several process-related impurities. Additionally, degradation of the final product can introduce further impurities. The presence of these impurities, even in trace amounts, can have detrimental effects on the final API, including altered pharmacological activity, increased toxicity, and reduced shelf life. Therefore, robust analytical methods are required to separate, identify, and quantify these impurities.

Common potential impurities in this compound include:

  • Piperazine: An unreacted starting material.

  • Monoethanolamine (MEA): A potential starting material or byproduct.

  • Diethanolamine (DEA): A common starting material.

  • 1-(2-Hydroxyethyl)piperazine: A mono-substituted intermediate.

  • Triethanolamine (TEA): A potential byproduct.

  • Degradation products: Formed during storage or under stress conditions.

This guide will focus on three widely used chromatographic techniques for purity analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Comparison of Chromatographic Techniques

The choice of an analytical technique for purity validation depends on several factors, including the nature of the impurities, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of GC, HPLC, and TLC for the analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separation of compounds based on their differential migration on a thin layer of adsorbent material under the influence of a liquid mobile phase.
Typical Column/Plate Capillary column (e.g., DB-17, RTX-Amin)HILIC column (e.g., Silica, Diol)Silica gel 60 F254 plate
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Acetonitrile/Water gradientMixture of organic solvents (e.g., Chloroform:Methanol:Ammonia)
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), MSUV visualization, Staining reagents (e.g., Ninhydrin, Iodine vapor)
LOD/LOQ Low (ng/mL to pg/mL)Moderate to Low (µg/mL to ng/mL)High (µg to ng per spot)
Analysis Time Fast (15-30 min)Moderate (20-40 min)Slow (30-60 min per plate)
Throughput High (with autosampler)High (with autosampler)High (multiple samples per plate)
Quantitative Accuracy HighHighSemi-quantitative to Quantitative (with densitometry)
Strengths High resolution for volatile impurities, sensitive detectors.Versatile, suitable for non-volatile and polar compounds.Simple, cost-effective, high throughput for screening.
Limitations Requires derivatization for non-volatile compounds, thermal degradation of labile compounds.This compound lacks a strong UV chromophore, requiring specialized detectors.Lower resolution and sensitivity compared to GC and HPLC.

Experimental Protocols

Detailed methodologies for each of the discussed chromatographic techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and impurity profiles.

Gas Chromatography (GC) Method

This method is well-suited for the analysis of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column: 30 m x 0.53 mm ID, 1 µm film thickness (e.g., DB-17 or a specific amine-dedicated column like RTX-Amin).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C (FID) or MS transfer line at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 10 minutes.

    • Ramp: 35°C/min to 260°C.

    • Hold at 260°C for 2 minutes.

  • Injection Volume: 1.0 µL.

  • Diluent: Methanol.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • For trace analysis, a derivatization step with a suitable agent like trifluoroacetic anhydride (TFAA) may be employed to improve the volatility and detectability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

Due to the polar nature and lack of a strong UV chromophore of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

Instrumentation:

  • HPLC system with a binary or quaternary pump.

  • HILIC column: e.g., Silica, Diol, or other polar bonded phase (150 mm x 4.6 mm, 5 µm).

  • Detector: ELSD, CAD, or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 95% B

    • 5-20 min: Linear gradient from 95% B to 70% B

    • 20-25 min: Hold at 70% B

    • 25.1-30 min: Return to 95% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of Acetonitrile:Water (90:10 v/v).

Thin-Layer Chromatography (TLC) Method

TLC is a simple and rapid technique suitable for qualitative and semi-quantitative analysis, making it ideal for screening purposes.

Instrumentation:

  • TLC plates: Silica gel 60 F254, 20 x 20 cm.

  • Developing chamber.

  • UV lamp (254 nm).

  • Staining reagents.

Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254.

  • Mobile Phase (Developing Solvent): A mixture of Chloroform: Methanol: Concentrated Ammonia (80:15:1, v/v/v). The ratio may need optimization depending on the specific impurities.

  • Development: Ascending development in a saturated chamber to a distance of approximately 15 cm.

Sample Preparation:

  • Prepare a 10 mg/mL solution of this compound in methanol.

  • Prepare standard solutions of expected impurities (if available) at a concentration of 0.1 mg/mL in methanol.

Detection:

  • After development, dry the plate thoroughly.

  • Visualize the spots under a UV lamp at 254 nm (for UV-active impurities).

  • Spray the plate with a suitable visualization reagent, such as:

    • Ninhydrin solution: For primary and secondary amines (impurities like piperazine, MEA, DEA). Heat the plate at 105°C for 5-10 minutes to develop the colored spots.

    • Iodine vapor: Place the dried plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationship between the different techniques, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Analysis & Purity Assessment Sample Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution GC GC Dissolution->GC Methanol HPLC HPLC Dissolution->HPLC ACN:Water TLC TLC Dissolution->TLC Methanol Data_Acquisition Data Acquisition (Chromatogram/Plate Image) GC->Data_Acquisition HPLC->Data_Acquisition TLC->Data_Acquisition Peak_Integration Peak Integration & Rf Calculation Data_Acquisition->Peak_Integration Impurity_Quantification Impurity Quantification Peak_Integration->Impurity_Quantification Purity_Report Purity_Report Impurity_Quantification->Purity_Report

Fig 1. General experimental workflow for chromatographic purity validation.

Technique_Comparison cluster_techniques Chromatographic Techniques Purity_Validation Purity Validation of This compound GC Gas Chromatography Purity_Validation->GC HPLC High-Performance Liquid Chromatography Purity_Validation->HPLC TLC Thin-Layer Chromatography Purity_Validation->TLC High_Resolution High_Resolution GC->High_Resolution High Resolution for Volatile Impurities High_Sensitivity High_Sensitivity GC->High_Sensitivity High Sensitivity (FID/MS) Derivatization Derivatization GC->Derivatization May require derivatization Versatility Versatility HPLC->Versatility Versatile for Polar & Non-volatile Compounds Quantitative_Accuracy Quantitative_Accuracy HPLC->Quantitative_Accuracy High Quantitative Accuracy Specialized_Detector Specialized_Detector HPLC->Specialized_Detector Requires non-UV detector (ELSD/CAD/MS) Screening Screening TLC->Screening Ideal for Screening Cost_Effective Cost_Effective TLC->Cost_Effective Cost-Effective & Simple Lower_Performance Lower_Performance TLC->Lower_Performance Lower Resolution & Sensitivity

Fig 2. Logical relationship and key characteristics of the compared chromatographic techniques.

Conclusion

The selection of an appropriate chromatographic technique for the purity validation of this compound is crucial for ensuring the quality and safety of pharmaceutical products.

  • Gas Chromatography offers excellent resolution and sensitivity for volatile impurities and is a powerful tool, especially when coupled with mass spectrometry for impurity identification.

  • High-Performance Liquid Chromatography , particularly utilizing a HILIC separation mode with a universal detector, provides a robust and versatile method for the analysis of the polar parent compound and its non-volatile impurities.

  • Thin-Layer Chromatography serves as a valuable, cost-effective screening tool for routine quality control and for monitoring the progress of purification processes.

For comprehensive purity profiling, a combination of these techniques is often employed. For instance, TLC can be used for rapid in-process control, while GC-MS and HPLC-ELSD/CAD/MS can be utilized for the final release testing and stability studies, providing orthogonal methods for a complete and reliable assessment of this compound purity. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this important pharmaceutical intermediate.

Safety Operating Guide

Navigating the Disposal of 1,4-Piperazinediethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-Piperazinediethanol is a critical component of laboratory safety and environmental compliance. As a substance classified as a hazardous waste, it necessitates a structured disposal protocol to mitigate risks to personnel and the environment.[1] This guide provides essential safety information, logistical plans, and step-by-step procedures for researchers, scientists, and drug development professionals.

Essential Safety and Logistical Information

This compound is a white, crystalline solid that is categorized as a skin, eye, and respiratory irritant.[1][2][3][4] Adherence to safety protocols is paramount during handling and disposal. All chemical waste is regulated by federal bodies like the Environmental Protection Agency (EPA) and must be managed according to these strict guidelines.[5][6] It is university policy at many institutions that all chemical wastes are to be treated as hazardous unless explicitly determined otherwise by Environmental Health & Safety (EHS) personnel.[6][7]

Key Safety & Physical Data

To ensure safe handling, it is crucial to be aware of the substance's properties. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Physical State Powder Solid[1]
Appearance White[1][2]
Molecular Formula C₈H₁₈N₂O₂[1][8]
Molecular Weight 174.24 g/mol [1]
Melting Point 134 - 137 °C / 273.2 - 278.6 °F[1]
Boiling Point 215 - 220 °C / 419 - 428 °F[1]
Oral LD50 (rat) 3730 uL/kg[3]
Dermal LD50 (rabbit) >10 mL/kg[2][3]

Detailed Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound from the laboratory setting.

Immediate Safety Preparations
  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE. This includes:

    • Safety goggles (European standard - EN 166 or equivalent).[1]

    • Chemical-resistant protective gloves (e.g., Nitrile rubber).[1]

    • A lab coat or other protective clothing to prevent skin exposure.[1][9]

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]

  • Spill Management: Prepare for potential spills. Have a spill kit with absorbent materials readily available. For any spills, sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[3][9]

Waste Container Selection and Preparation
  • Container Compatibility: Select a waste container that is in good condition, free of leaks, and chemically compatible with this compound and any other wastes that may be combined with it.[10][11] Avoid storing in containers that previously held incompatible materials like strong acids or strong oxidizing agents.[3][12] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[5]

  • Labeling: The moment a container is designated for waste, it must be labeled.[7] Affix a hazardous waste tag provided by your institution's EHS department.[5][7] The label must include:

    • The words "Hazardous Waste".[5][10]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • The quantity of the waste. For mixtures, list every component and its percentage.[12]

    • The date of waste generation.[5]

    • The location of origin (e.g., building, room number).[5]

    • The Principal Investigator's name and contact information.[5]

    • Appropriate hazard pictograms (e.g., irritant, corrosive).[5]

Waste Accumulation and Storage
  • Transfer: Carefully transfer the this compound waste into the prepared, labeled container. Minimize dust generation during this process.[3]

  • Container Management: Keep the waste container securely capped and closed at all times, except when adding waste.[10][11] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[13]

  • Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12] This area must be under the direct control of lab personnel.[11][13] Store the container with compatible chemicals, segregating it from acids and oxidizing agents.[12]

  • Storage Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste stored in an SAA, which is often no more than 55 gallons.[7]

Arranging for Disposal
  • Request Pickup: Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS or hazardous waste program.[7] Do not transport hazardous waste yourself.[7]

  • Documentation: Complete any required waste disposal forms or online requests, ensuring all information matches the container's label.[5]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with an appropriate solvent (like water) before being disposed of as regular trash.[7][10] The rinsate from this process must be collected and disposed of as hazardous waste.[7][10] After rinsing, deface all chemical labels on the container.[7]

Disposal Workflow Diagram

The following flowchart illustrates the decision-making and procedural steps for the proper disposal of this compound.

G start Identify this compound for Disposal ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select a Compatible Hazardous Waste Container ppe->container label Step 3: Affix EHS Hazardous Waste Label (Complete All Fields) container->label transfer Step 4: Carefully Transfer Waste into Labeled Container label->transfer store Step 5: Store Container in Designated Satellite Accumulation Area (SAA) transfer->store segregate Segregate from Incompatibles (e.g., Strong Acids, Oxidizers) store->segregate pickup Step 6: Container Full or No Longer Needed? Arrange for EHS Pickup store->pickup end Await Professional Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1,4-Piperazinediethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Piperazinediethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is irritating to the eyes, skin, and respiratory system.[1] It may cause serious eye damage.[2] Therefore, adherence to proper PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment

Protection TypeSpecificationStandard
Eye Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Appropriate protective gloves (e.g., Nitrile rubber).
Skin and Body Protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for this compound.

ParameterValueReference
Oral LD50 (Rat) 3730 uL/kg[1]
Dermal LD50 (Rabbit) > 10 mL/kg[1][3][4]
Melting Point 134 - 137 °C[5]
Boiling Point 215 - 220 °C[5]
Flash Point 166.2 ± 22.4 °C[1]

Handling and Storage Procedures

Handling:

  • Use in a well-ventilated area.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Keep containers tightly closed when not in use.[1]

  • Wash hands thoroughly after handling and wash contaminated clothing before reuse.[1][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][7]

  • Keep containers tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

First Aid Measures

Immediate response is crucial in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][8]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[1][5][8]
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Spill and Disposal Plan

Spill Response: In the event of a spill, follow these steps to ensure safety and proper cleanup.

Spill Response Workflow for this compound.

Disposal:

  • Dispose of waste material in a suitable, sealed container.[1]

  • Disposal must be in accordance with federal, state, and local environmental control regulations.

  • Do not allow the chemical to enter drains.[4]

  • Containers, even if empty, should be handled as hazardous waste. Whenever possible, submit for disposal in their original containers.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.